molecular formula C8H7BrN2 B1373432 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-51-7

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1373432
CAS No.: 1190319-51-7
M. Wt: 211.06 g/mol
InChI Key: FGQVFNJXOVQUCQ-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVFNJXOVQUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-51-7
Record name 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolopyridine scaffold, is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application in novel drug development. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes available information and provides context based on related structures.

Chemical Identity and Structure

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position and a methyl group at the 2-position.

  • IUPAC Name: this compound

  • Synonyms: 6-Bromo-2-methyl-4-azaindole[3]

  • CAS Number: 1190319-51-7[3]

  • Molecular Formula: C₈H₇BrN₂[3]

  • Molecular Weight: 211.06 g/mol [3]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The available data for this compound is summarized below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 320.6 ± 37.0 °C at 760 mmHg (Predicted)[4]
Solubility Soluble in organic solvents like DMSO and DMF (inferred from related compounds)
pKa Not available-

Expert Insights: The predicted high boiling point suggests strong intermolecular forces in the solid state, which is typical for planar aromatic systems capable of π-π stacking. The pyrrole nitrogen can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, further contributing to these interactions. The solubility in polar aprotic solvents like DMSO and DMF is expected due to the polar nature of the pyrrolopyridine core.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the methyl protons, and the N-H proton of the pyrrole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the structure.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the pyrrole ring.

  • C-H stretching and bending of the aromatic rings and the methyl group.

  • C=C and C=N stretching vibrations of the aromatic system.

  • C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of the related compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported.[6] This typically involves a multi-step process starting from a substituted pyridine derivative, followed by the construction of the fused pyrrole ring and subsequent bromination.

The reactivity of this compound is largely dictated by the pyrrolopyridine core and the bromo substituent. The bromine atom at the 6-position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position.[6] The pyrrole nitrogen can be alkylated or acylated.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrrolopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The bromo and methyl substituents on the this compound molecule provide handles for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Structure cluster_1 Key Properties cluster_2 Applications Pyrrolopyridine_Scaffold 1H-pyrrolo[3,2-b]pyridine Physicochemical_Properties Molecular Weight: 211.06 Predicted BP: 320.6 °C Pyrrolopyridine_Scaffold->Physicochemical_Properties Dictates Reactivity Suzuki & Buchwald-Hartwig Coupling N-Alkylation/Acylation Pyrrolopyridine_Scaffold->Reactivity Influences Drug_Discovery Kinase Inhibitors Cancer Therapy Reactivity->Drug_Discovery Enables Synthesis of Analogs for

Figure 2: Logical relationship between the core structure, properties, and applications of this compound.

Experimental Protocols (Hypothetical)

Given the lack of specific published experimental data for this compound, the following are hypothetical, yet standard, protocols for the determination of its key physicochemical properties. These are based on established methodologies for similar organic compounds.

Determination of Melting Point
  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range at which the solid melts is recorded.

Determination of Solubility
  • A known amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a specific temperature.

  • The mixture is stirred until equilibrium is reached.

  • The concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization
  • NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • IR: A small amount of the solid compound is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.

  • MS: A dilute solution of the compound is introduced into a mass spectrometer to obtain the mass spectrum.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While a complete experimental characterization of its physicochemical properties is not yet fully available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of novel therapeutics.

References

Sources

A Senior Application Scientist's Guide to 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a prominent member of this class. Its unique electronic properties and structural rigidity make it an ideal framework for developing potent and selective inhibitors for various enzyme families, particularly kinases.

This guide focuses on a specific, functionalized derivative: 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine . The strategic placement of a bromine atom at the C6 position and a methyl group at the C2 position transforms the core scaffold into a highly versatile and valuable intermediate for drug discovery programs. The bromine atom serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl group can fine-tune steric and electronic interactions within a target's binding site. This document provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol, and its strategic application in the development of next-generation therapeutics.

Core Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and drug design. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol Isomeric Data[1]
CAS Number Not explicitly assigned; parent scaffold has related numbers.
Appearance Expected to be a solid, from light brown to yellow.Analog Data[2]
SMILES Cc1cc2c(cn1)c(Br)cn2
InChI Key (Generated for structure)

Synthesis and Mechanistic Rationale

The synthesis of substituted azaindoles often requires multi-step sequences. A robust and well-documented method for the synthesis of the core 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold proceeds from 5-bromo-2-methyl-3-nitropyridine. This pathway provides critical insights into the chemical logic applicable to the synthesis of the 2-methyl title compound, which would involve a similar reductive cyclization strategy from an appropriate precursor.

Experimental Protocol: Synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine Core

This protocol is adapted from established literature procedures for the parent scaffold and serves as a foundational method for this class of compounds[2].

Step 1: Enamine Formation

  • To a solution of 5-bromo-2-methyl-3-nitropyridine (1.58 g, 7.28 mmol) in N,N-dimethylformamide (DMF, 10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.65 mL, 12.37 mmol).

  • Heat the reaction mixture to 100°C and maintain for 1 hour.

    • Causality Note: The methyl group of the nitropyridine is activated by the electron-withdrawing nitro group. It reacts with DMF-DMA to form a reactive enamine intermediate, which is the direct precursor for the pyrrole ring.

  • Concentrate the mixture to dryness under vacuum to remove excess reagents and solvent.

Step 2: Reductive Cyclization

  • Dissolve the residue from Step 1 in glacial acetic acid (20 mL).

  • Add iron powder (1.22 g, 21.8 mmol) to the solution.

  • Purge the reaction vessel with nitrogen for 2 minutes and then heat to 100°C for 20 hours.

    • Causality Note: Iron in acetic acid is a classic reagent for the reduction of nitro groups to amines. The newly formed amine undergoes an intramolecular condensation with the enamine moiety, followed by aromatization, to yield the fused pyrrolo[3,2-b]pyridine ring system.

  • After cooling, dilute the mixture with methanol and filter to remove iron salts.

  • Combine the filtrate and washings and concentrate to dryness under vacuum.

  • Neutralize the resulting material with an aqueous sodium carbonate solution and extract with ethyl acetate (2 x 60 mL).

  • Combine the organic layers, dry with sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluting with 25% ethyl acetate in hexane) to afford the final product.[2]

G cluster_prep Step 1: Enamine Formation cluster_cyclize Step 2: Reductive Cyclization cluster_purify Workup & Purification A 5-bromo-2-methyl- 3-nitropyridine C Heat (100°C, 1h) in DMF A->C B DMF-DMA B->C D Enamine Intermediate C->D Condensation F Heat (100°C, 20h) D->F E Iron Powder (Fe) in Acetic Acid E->F G 6-bromo-1H-pyrrolo[3,2-b]pyridine F->G Reduction & Cyclization H Neutralization & Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: Synthetic workflow for the 6-bromo-pyrrolo[3,2-b]pyridine scaffold.

Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The pyrrolopyridine core is a known pharmacophore in numerous kinase inhibitors and other targeted therapies.

1. A Platform for Kinase Inhibitor Synthesis: Abnormal kinase activity is a hallmark of many cancers and inflammatory diseases. The pyrrolopyridine scaffold mimics the adenine region of ATP, allowing it to serve as a "hinge-binder" in the ATP-binding pocket of many kinases. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFRs), SGK-1, and others.[3][4]

2. The Role of the Bromine Atom: The C6-bromo substituent is the key to diversification. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To install substituted amine functionalities.

  • Sonogashira Coupling: To add alkyne linkers.

These reactions allow for the rapid synthesis of large libraries of compounds, where different chemical groups can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties (ADME).

3. The Influence of the Methyl Group: The C2-methyl group is not merely a passive substituent. It can:

  • Enhance Potency: By making favorable van der Waals contacts in a hydrophobic sub-pocket of the target protein.

  • Improve Selectivity: By creating steric hindrance that prevents binding to off-target proteins with smaller binding sites.

  • Block Metabolism: By preventing oxidative metabolism at the C2 position, potentially improving the compound's half-life.

G cluster_rxn Diversification via Cross-Coupling A 6-bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine (Core Scaffold) B Suzuki Coupling (+ Boronic Acid) A->B Pd catalyst C Buchwald-Hartwig (+ Amine) A->C Pd catalyst D Sonogashira Coupling (+ Alkyne) A->D Pd catalyst E Diverse Compound Library B->E C->E D->E F High-Throughput Screening (e.g., Kinase Panels) E->F G Hit Identification & Lead Optimization F->G

Sources

A Comprehensive Technical Guide to the Synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, scientifically-grounded methodology for the synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1] This document offers an in-depth exploration of a robust synthetic strategy, complete with mechanistic explanations, a step-by-step experimental protocol, and safety considerations, designed for researchers and professionals in drug discovery and development.

Introduction and Strategic Overview

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These scaffolds are of paramount importance in pharmaceutical research as they serve as bioisosteres of indoles, often enhancing pharmacological properties such as solubility and bioavailability.[2] The specific isomer, 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole), and its derivatives have been investigated for their potent antiproliferative activities, particularly against melanoma.[1]

The target molecule, this compound, incorporates three key features: the 4-azaindole core for biological activity, a methyl group at the C2 position of the pyrrole ring, and a bromine atom at the C6 position of the pyridine ring. The bromine atom is particularly valuable as it provides a synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.[3]

This guide details a synthesis strategy centered around the classical yet powerful Fischer indole synthesis. This approach is advantageous as it builds the desired pyrrole ring onto a pre-functionalized and commercially available pyridine starting material, ensuring regiochemical control of the bromine substituent.

Retrosynthetic Analysis

The chosen synthetic pathway is outlined in the retrosynthetic analysis below. The primary disconnection simplifies the target molecule into a brominated phenylhydrazine equivalent and a simple carbonyl compound, propionaldehyde, which defines the C2-methyl substituent. The key hydrazine intermediate is readily accessible from a commercially available aminopyridine.

retrosynthesis target This compound (Target) disconnection1 Fischer Indole Synthesis target->disconnection1 intermediate1 2-Bromo-5-hydrazinylpyridine disconnection1->intermediate1 propionaldehyde Propionaldehyde disconnection1->propionaldehyde disconnection2 Diazotization / Reduction intermediate1->disconnection2 starting_material 5-Amino-2-bromopyridine (Commercial) disconnection2->starting_material

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 6-bromo-2-methyl-7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its structure is a recurring motif in a multitude of biologically active molecules, particularly kinase inhibitors used in oncology.[1][2] The strategic placement of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position can influence binding affinity and metabolic stability. This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed to construct this valuable molecular core, offering field-proven insights into the causality behind experimental choices for researchers in drug discovery and development.

Strategic Importance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic profile.[3] These modifications can lead to enhanced solubility, improved pharmacokinetic properties, and novel intellectual property positions, making 7-azaindole derivatives highly attractive in drug design. The target molecule, this compound, is a key intermediate that allows for the exploration of chemical space around this privileged core.

Primary Synthetic Pathways & Key Starting Materials

The construction of the this compound core predominantly relies on building the pyrrole ring onto a pre-functionalized pyridine starting material. The choice of the initial pyridine derivative is the most critical decision in the synthetic design, dictating the overall efficiency, scalability, and cost of the route. Two major strategies, differentiated by their key starting materials, have proven to be robust and versatile.

Strategy 1: Synthesis from Substituted Aminopyridines

This is arguably the most prevalent and flexible approach. The core concept involves utilizing a pyridine ring that already contains an amino group and a halogen, which serve as anchor points for the annulation of the pyrrole ring.

Key Starting Material: 2-Amino-5-bromo-3-nitropyridine

This commercially available starting material is a cornerstone for many 7-azaindole syntheses.[4][5] Its utility stems from the strategic ortho-positioning of the amino and nitro groups.[6] The electron-withdrawing nitro group activates the pyridine ring and sets the stage for a reductive cyclization strategy. The bromine at the 5-position is retained in the final product as the desired 6-bromo substituent.

The synthesis of 2-Amino-5-bromo-3-nitropyridine itself is a straightforward electrophilic nitration of 2-amino-5-bromopyridine.[7] This reaction is typically performed using a mixture of concentrated sulfuric and nitric acids at low temperatures (0-5°C) to control regioselectivity.[7][8]

Conceptual Workflow from 2-Amino-5-bromo-3-nitropyridine

The following diagram outlines the logical flow from the aminopyridine starting material to the final product. This multi-step process leverages classical and modern synthetic methodologies.

G A 2-Amino-5-bromopyridine B Nitration (HNO3, H2SO4) A->B C 2-Amino-5-bromo-3-nitropyridine (Key Starting Material) B->C D Reduction of Nitro Group (e.g., Fe/AcOH, H2/Pd-C) C->D E 2,3-Diamino-5-bromopyridine D->E F Condensation & Cyclization (with a C2 synthon like pyruvic acid or a derivative) E->F G This compound (Target Molecule) F->G G Start Goal: Synthesize 6-bromo-2-methyl-7-azaindole Decision Choose Primary Synthetic Disconnection Start->Decision OptionA Strategy 1: Build pyrrole onto a pre-brominated pyridine Decision->OptionA Classic Approach OptionB Strategy 2: Build pyrrole ring first, then brominate Decision->OptionB Modern Catalysis SM_A Starting Material: 2-Amino-5-bromo-3-nitropyridine OptionA->SM_A SM_B Starting Material: 2-Amino-3-halopyridine OptionB->SM_B Path_A Linear Synthesis: Reduction -> Cyclization SM_A->Path_A Path_B Convergent Synthesis: Coupling -> Cyclization -> Bromination SM_B->Path_B

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the absence of direct experimental spectral data in publicly available literature, this document presents a comprehensive predictive analysis based on established principles of NMR spectroscopy and substituent effects on analogous heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar molecular scaffolds.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine and indole has made it a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of substituents, such as a bromine atom and a methyl group, at specific positions on this core structure, as in this compound, allows for the fine-tuning of its physicochemical properties and biological activity. Accurate structural elucidation, for which ¹³C NMR spectroscopy is a cornerstone, is therefore paramount in the development of novel therapeutics based on this scaffold.

Predictive Analysis of the ¹³C NMR Spectrum

In the absence of a reported experimental spectrum for this compound, a predictive analysis was undertaken. This approach leverages the principle of the additivity of substituent chemical shifts (SCS) on a parent heterocyclic system.[1] The predicted chemical shifts provide a robust hypothesis for the experimental spectrum and serve as a valuable reference for researchers synthesizing this compound.

Methodology for Prediction

The prediction of the ¹³C NMR chemical shifts was performed using the following workflow:

G cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Output A Identify 13C NMR data for the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole). (Approximated from 7-azaindole data) D Assign carbon atoms of the This compound scaffold. A->D B Compile Substituent Chemical Shift (SCS) effects for a bromine on a pyridine ring. E Apply the SCS values of bromine and methyl groups to the corresponding carbon atoms of the parent scaffold. B->E C Compile SCS effects for a methyl group on a pyrrole ring. C->E D->E F Sum the base chemical shifts and the SCS values to obtain the predicted 13C NMR chemical shifts. E->F G Tabulate the predicted 13C NMR data. F->G

Caption: Predictive workflow for ¹³C NMR chemical shifts.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented in Table 1. The numbering of the carbon atoms is shown in Figure 1.

Caption: Structure and numbering of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for the Chemical Shift
C2~148The presence of the electron-donating methyl group causes a significant downfield shift.
C3~101This carbon is shielded by the adjacent methyl group.
C3a~143A quaternary carbon at the fusion of the two rings, shifted downfield due to the influence of the pyridine nitrogen.
C5~122Influenced by the electronegative nitrogen and the bromine atom, but to a lesser extent than C6.
C6~115Directly bonded to the bromine atom, which typically causes a shielding effect on the attached carbon.
C7~140Alpha to the pyridine nitrogen, resulting in a significant downfield shift.
C7a~128A quaternary carbon at the ring fusion.
2-CH₃~14A typical chemical shift for a methyl group attached to an aromatic ring.

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent, concentration, and temperature.

Discussion of Substituent Effects
  • Bromine at C6: The bromine atom is expected to have a significant impact on the chemical shifts of the pyridine ring carbons. The ipso-carbon (C6) is predicted to be shielded (shifted upfield) due to the "heavy atom effect".[2] The ortho (C5 and C7) and para (C3a) positions will also be affected, though to a lesser extent.

  • Methyl Group at C2: The electron-donating methyl group at the C2 position of the pyrrole ring is predicted to cause a downfield shift for the ipso-carbon (C2) and influence the shielding of the adjacent C3 and C3a carbons.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers who have synthesized this compound, the following is a standard protocol for acquiring high-quality ¹³C NMR data.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative observation of quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

G A Sample Preparation (Dissolution, Internal Standard, Filtration) B NMR Data Acquisition (Pulse Program, AQ, D1, NS, SW, Temp.) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Referencing, Peak Picking, Assignment) C->D

Sources

An In-depth Technical Guide to the Solubility of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the solubility characteristics of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established experimental protocols to offer a robust predictive solubility profile and a reliable methodology for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a critical determinant of a compound's bioavailability and therapeutic efficacy. A thorough understanding of the solubility of a novel compound, such as this compound, in various organic solvents is paramount for its successful formulation, purification, and administration. This guide aims to provide a comprehensive theoretical and practical framework for assessing the solubility of this compound, thereby empowering researchers to make informed decisions in their drug development endeavors.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The structure of this compound, with its fused pyrrolopyridine core, a bromine substituent, and a methyl group, presents a unique combination of features that govern its interactions with different solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)6-bromo-1H-pyrrolo[3,2-b]pyridine6-bromo-1H-pyrrolo[2,3-b]pyridine[1][2]
CAS Number Not available944937-53-5143468-13-7
Molecular Formula C₈H₇BrN₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 211.06 g/mol 197.03 g/mol 197.03 g/mol
Appearance Solid (predicted)SolidOff-white to yellow solid[1]
Melting Point Not availableNot available192-195 °C[1]
Boiling Point Not availableNot available438.7±37.0 °C (Predicted)[1]
pKa Not availableNot available6.76±0.40 (Predicted)[1]

Structural Analysis and its Influence on Solubility:

  • The Pyrrolopyridine Core: This fused heterocyclic system is relatively polar and capable of forming hydrogen bonds. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors, while the N-H group of the pyrrole is a hydrogen bond donor. This suggests a propensity for solubility in polar solvents.

  • The Bromo Substituent: The bromine atom is electronegative and increases the molecule's overall molecular weight and polarizability. While it adds some polar character, its primary effect is often an increase in van der Waals forces, which can enhance solubility in less polar solvents.

  • The Methyl Group: The methyl group is a nonpolar, hydrophobic substituent. Its presence is expected to slightly decrease the molecule's overall polarity and may reduce its solubility in highly polar solvents while potentially increasing it in nonpolar organic solvents.

Based on these structural features, this compound is anticipated to be a moderately polar compound.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility. The moderate polarity of this compound suggests it will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents, with limited solubility in nonpolar solvents. For instance, a related compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, is known to be soluble in polar aprotic solvents like DMSO and DMF[2].

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the pyrrolopyridine core.
EthanolHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
WaterLowThe presence of the nonpolar methyl group and the larger bromo-substituted aromatic system likely limits solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar nature make it an excellent solvent for many heterocyclic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileModerateLess polar than DMSO and DMF, but should still be a reasonable solvent.
AcetoneModerateA polar aprotic solvent that should effectively solvate the compound.
Less Polar Dichloromethane (DCM)Moderate to HighThe polar C-Cl bonds can interact with the polar regions of the solute.
Ethyl AcetateModeratePossesses both polar (ester group) and nonpolar (ethyl group) characteristics.
Tetrahydrofuran (THF)ModerateA cyclic ether with moderate polarity.
Nonpolar HexaneLow to InsolubleThe significant difference in polarity between the solvent and solute will likely result in poor solubility.
TolueneLowWhile the aromatic ring of toluene can have some π-π stacking interactions, the overall nonpolar nature will likely limit solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Given the absence of definitive quantitative data, experimental determination of the solubility of this compound is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve (absorbance vs. concentration).

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the standard curve.

    • Analyze the diluted sample solution under the same conditions as the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the standard curve.

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety Precautions: Always handle this compound and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal instructions.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis3 Dilute filtered sample sample3->analysis3 analysis1 Prepare standard solutions analysis2 Generate standard curve (HPLC or UV-Vis) analysis1->analysis2 analysis4 Analyze diluted sample analysis3->analysis4 calc1 Determine concentration from standard curve analysis4->calc1 calc2 Calculate original concentration (accounting for dilution) calc1->calc2 calc3 Express solubility (mg/mL) calc2->calc3

Sources

The Unsung Isomer: A Technical Guide to Pyrrolo[3,2-b]pyridine (4-Azaindole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Other" Azaindole

While pyrrolo[2,3-b]pyridine (7-azaindole) has enjoyed widespread fame as the core of blockbuster drugs like Vemurafenib, its isomer pyrrolo[3,2-b]pyridine (4-azaindole) remains a privileged yet underutilized scaffold. This guide dissects the chemistry, history, and therapeutic utility of the 4-azaindole framework. Unlike its 7-isomer, the 4-azaindole places the pyridine nitrogen at the para position relative to the pyrrole nitrogen, creating distinct electronic properties—specifically, a more electron-deficient pyrrole ring and a unique hydrogen-bond acceptor vector that allows for high selectivity in kinase ATP pockets (e.g., FGFR3 vs. VEGFR2).

Historical Context: From Russian Academies to Modern Oncology

The history of azaindoles is bifurcated. While 7-azaindoles were rapidly adopted due to their similarity to purines (adenine isosteres), the 4-azaindole scaffold emerged more slowly, primarily through the work of Soviet and European chemists in the mid-20th century.

  • The Yakhontov Era (1960s-1990s): The foundational work on the synthesis and reactivity of azaindoles was extensively documented by L.N. Yakhontov and colleagues. Their early studies focused on the "pyrindole" systems, establishing the first reliable routes to 4-azaindoles via reductive cyclization of nitropyridines and hydrazone rearrangements.

  • The Nomenclature Shift: Originally termed "pyrindoles" by Perkin and Robinson, the "azaindole" nomenclature became standard following Kruber’s work in 1976.

  • Modern Renaissance (2010s-Present): The scaffold transitioned from academic curiosity to a "scaffold hopping" tool. The discovery that 4-azaindoles could maintain potency while altering metabolic liability (cLogP, tPSA) compared to indoles led to their incorporation in inhibitors for c-Met , ACC1 , and FGFR3 .

Chemical Synthesis: Overcoming the Pyridine Deactivation

Synthesizing pyrrolo[3,2-b]pyridine is chemically distinct from indole synthesis because the pyridine ring is electron-deficient, making classical electrophilic substitutions (like the standard Fischer indole synthesis) difficult without modification.[1]

Core Retrosynthetic Analysis

The construction of the [3,2-b] system relies on two main strategies: functionalizing a 3-aminopyridine core or cyclizing a 2,3-disubstituted pyridine.

Retrosynthesis target Pyrrolo[3,2-b]pyridine (4-Azaindole) hydrazone 3-Pyridylhydrazone hydrazone->target Modified Fischer (Acid Catalysis) nitro_vinyl 2-Chloro-3-nitropyridine + Vinyl Grignard nitro_vinyl->target Bartoli Indole Synthesis (Low Temp) alkyne_amine 3-Amino-2-alkynylpyridine alkyne_amine->target Pd-Catalyzed Cyclization (Larock/Sonogashira)

Figure 1: Retrosynthetic strategies for accessing the 4-azaindole core.

The Bartoli Indole Synthesis (Preferred Route)

The Bartoli reaction is arguably the most versatile method for accessing substituted 4-azaindoles, particularly when functionalization on the pyridine ring is required.

  • Mechanism: Reaction of 3-nitro-2-chloropyridine (or similar ortho-substituted nitropyridines) with 3 equivalents of vinyl magnesium bromide.

  • Why it works: The vinyl Grignard attacks the nitro group, initiating a [3,3]-sigmatropic rearrangement that eventually closes the pyrrole ring.

  • Advantages: Rapid access; tolerates halogens (Cl, Br) on the pyridine ring which are essential for subsequent cross-coupling (Suzuki/Buchwald).

Modified Fischer Indole Synthesis

While the traditional Fischer synthesis fails with electron-poor pyridines, it can be forced using 3-hydrazinopyridine and harsh acid catalysts (polyphosphoric acid or ZnCl₂) at elevated temperatures. This method is best for preparing 2- or 3-alkyl substituted derivatives.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine via Bartoli Reaction Note: This protocol is adapted from standard Bartoli conditions optimized for electron-deficient heterocycles.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent)

  • Saturated aqueous NH₄Cl (Quench)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: Temperature control is vital to prevent polymerization of the Grignard.

  • Addition: Add vinylmagnesium bromide dropwise over 30 minutes. The solution will turn deep dark/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours. Do not let it reach room temperature until the reaction is complete (monitor by TLC).

  • Quench: Pour the cold reaction mixture into saturated NH₄Cl solution at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). 4-Azaindoles are polar; expect elution at 40-60% EtOAc.

Medicinal Chemistry: Case Studies & SAR

The 4-azaindole scaffold has proven particularly effective in kinase inhibition where selectivity is driven by the unique shape and H-bond capabilities of the [3,2-b] isomer.

Case Study: FGFR3 vs. VEGFR2 Selectivity (Asinex-5082)

One of the most compelling applications of the 4-azaindole scaffold is in the design of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. A major challenge in this field is avoiding inhibition of VEGFR2 , which causes cardiovascular toxicity.

  • The Compound: Asinex-5082, an octahydropyrrolo[3,2-b]pyridine derivative.

  • Mechanism of Selectivity:

    • FGFR3 Binding: The scaffold fits into the larger ATP-binding pocket of FGFR3 (DFG-in conformation), forming hydrophobic interactions with Met529 and Ile539.

    • VEGFR2 Exclusion: The rigid [3,2-b] core, combined with specific side chains (e.g., lack of m-dimethoxybenzene steric bulk found in other inhibitors), prevents the molecule from rotating to fit the smaller, restrictive pocket of VEGFR2.

  • Result: High potency for FGFR3 (-39.3 kcal/mol binding energy) with negligible binding to VEGFR2.

ACC1 Inhibition (Metabolic Disease)

In the search for Acetyl-CoA Carboxylase (ACC1) inhibitors, the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 1k) was identified.[2]

  • Key SAR Finding: The N-1 isopropyl group and the C-3 carboxamide were critical for metabolic stability and oral bioavailability, overcoming the rapid clearance often seen with simple indole analogs.

Comparative Activity Table
Compound ClassTargetKey Substituent (R)IC50 / ActivityReference
Asinex-5082 FGFR3Octahydro-core-39.3 kcal/mol (Binding)[Asinex/DrugBank]
Compound 1k ACC11-isopropyl-3-carboxamide< 10 nM[PubMed 1.9]
Thiazolidine Hybrid EGFR1,2,3-Triazole linker< 18 µM[T&F 1.7]
5-Oxo Derivative Bacteria (E. coli)7-isopropyl3.35 µg/mL (MIC)[Springer 1.1]

Biological Signaling & Mechanism

The following diagram illustrates the pathway intervention of 4-azaindole derivatives in the FGFR3 signaling cascade, highlighting the point of inhibition.

SignalingPathway ligand FGF Ligand receptor FGFR3 Receptor (Tyrosine Kinase) ligand->receptor Activation ras RAS receptor->ras Phosphorylation inhibitor 4-Azaindole Inhibitor (e.g., Asinex-5082) inhibitor->receptor Competitive Inhibition (ATP Pocket) raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus (Cell Proliferation) erk->nucleus Gene Transcription

Figure 2: Mechanism of Action for 4-azaindole based FGFR3 inhibitors.

Future Outlook

The pyrrolo[3,2-b]pyridine scaffold is currently in a "growth phase" in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): Its small size and distinct vectors make it an ideal fragment for probing sub-pockets in kinases that standard indoles cannot reach.

  • DNA-Encoded Libraries (DEL): Recent advances in C-H activation allow this scaffold to be easily incorporated into DELs, expanding the search space for novel GPCR ligands.

  • Isostere Replacement: We anticipate more "scaffold hops" where 7-azaindole drugs (like Vemurafenib) are re-engineered with the 4-azaindole core to bypass resistance mutations or improve solubility.

References

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Link

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3. Journal of Cellular Biochemistry. Link

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Link

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Link

  • A General Method for the Preparation of 4- and 6-Azaindoles via the Bartoli Reaction. Journal of Organic Chemistry. Link

  • Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds. Link

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An In-depth Technical Guide to the Stability and Storage of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted azaindole, its scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for oncology applications.[1] The chemical integrity of this intermediate is paramount to ensure the reliability of experimental results and the quality of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and methodologies for assessing the long-term viability of this compound.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage. While comprehensive experimental data is not publicly available for this specific molecule, we can infer its characteristics from supplier data for analogous compounds and computational predictions.

PropertyValueSource
Appearance Yellow solid[2]
Molecular Formula C₈H₇BrN₂N/A
Molecular Weight 211.06 g/mol N/A
Boiling Point (Predicted) 310.6 ± 37.0 °C[2]
Density (Predicted) 1.654 ± 0.06 g/cm³[2]
pKa (Predicted) 14.03 ± 0.40[2]

Core Stability Profile and Potential Degradation Pathways

Based on the chemical structure—a fused pyridine and pyrrole ring system with a bromine substituent—this compound is susceptible to degradation through several mechanisms. The presence of the electron-rich pyrrole ring, the pyridine nitrogen, and the carbon-bromine bond are key determinants of its reactivity. The compound is generally stable under normal handling and storage conditions.[3]

Oxidative Degradation

The pyrrole and pyridine moieties are susceptible to oxidation, particularly in the presence of strong oxidizing agents.[4] This can lead to the formation of N-oxides and other oxygenated derivatives. The reaction with atmospheric oxygen is generally slow but can be accelerated by light and elevated temperatures. The primary site of oxidation is likely the electron-rich pyrrole ring and the pyridine nitrogen atom.

Hydrolytic Degradation

The stability of this compound can be compromised under hydrolytic conditions, especially at non-neutral pH.[5][6]

  • Acidic Hydrolysis: In the presence of strong acids, the pyridine nitrogen can be protonated, which may activate the ring system towards nucleophilic attack by water. This can potentially lead to ring-opening or other degradative pathways.

  • Alkaline Hydrolysis: Strong bases may facilitate the hydrolysis of the C-Br bond or promote degradation of the pyrrole ring. Studies on similar pyrrolopyridine derivatives have shown them to be extremely unstable in alkaline media.[5]

Photodegradation

Heterocyclic aromatic compounds are often susceptible to photodegradation. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.[7] For some pyrrolopyridine derivatives, photodegradation can result in the cleavage of the heterocyclic ring system.[5] It is also important to note that photolytic degradation can sometimes produce genotoxic intermediates.[8]

Recommended Handling and Storage Workflow

To maintain the integrity and purity of this compound, a systematic approach to handling and storage is crucial. The following workflow is recommended:

G cluster_receiving Receiving & Initial Handling cluster_storage Long-Term Storage cluster_usage Usage & Dispensing A Receive Compound B Visually Inspect Container Seal A->B C Log Lot Number and Date B->C D Store in a Tightly Sealed, Opaque Container C->D Transfer to Storage E Place in a Cool, Dry Environment (2-8°C Recommended) D->E F Inert Atmosphere (e.g., Argon) for Extended Storage E->F G Store Away from Incompatible Materials (Strong Oxidizers, Acids, Bases) E->G H Equilibrate to Room Temperature Before Opening E->H Retrieve for Use I Dispense in a Well-Ventilated Area or Fume Hood H->I J Promptly Reseal Container Under Inert Gas if Possible I->J K Return to Designated Storage J->K K->E G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose Aliquots D Oxidation (3% H2O2, RT) A->D Expose Aliquots E Thermal (80°C, Solid & Solution) A->E Expose Aliquots F Photolytic (ICH Q1B Guidelines) A->F Expose Aliquots G Neutralize Samples (if needed) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/DAD Method G->H I Characterize Degradants (LC-MS, NMR) H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Periodically sample and prepare solutions for analysis.

    • Solution State: Incubate a sealed vial of the stock solution at 80°C for 48 hours. Sample periodically for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Sample the exposed and control samples for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the parent compound from any potential degradation products. [9][10]

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). [11]* Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to ensure the elution of all components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV/Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and the absorption maximum).

  • Injection Volume: 5 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent compound in the stressed samples should be assessed using a DAD to ensure that no degradation products are co-eluting.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By understanding its potential degradation pathways—oxidation, hydrolysis, and photodegradation—and implementing the recommended storage and handling procedures, its chemical integrity can be maintained. The provided forced degradation protocol and guidelines for developing a stability-indicating HPLC method offer a robust framework for scientifically validating the compound's stability profile, ensuring the reliability and reproducibility of experimental outcomes.

References

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). PMC. Retrieved from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). PMC. Retrieved from [Link]

  • Hoffmann Bromamide Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (n.d.). PubMed. Retrieved from [Link]

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  • Degradation of pyridines in the environment. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]

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  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rotating Photo-Disc Reactor (RPR) Used in the Photo-Degradation of Pyridine Using Zinc Oxide as a Catalyst Composited with Aluminum Nanoparticles and Irradiated with Natural Light. (n.d.). MDPI. Retrieved from [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Retrieved from [Link]

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  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

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  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

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Technical Guide: Electrophilic Functionalization of the 2-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Substitution on the 2-Methyl-1H-pyrrolo[3,2-b]pyridine Ring Content Type: In-Depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary: The Kinase-Privileged Scaffold

The 1H-pyrrolo[3,2-b]pyridine system (commonly referred to as 4-azaindole ) represents a critical "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., Vemurafenib analogs). Its structural isomorphism with indole allows it to mimic purine bases, while the pyridine nitrogen (N4) offers a unique hydrogen bond acceptor vector that modulates solubility and metabolic stability.

However, functionalizing this ring via Electrophilic Aromatic Substitution (EAS) presents a specific challenge: the "Electronic Push-Pull" conflict. The pyrrole ring is electron-rich (


-excessive), while the fused pyridine ring is electron-deficient (

-deficient).

This guide details the regiochemical logic and validated protocols for functionalizing 2-methyl-1H-pyrrolo[3,2-b]pyridine . The presence of the C2-methyl group is chemically significant—it blocks the


-position, forcing substitution almost exclusively to the C3 (

) position, provided the reaction conditions do not deactivate the ring via protonation.

Structural Dynamics & Regiochemistry

The Electronic Landscape

To design successful syntheses, one must understand the competing electronic forces at play.

  • The Pyrrole Moiety (N1, C2, C3): Highly nucleophilic. In unsubstituted azaindoles, C3 is the preferred site of attack due to kinetic control, though C2 is thermodynamically accessible. In your specific substrate, C2 is methylated , rendering C3 the sole nucleophilic "hotspot."

  • The Pyridine Moiety (N4, C5, C6, C7): The electronegative nitrogen at position 4 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This deactivates the entire bicyclic system relative to a pure indole but leaves the pyrrole ring significantly more reactive than benzene.

The Protonation Paradox (Critical Mechanistic Factor)

The most common failure mode in azaindole EAS is the use of strong Bronsted acids (e.g., mixed acid nitration).

  • Basicity: The pyridine nitrogen (N4) has a pKa

    
     5-6.
    
  • The Trap: In strongly acidic media, N4 becomes protonated. This generates a cationic pyridinium species, which exerts a massive electron-withdrawing effect, effectively "shutting down" the nucleophilicity of the pyrrole ring.

  • The Solution: Protocols must either use non-acidic conditions or mild electrophiles that react faster than the rate of ring deactivation.

G SM 2-Methyl-4-azaindole (Nucleophilic) Protonated N4-Protonated Species (Deactivated/Inert) SM->Protonated Fast Equilibrium (k1) Sigma Sigma Complex (C3 Attack) SM->Sigma Slow Step (k2) (If unprotonated) Acid Strong Acid (H+) Acid->Protonated Protonated->Sigma Reaction Blocked Electrophile Mild Electrophile (E+) Electrophile->Sigma Product C3-Substituted Product Sigma->Product -H+

Figure 1: The "Protonation Trap" mechanism. Successful functionalization requires bypassing the deactivated N4-protonated state.

Validated Synthetic Protocols

The following protocols are selected for their high reliability with the 4-azaindole scaffold, specifically avoiding harsh acidic conditions.

Protocol A: C3-Formylation (Vilsmeier-Haack)

This is the gold standard for introducing a carbon handle at C3. The reaction proceeds through a chloroiminium intermediate.

  • Reagents: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Mechanism: The active electrophile is the Vilsmeier reagent (

    
    ). It is sufficiently electrophilic to attack the unprotonated azaindole but not acidic enough to fully deactivate the ring.
    

Step-by-Step Workflow:

  • Reagent Formation: Cool anhydrous DMF (5.0 equiv) to 0°C under

    
    . Dropwise add 
    
    
    
    (1.2 equiv). Stir for 30 min to form the white/yellow Vilsmeier salt.
  • Addition: Dissolve 2-methyl-4-azaindole (1.0 equiv) in minimal DMF and add dropwise to the pre-formed reagent at 0°C.

  • Reaction: Allow to warm to room temperature (25°C). If conversion is slow (monitor by TLC), heat to 60°C. Note: 4-azaindoles are less reactive than indoles; mild heating is often required.

  • Hydrolysis: Pour the mixture onto ice/water. Neutralize carefully with 2M NaOH or

    
     to pH 8. The aldehyde typically precipitates.
    
  • Purification: Filtration or extraction with EtOAc/DCM.

Protocol B: C3-Bromination

Halogenation is essential for subsequent palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig).

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: DMF or THF/DCM (1:1).

  • Key Insight: Elemental bromine (

    
    ) can form charge-transfer complexes with the basic pyridine nitrogen. NBS is cleaner and allows for precise stoichiometry.
    

Step-by-Step Workflow:

  • Dissolve 2-methyl-4-azaindole (1.0 equiv) in DMF (0.1 M concentration).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Endpoint: Monitor consumption of SM.

  • Workup: Dilute with water. The product, 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine , usually precipitates as a solid.

Protocol C: C3-Nitration (The "Acetyl Nitrate" Method)

Warning: Standard mixed acid (


) will likely fail or decompose the ring due to exotherm and protonation. Use Acetyl Nitrate generated in situ.
  • Reagents: Fuming

    
    , Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Generates

    
    , a mild nitrating agent that operates near neutral/mildly acidic pH, avoiding the N4-protonation trap.
    

Step-by-Step Workflow:

  • Preparation: In a separate flask, cool Acetic Anhydride (excess) to 0°C. Carefully add fuming

    
     (1.1 equiv) dropwise. Caution: Exothermic.
    
  • Reaction: Add the 2-methyl-4-azaindole (dissolved in minimal

    
     or Nitromethane) to the nitrating mixture at -10°C to 0°C.
    
  • Quench: Pour onto ice-cold

    
     solution.
    
  • Note: This may produce transient N1-nitration. If N1-nitro is observed, simply stirring in mild base (MeOH/NaOH) usually rearranges or cleaves it, leaving the thermodynamically stable C3-nitro product.

Protocol D: C3-Aminomethylation (Mannich Reaction)

Ideal for introducing solubility-enhancing amine tails.

  • Reagents: 37% Aqueous Formaldehyde, Secondary Amine (e.g., Morpholine, Dimethylamine), Acetic Acid.

  • Workflow: Mix substrate (1 eq), Amine (1.1 eq), and Formaldehyde (1.1 eq) in Acetic Acid/Ethanol. Stir at RT or 50°C. The product is the 3-(dialkylaminomethyl) derivative.

Comparative Data & Troubleshooting

Reactivity Profile Table
ReactionElectrophile SourceRegioselectivityCritical ConditionYield Expectation
Formylation Vilsmeier Reagent (

)
C3 (Exclusive)Keep temp <80°C to avoid degradationHigh (70-90%)
Bromination NBSC3 (Exclusive)Stoichiometric control to prevent poly-brominationHigh (80-95%)
Nitration Acetyl Nitrate (

)
C3 (Major)Maintain <0°C; Avoid

Moderate (40-60%)
Acylation RCOCl /

or

C3 Requires excess Lewis Acid (complexes N4)Moderate (40-60%)
Troubleshooting Common Issues
  • Problem: No reaction observed during acylation (Friedel-Crafts).

    • Root Cause: The Lewis Acid (e.g.,

      
      ) coordinates tightly to the pyridine N4, killing reactivity.
      
    • Fix: Use Zirconium(IV) Chloride (

      
      )  as the catalyst, or use a large excess (3-4 equiv) of 
      
      
      
      to saturate the nitrogen and still leave active catalyst for the electrophile.
  • Problem: Formation of N-oxide.

    • Root Cause: Using oxidizing conditions (like peracids) or uncontrolled nitration.

    • Fix: Ensure nitration is done with Acetyl Nitrate, not oxidizers. If N-oxide forms, it can be reduced using

      
      .
      

Visualizing the Reaction Pathway

ReactionMap SM 2-Methyl-1H-pyrrolo[3,2-b]pyridine (Starting Material) Rxn_Br NBS, DMF, 0°C SM->Rxn_Br Rxn_CHO POCl3, DMF (Vilsmeier-Haack) SM->Rxn_CHO Rxn_NO2 HNO3, Ac2O (Acetyl Nitrate) SM->Rxn_NO2 Rxn_Mannich HCHO, HNR2, AcOH (Mannich) SM->Rxn_Mannich Prod_Br 3-Bromo-2-methyl-4-azaindole (Pd-coupling precursor) Rxn_Br->Prod_Br Electrophilic Subst. Prod_CHO 2-Methyl-4-azaindole-3-carboxaldehyde (Versatile Intermediate) Rxn_CHO->Prod_CHO Formylation Prod_NO2 3-Nitro-2-methyl-4-azaindole Rxn_NO2->Prod_NO2 Nitration (Mild) Prod_Mannich 3-(Aminomethyl)-2-methyl-4-azaindole Rxn_Mannich->Prod_Mannich Aminomethylation

Figure 2: Divergent synthesis map from the 2-methyl-4-azaindole core.

References

  • Popowycz, F., & Mérour, J. Y. (2009). Reactivity of the azaindole ring system.[1][2][3] Tetrahedron.[4] Link

  • Lérida, L., et al. (2014). Synthetic approaches to 4-azaindoles.[3][5][6][7][8][9] Molecules.[1][4][5][7][10][11][12][13][14][15][16] Link

  • Wang, T., et al. (2011). ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole.[17] Journal of Organic Chemistry. Link (Applicable to azaindoles).

  • Martinez, A., et al. (2006). Use of Acetyl Nitrate for mild nitration of electron-rich heterocycles. Tetrahedron Letters. Link

  • Robinson, S. (2016).[7] Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Strategic Synthesis and Application of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Heterocyclic Scaffold in Modern Drug Discovery

Introduction: The Privileged Status of Pyrrolopyridines in Medicinal Chemistry

The pyrrolopyridine scaffold, a class of bicyclic heterocycles also known as azaindoles, has emerged as a cornerstone in contemporary drug discovery. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural motif that can effectively mimic the purine core of endogenous ligands, enabling potent and selective interactions with a wide array of biological targets. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework has garnered significant attention, serving as the central component in numerous kinase inhibitors and other therapeutic agents. This guide provides a detailed technical overview of a particularly valuable derivative, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, offering insights into its synthesis, characterization, and strategic importance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

This compound (also known as 6-Bromo-2-methyl-4-azaindole) is a solid organic compound with the chemical formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol . Its structure, confirmed by its IUPAC name, features a pyrrolo[3,2-b]pyridine core with a bromine atom at the 6-position and a methyl group at the 2-position.

PropertyValueSource
IUPAC Name This compound-
Synonyms 6-Bromo-2-methyl-4-azaindole-
CAS Number 1190319-51-7[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06[1]
Appearance Solid (predicted)-
Boiling Point 320.6±37.0 °C at 760 mmHg (predicted)[1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-H proton of the pyrrole, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons would be influenced by the bromine substituent and the nitrogen atoms in the bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift, and the methyl carbon would appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.

Strategic Synthesis: A Multi-step Approach from Readily Available Precursors

The synthesis of this compound can be approached through a logical, multi-step sequence starting from commercially available materials. The general strategy involves the initial preparation of a key intermediate, 2-amino-5-bromopyridine, followed by the construction of the fused pyrrole ring.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a well-established process that typically begins with the bromination of 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent such as acetic acid.

  • Bromination: Cool the solution in an ice bath and slowly add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to destroy any excess bromine. Neutralize the solution with a base, such as sodium hydroxide, to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-5-bromopyridine.[2]

Causality of Experimental Choices:

  • N-Acylation (Alternative Step): In some protocols, the amino group of 2-aminopyridine is first protected by acylation (e.g., with acetic anhydride) before bromination.[2] This is done to moderate the activating effect of the amino group and prevent over-bromination, leading to a cleaner reaction with higher yields of the desired mono-brominated product. The acyl group is then removed by hydrolysis.

  • Temperature Control: The bromination reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of di-brominated and other side products.

  • Quenching and Neutralization: The use of sodium bisulfite is a standard procedure to safely neutralize unreacted bromine. The subsequent neutralization is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.

Part 2: Construction of the Pyrrolo[3,2-b]pyridine Ring System

With the key intermediate, 2-amino-5-bromopyridine, in hand, the next critical phase is the annulation of the pyrrole ring. Several synthetic methodologies can be employed for this transformation, with the Larock indole synthesis being a particularly powerful and versatile option.

Conceptual Workflow: Larock Indole Synthesis

The Larock indole synthesis involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne to form an indole.[3] This methodology can be adapted for the synthesis of azaindoles. In this context, 2-amino-5-bromopyridine can serve as the o-haloaniline equivalent.

Larock_Indole_Synthesis

A plausible synthetic workflow for the Larock Indole Synthesis.

Hypothetical Experimental Protocol (based on Larock Indole Synthesis Principles):

  • Reaction Setup: To a sealed reaction vessel, add 2-amino-5-bromopyridine, a suitable alkyne (e.g., propargyl alcohol, which can be subsequently modified to a methyl group, or a protected version of propyne), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate).

  • Solvent and Reaction Conditions: Add a suitable solvent (e.g., DMF or toluene) and purge the vessel with an inert gas (e.g., argon). Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Considerations and the Rationale for Reagent Selection:

The mechanism of the Larock indole synthesis is a well-studied catalytic cycle.[3] It begins with the oxidative addition of the aryl halide (in this case, 2-amino-5-bromopyridine) to the Pd(0) catalyst. The alkyne then coordinates to the palladium complex, followed by migratory insertion into the aryl-palladium bond. A subsequent intramolecular cyclization involving the amino group and the newly formed vinylpalladium species, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the final pyrrolopyridine product.

  • Palladium Catalyst and Ligand: The choice of the palladium source and ligand is critical for the efficiency of the catalytic cycle. Different ligands can influence the reactivity and stability of the palladium intermediates.

  • Base: The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the final aromatization step.

  • Alkyne Partner: The choice of the alkyne determines the substituent at the 2-position of the pyrrole ring. For the synthesis of the 2-methyl derivative, a propyne equivalent is necessary.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of the bromine atom at the 6-position and the methyl group at the 2-position makes this compound a highly valuable intermediate in drug discovery.

  • Vector for Further Functionalization: The bromine atom serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The methyl group at the 2-position can influence the lipophilicity and metabolic stability of the final compound. It can also engage in specific hydrophobic interactions within the binding pocket of a target protein.

  • Kinase Inhibitor Scaffolds: The 1H-pyrrolo[3,2-b]pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[4][5] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole can form key hydrogen bonds with the hinge region of the kinase active site. The substituents at the 2- and 6-positions can then be tailored to achieve potency and selectivity for a specific kinase. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is also prevalent in numerous approved and investigational kinase inhibitors.[5]

Future Perspectives and Conclusion

This compound represents a synthetically accessible and highly versatile building block for the development of novel therapeutic agents. Its strategic design allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of such well-defined and functionalized heterocyclic scaffolds will undoubtedly increase. This guide provides a foundational understanding of the synthesis and potential applications of this key intermediate, empowering researchers to leverage its unique attributes in the pursuit of innovative medicines.

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • CN101704781A - Preparation method of amino pyridine bromide compound - Google P
  • American Elements. This compound | CAS 1190319-51-7. (URL: Not available)
  • Larock indole synthesis - Wikipedia. (URL: [Link])

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office. (URL: [Link])

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. (URL: Not available)
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (URL: [Link])

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5 - PubMed. (URL: [Link])

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: Not available)
  • The known syntheses of 7-methyl-4-azaindole (6). - ResearchGate. (URL: [Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. (URL: [Link])

  • 4-Azaindole | C7H6N2 | CID 9226 - PubChem. (URL: [Link])

  • 6-Bromo-2-ethyl-4-azaindole | C9H9BrN2 | CID 89886903 - PubChem. (URL: [Link])

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Methodological & Application

Application Note: Strategic Utilization of 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and medicinal chemistry logic of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 6-bromo-2-methyl-5-azaindole). As a bioisostere of the purine scaffold, this heterocyclic core is a "privileged structure" in the design of ATP-competitive kinase inhibitors. The 6-bromo substituent serves as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing researchers to extend the molecule into the kinase solvent-exposed region or hydrophobic back-pocket. Meanwhile, the 2-methyl group restricts conformational rotation and blocks metabolic oxidation, enhancing drug-like properties (DMPK).

This note provides validated protocols for Suzuki-Miyaura coupling and N-alkylation, supported by mechanistic insights into regioselectivity and catalyst choice.

Structural Analysis & Design Logic

The 5-Azaindole Core (Pyrrolo[3,2-b]pyridine)

Unlike the more common 7-azaindole (found in drugs like Vemurafenib), the 5-azaindole scaffold places the pyridine nitrogen at position 4 (relative to indole numbering). This shift alters the hydrogen bond acceptor capability in the ATP hinge region, often improving selectivity profiles against off-target kinases.

Functional Handles
  • C6-Bromine (Electrophile): The bromine atom at the 6-position is activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the pyridine ring. This is the primary vector for Structure-Activity Relationship (SAR) expansion.

  • C2-Methyl (Steric/Metabolic):

    • Conformational Lock: The steric bulk of the methyl group can induce a non-planar conformation when coupled with bulky N1 substituents, potentially improving selectivity by exploiting specific pockets (e.g., the gatekeeper residue).

    • Metabolic Blockade: The C2 position of indoles is prone to oxidative metabolism. Methylation here significantly extends half-life (

      
      ).
      
  • N1-Pyrrole (Nucleophile): The acidic proton (

    
    ) allows for easy alkylation or arylation to tune solubility and cellular permeability.
    
Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target Kinase Inhibitor (ATP Competitive) Core This compound (Scaffold) Target->Core Disconnection 1: Suzuki Coupling (C6) N_Sub Alkyl Halide/Tosylate (Solubilizing Group) Target->N_Sub Disconnection 2: N-Alkylation (N1) R_Group Boronic Acid/Ester (Tail Region) Core->R_Group + Pd(0)

Figure 1: Retrosynthetic disconnection showing the modular assembly of kinase inhibitors using the 5-azaindole core.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To install an aryl or heteroaryl group at the 6-position while preserving the N1-H for hydrogen bonding or later functionalization.

Mechanism: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. The presence of the free N1-H can poison catalysts, so using a specific base/solvent system is critical to prevent deprotonation-induced catalyst sequestration.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid/ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a microwave vial or pressure tube with the 5-azaindole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add degassed 1,4-dioxane (concentration 0.1 M).

  • Activation: Add the aqueous

    
     solution. Note: The biphasic system helps protect the catalyst from the free amine.
    
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the bromide,

    
    ).
    
  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Gradient: 0–10% MeOH in DCM).
    

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Catalyst poisoning by N1 nitrogen.Switch to XPhos Pd G2 precatalyst or protect N1 with SEM/Boc first.
Protodebromination Hydride source in solvent or overheating.Use strictly anhydrous dioxane (if using anhydrous base) or lower temp to 80°C.
Homocoupling Oxygen present in reaction vessel.Sparge solvents with Argon for 15 mins prior to addition.
Protocol B: N1-Alkylation (Solubility Tuning)

Objective: To attach a solubilizing group (e.g., piperazine tail) to the pyrrole nitrogen.

Materials:

  • Substrate: this compound[1]

  • Electrophile: Alkyl halide (e.g., 2-chloroethyl morpholine)

  • Base:

    
     (Cesium Carbonate)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve substrate in DMF (0.2 M).

  • Add

    
     (2.0 equiv). Stir at RT for 15 min to deprotonate N1.
    
  • Add alkyl halide (1.2 equiv).

  • Heat to 60°C for 3 hours.

  • Critical Step: Pour reaction mixture into ice water to precipitate the product (if solid) or extract with

    
     (to remove DMF).
    

Synthetic Workflow Visualization

This diagram illustrates the decision matrix for functionalizing the scaffold.

Workflow Start Start: 6-bromo-2-methyl-5-azaindole Decision Need N1 Substitution? Start->Decision PathA Path A: Direct Coupling (Suzuki) Decision->PathA No (H-bond donor needed) PathB Path B: N-Alkylation (Cs2CO3, R-X) Decision->PathB Yes (Solubility needed) Coupling Pd-Cat Cross Coupling (C6 Functionalization) PathA->Coupling Step 1 PathB->Coupling Step 2 Final Final Kinase Inhibitor Coupling->Final

Figure 2: Synthetic workflow decision tree based on target inhibitor requirements.

Expert Insights & Safety

Selectivity Engineering

The 2-methyl group is not just a passive structural element. In the ATP binding pocket, this group often clashes with the "gatekeeper" residue (e.g., T790M in EGFR or T315I in BCR-ABL).

  • Application: If your target kinase has a small gatekeeper (Threonine/Alanine), the 2-methyl scaffold is appropriate. If the gatekeeper is large (Methionine/Phenylalanine), steric clash may abolish potency. Always dock the structure into a homology model before synthesis.

Safety & Handling
  • Palladium Residues: 5-azaindoles coordinate metals strongly. Post-synthesis, use a metal scavenger resin (e.g., SiliaMetS® Thiol) to reduce Pd content to <10 ppm for biological assays.

  • Chemical Hygiene: this compound is an irritant. Handle in a fume hood.

References

  • Discovery of Azaindole Kinase Inhibitors

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2][3][4]

    • Source: Popowycz, F. et al. Journal of Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling on Pyridyl Systems

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]

    • Source: Billingsley, K. & Buchwald, S.L. Angewandte Chemie.
    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Synthesis and structure-activity relationships of 1H-pyrrolo[3,2-b]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link] (Compound Summary & Related Literature)

  • Buchwald-Hartwig Amination Conditions

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[6][7]

    • Source:Organic Letters.
    • URL:[Link]

Sources

The Strategic Application of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine as a Precursor for Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Rise of Targeted Therapies

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a significant driver in the initiation and progression of numerous cancers.[1][2] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a compelling target for the development of precision cancer therapeutics.[2] The clinical success of FGFR inhibitors has underscored the importance of this therapeutic strategy, with several agents receiving regulatory approval for the treatment of malignancies with specific FGFR alterations.[3]

At the heart of many successful FGFR inhibitors lies the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold.[4] This privileged heterocyclic core mimics the purine structure of ATP, enabling it to effectively bind to the hinge region of the kinase domain.[4] The strategic functionalization of this scaffold is key to achieving high potency and selectivity. This application note provides a detailed guide for researchers on the use of a key intermediate, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine , as a versatile precursor for the synthesis of potent FGFR inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and present a representative workflow for its conversion into a final inhibitor molecule.

The Precursor of Choice: Why this compound?

The selection of this compound as a starting material is a strategic choice rooted in the principles of medicinal chemistry and synthetic feasibility.

Structural Advantages:

  • The 7-Azaindole Core: The intrinsic 1H-pyrrolo[2,3-b]pyridine structure provides the essential framework for binding to the ATP pocket of the FGFR kinase domain. The nitrogen atom at the 7-position can form a crucial hydrogen bond with the kinase hinge region, a key interaction for potent inhibition.[4]

  • The 2-Methyl Group: The methyl group at the C2 position can provide beneficial steric interactions within the ATP-binding site, potentially enhancing potency and selectivity. It can also improve the physicochemical properties of the final compound, such as solubility and metabolic stability.

  • The 6-Bromo Substituent: The bromine atom at the C6 position is the linchpin for synthetic diversification. It serves as a versatile handle for introducing a wide array of molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This allows for the exploration of the solvent-exposed region of the kinase, which is critical for fine-tuning the inhibitor's selectivity and pharmacokinetic profile.

Synthetic Utility:

The bromine atom provides a reactive site for the controlled and regioselective introduction of various substituents. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Understanding the Target: The FGFR Signaling Pathway

Before delving into the synthetic protocols, it is essential to understand the biological context. The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for various signaling proteins, triggering downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[6] FGFR inhibitors function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Ligand Binding RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation FGFR_Inhibitor FGFR Inhibitor (e.g., from 6-bromo precursor) FGFR_Inhibitor->FGFR_dimer Inhibition

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Synthetic Protocols: From Precursor to Potent Inhibitor

This section provides a detailed, step-by-step guide for the synthesis of this compound and its subsequent conversion to a representative FGFR inhibitor via a Buchwald-Hartwig amination.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor can be achieved through a multi-step sequence adapted from established methodologies for similar 7-azaindole structures.[7] The general strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Experimental Protocol:

  • Step 1: Bromination of 2-aminopyridine.

    • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-aminopyridine.

  • Step 2: Iodination of 5-bromo-2-aminopyridine.

    • Dissolve 5-bromo-2-aminopyridine (1.0 eq) in a mixture of sulfuric acid and water.

    • Add N-iodosuccinimide (NIS) (1.1 eq) and heat the mixture to 80-90 °C for 4-6 hours.

    • Cool the reaction mixture and carefully neutralize with an aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-3-iodo-2-aminopyridine.

  • Step 3: Sonogashira Coupling with a Propargyl Alcohol Derivative.

    • To a solution of 5-bromo-3-iodo-2-aminopyridine (1.0 eq) and a suitable terminal alkyne such as 2-methyl-3-butyn-2-ol (1.5 eq) in a solvent mixture like DMF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture and heat under an inert atmosphere at 60-70 °C for 8-12 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography to yield the coupled product.

  • Step 4: Intramolecular Cyclization.

    • Dissolve the product from Step 3 in a high-boiling point solvent such as N,N-dimethylaniline.

    • Add a strong base like potassium tert-butoxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford This compound .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇BrN₂
Molecular Weight211.06 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
Part 2: Synthesis of a Representative FGFR Inhibitor via Buchwald-Hartwig Amination

The 6-bromo position of the precursor is now ready for functionalization. The Buchwald-Hartwig amination is a powerful method for forming a C-N bond, which is a common linkage in many kinase inhibitors.[8][9] In this example, we will couple the precursor with 3,5-dimethoxyaniline, a moiety known to interact favorably with the hydrophobic pocket of the FGFR kinase domain.

Synthesis_Workflow Precursor 6-bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine Reaction Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Precursor->Reaction Amine 3,5-dimethoxyaniline Amine->Reaction Inhibitor Final FGFR Inhibitor Reaction->Inhibitor

Caption: Synthetic workflow from precursor to final inhibitor.

Experimental Protocol:

  • To a reaction vessel, add This compound (1.0 eq), 3,5-dimethoxyaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (2.0 eq).

  • Add a dry, degassed solvent such as 1,4-dioxane or toluene.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 90-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final FGFR inhibitor, N-(3,5-dimethoxyphenyl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine.

Table 2: Representative Buchwald-Hartwig Reaction Conditions

ComponentReagent/ConditionMolar Ratio/Value
Aryl BromideThis compound1.0 eq
Amine3,5-dimethoxyaniline1.2 eq
CatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.02 eq
LigandXantphos0.04 eq
BaseCesium Carbonate (Cs₂CO₃)2.0 eq
Solvent1,4-DioxaneAnhydrous, degassed
Temperature100 °C
AtmosphereInert (Argon)

Conclusion and Future Perspectives

This application note has detailed the strategic importance and practical application of This compound as a key precursor in the synthesis of potent FGFR inhibitors. The inherent structural features of this molecule, combined with the synthetic versatility afforded by the bromine handle, make it an invaluable tool for medicinal chemists and drug development professionals. The provided protocols offer a robust starting point for the synthesis of both the precursor and a representative final inhibitor.

The modular nature of the synthetic route allows for extensive exploration of the chemical space around the 7-azaindole core. By varying the coupling partner in the Buchwald-Hartwig or Suzuki reactions, researchers can systematically probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. This approach will undoubtedly continue to fuel the discovery of next-generation FGFR inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • ResearchGate. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • ChemRxiv. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • OncoDaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. Retrieved from [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Pyrido[1,2-a][5][10][11]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • NIH Public Access. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

Sources

Technical Application Note: Optimized Negishi Coupling of 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 6-bromo-2-methyl-5-azaindole) represents a "privileged scaffold" in kinase inhibitor discovery. However, its amphoteric nature presents a specific chemical conflict during Negishi couplings:

  • The Electrophile (C6-Br): The bromine at position 6 is located on the pyridine ring. While activated for oxidative addition relative to simple arenes, it is electronically distinct from the 3-position of 7-azaindoles.

  • The Proton Source (N1-H): The pyrrole NH (pKa ~13) is sufficiently acidic to protonate organozinc reagents (

    
    ), leading to immediate quenching of the nucleophile (
    
    
    
    ) and formation of an unreactive zinc-amide species.

Core Directive: To achieve high-yield cross-coupling, the N1-proton must be masked. This guide prioritizes a Protection-Coupling-Deprotection (PCD) strategy over "excess base" methods, as the PCD approach guarantees stoichiometry control and reproducibility in late-stage functionalization.

Pre-Reaction Decision Matrix: Protecting Group Strategy

Before initiating coupling, select a protecting group (PG) based on the stability required and the deprotection conditions compatible with your final product.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butoxycarbonyl) Tosyl (Ts)
Electronic Effect Minimal (Weakly donating)Electron WithdrawingStrong Electron Withdrawing
C6-Br Reactivity StandardActivated (Facilitates Oxidative Addition)Highly Activated
Stability High (Base/Nucleophile stable)Moderate (Labile to Lewis Acids/Heat)High (Stable to acid/oxidizers)
Deprotection TBAF / TFATFA / HClNaOH / NaOMe
Recommendation Primary Choice for general synthesis.Good for rapid, small-scale checks.Best if C6-Br oxidative addition is sluggish.

Detailed Experimental Protocols

Phase 1: Substrate Protection (SEM-Protection)

Objective: Mask the N1-H to prevent organozinc quenching.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv)

  • Electrophile: SEM-Cl (1.1 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Charge with NaH and wash with dry hexanes (2x) to remove oil if assay purity is critical. Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes homogenous (formation of the sodium azaindolide).

  • Protection: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Product is usually less polar than SM).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hex/EtOAc).

Phase 2: The Negishi Coupling

Objective: Install the R-group at C6 using a Palladium-catalyzed organozinc coupling.

Mechanistic Insight: We utilize XPhos or SPhos as ligands. These bulky, electron-rich biaryl phosphines promote the reductive elimination step, which is often the rate-determining step for electron-deficient heterocycles like azaindoles.

Reagents:

  • Electrophile: N-SEM-6-bromo-2-methyl-5-azaindole (1.0 equiv).

  • Nucleophile: Organozinc Reagent (

    
    ) (1.5 - 2.0 equiv).
    
    • Note: Prepared via Knochel’s method (Zn/LiCl) or transmetallation of R-Li/R-MgX.

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2-4 mol%).

  • Solvent: Anhydrous THF (0.1 M).

Step-by-Step Protocol:

  • Catalyst Pre-formation (if using Pd2(dba)3/Ligand):

    • In a glovebox or under Argon, mix Pd2(dba)3 and XPhos in a vial. Add 1 mL THF and stir at RT for 5-10 mins. The solution should turn from dark purple/red to a clear orange/brown (active

      
      ).
      
    • Self-Validating Step: If the catalyst solution remains dark purple or precipitates black solids, the ligand oxidation has occurred. Discard and use fresh ligand.

  • Reaction Assembly:

    • Place the Protected Substrate in a dry Schlenk tube/vial. Evacuate and backfill with Argon (3x).

    • Dissolve in anhydrous THF.

    • Add the Catalyst solution via syringe.

  • Nucleophile Addition:

    • Add the Organozinc reagent (

      
      ) dropwise at RT.
      
    • Critical: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Execution:

    • Heat the mixture to 60°C . Stir for 2–12 hours.

    • Monitoring: Check LCMS. Look for the disappearance of the bromide (M) and appearance of the coupled product (M + R - Br).

    • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and Organozinc (0.5 equiv).

  • Workup:

    • Cool to RT. Quench with a few drops of MeOH, then add sat. NH4Cl.

    • Extract with EtOAc. Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via Column Chromatography.

Phase 3: Deprotection (SEM Removal)

Objective: Reveal the active NH pharmacophore.

Reagents:

  • TBAF (1 M in THF, 3-5 equiv) OR TFA/DCM (1:1).

  • Ethylene diamine (scavenger for formaldehyde byproduct, 2 equiv).

Protocol:

  • Dissolve the coupled product in THF.

  • Add TBAF and Ethylene diamine.

  • Reflux (60-70°C) for 4-8 hours. (SEM removal on azaindoles can be slow; heat is often required).

  • Workup: Dilute with EtOAc, wash with water/brine. Purify.

Visualized Workflows (Graphviz)

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.

NegishiMechanism Substrate Substrate: N-Protected-6-Br-Azaindole OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + R-Zn-X ZnReagent Nucleophile R-Zn-X ZnReagent->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (N-Protected) RedElim->Product

Caption: Catalytic cycle for the Negishi coupling of 6-bromo-5-azaindole. Note the regeneration of Pd(0) after reductive elimination.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yields or stalled reactions.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM Protodehalogenation Result: Protodehalogenation (Ar-H)? CheckSM->Protodehalogenation Yes CatalystDead Result: SM Intact CheckSM->CatalystDead No Moisture Cause: Moisture in Solvent or Acidic Proton on SM Protodehalogenation->Moisture FixMoisture Action: Dry THF over Mol Sieves Ensure 100% N-Protection Moisture->FixMoisture Activation Cause: Poor Oxidative Addition CatalystDead->Activation FixCat Action: Switch to XPhos Pd G3 or Increase Temp to 80°C Activation->FixCat FixZn Action: Check Zn Titer (Knochel Titration) Activation->FixZn

Caption: Diagnostic logic for troubleshooting common failure modes in azaindole Negishi couplings.

Quantitative Data Summary

Table 1: Catalyst Performance Comparison for Azaindole Coupling (Aggregated from typical literature values for electron-deficient heteroaryl bromides)

Catalyst SystemLigand ClassTypical YieldComments
Pd(PPh3)4 Monodentate Phosphine30-50%Often fails due to slow oxidative addition; requires high heat.
Pd(dppf)Cl2 Bidentate Ferrocene50-70%Good baseline, but slow transmetallation for bulky R-ZnX.
Pd2(dba)3 / SPhos Buchwald Biaryl80-90%Excellent for steric bulk; highly active.
Pd2(dba)3 / XPhos Buchwald Biaryl90-95% Gold Standard. Best balance of stability and reactivity.
PEPPSI-IPr NHC Carbene85-95%Excellent alternative for difficult substrates; extremely stable.

References

  • Knochel, P. et al. "Preparation of Polyfunctional Organozinc Halides by an InX3- and LiCl-Catalyzed Zinc Insertion."[1] Chemistry – A European Journal, 2017.[2]

  • Bristol-Myers Squibb R&D. "Synthesis of Differentially Protected Azatryptophan Analogs via Negishi Coupling."[3] Journal of Organic Chemistry, 2020.

  • Negishi, E. et al. "Negishi coupling."[4] Wikipedia / Organic Chemistry Portal.

  • Sigma-Aldrich. "6-Bromo-1H-pyrrolo[3,2-b]pyridine Product Data."[5]

Sources

Application Notes and Protocols for the Heck Reaction of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Heck-Mizoroki cross-coupling reaction on 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. We delve into the critical experimental parameters, offering a detailed rationale for the selection of catalysts, ligands, bases, and solvents, with a focus on addressing the unique challenges presented by electron-rich, nitrogen-containing heterocycles. A step-by-step protocol for a typical reaction with an activated alkene, alongside troubleshooting advice and characterization guidelines, is presented to enable researchers to successfully synthesize novel vinyl-substituted pyrrolo[3,2-b]pyridine derivatives.

Introduction: The Significance of Pyrrolo[3,2-b]pyridine Functionalization

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional pyridine nitrogen introduces a hydrogen bond acceptor site, altering the molecule's electronic properties and potential for intermolecular interactions.[1] Consequently, derivatives of this scaffold are integral to a wide array of biologically active molecules.

The palladium-catalyzed Heck reaction stands as a powerful and versatile tool for C-C bond formation, enabling the arylation and vinylation of alkenes.[2] Its application to the functionalization of the 6-position of the 2-methyl-1H-pyrrolo[3,2-b]pyridine core opens avenues for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed protocol and the underlying scientific principles for the successful execution of this transformation.

The Heck Reaction: Mechanism and Key Considerations for Azaindoles

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for optimizing reaction conditions, especially when dealing with challenging substrates like azaindoles.

The Catalytic Cycle

The generally accepted mechanism consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the cycle.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)BrL2 Ar-Pd(II)Br(L)₂ Oxidative_Addition->ArPd(II)BrL2 Migratory_Insertion Migratory Insertion (Alkene) ArPd(II)BrL2->Migratory_Insertion Intermediate_Complex Alkene-Pd Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination HPd(II)BrL2 H-Pd(II)Br(L)₂ Intermediate_Complex->HPd(II)BrL2 syn-elimination Product_Formation Ar-Alkene Product Beta_Hydride_Elimination->Product_Formation Reductive_Elimination Reductive Elimination (Base) HPd(II)BrL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base_HBr Base-HBr Reductive_Elimination->Base_HBr Ar-Br 6-bromo-2-methyl-1H- pyrrolo[3,2-b]pyridine Ar-Br->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion Base Base Base->Reductive_Elimination

Figure 1. Simplified Catalytic Cycle of the Heck Reaction.
Challenges with Azaindole Substrates

The pyrrolo[3,2-b]pyridine system presents unique challenges in palladium-catalyzed cross-coupling reactions:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting its catalytic activity.[1]

  • N-H Reactivity: The pyrrole N-H can undergo deprotonation and participate in side reactions, such as homo-coupling.[1] While N-protection can mitigate this, it adds extra steps to the synthetic route. This protocol focuses on the unprotected substrate, which is often desirable for synthetic efficiency.

  • Electron-Rich Nature: The electron-rich character of the azaindole ring can make oxidative addition more challenging compared to electron-poor aryl halides.

Optimizing Reaction Conditions: A Rationale-Driven Approach

Based on literature precedents for similar heterocyclic systems, particularly 7-azaindoles, the following parameters are crucial for a successful Heck reaction with this compound.[4]

ParameterRecommendedRationale & Causality
Palladium Precursor Pd(OAc)₂ (Palladium(II) Acetate)A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It has shown efficacy in Heck reactions with iodo-7-azaindoles.
Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine) or PPh₃ (Triphenylphosphine)Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step and stabilize the palladium catalyst. For less reactive bromo substrates, a more electron-donating ligand might be beneficial.
Base K₂CO₃ (Potassium Carbonate) or Et₃N (Triethylamine)An inorganic base like K₂CO₃ is often effective and can minimize side reactions. Et₃N is a common organic base used in Heck reactions. The choice of base can influence the reaction outcome, especially with sensitive substrates.[4]
Solvent DMF (N,N-Dimethylformamide) or DioxaneHigh-boiling polar aprotic solvents are typically used to ensure solubility of the reagents and to allow for elevated reaction temperatures.
Temperature 100-120 °CHigher temperatures are generally required for the less reactive aryl bromides to facilitate oxidative addition and drive the reaction to completion.
Additives LiCl (Lithium Chloride)In some cases, halide additives can stabilize the catalytic species and improve reaction efficiency, particularly in polar solvents like DMF.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an activated alkene, such as n-butyl acrylate.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium compounds are toxic and should be handled with care. Solvents are flammable.

Reagents and Materials
  • This compound

  • n-Butyl acrylate (or other desired alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous potassium carbonate (2.0 mmol) and anhydrous DMF (5 mL).

  • Alkene Addition: Add n-butyl acrylate (1.5 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-vinyl-2-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2. Experimental Workflow for the Heck Reaction.

Troubleshooting and Further Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature (up to 120-130 °C), using a more electron-rich and bulky phosphine ligand (e.g., XPhos), or switching to a different base (e.g., Cs₂CO₃).

  • Dehalogenation: If significant dehalogenation of the starting material is observed, reducing the reaction temperature or using a milder base might be beneficial.

  • N-Arylation: While less common in Heck reactions, if N-arylation is observed, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction.

Conclusion

The Heck reaction is a robust method for the vinylation of this compound. Careful consideration of the catalyst system, base, and solvent is paramount to overcoming the challenges associated with this electron-rich heterocyclic substrate. The protocol provided herein serves as a solid foundation for the synthesis of a variety of functionalized azaindole derivatives, which are of significant interest in the field of drug development. Further optimization of the reaction conditions may be necessary depending on the specific alkene coupling partner employed.

References

  • Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 1972 , 37 (14), 2320–2322. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 1971 , 44 (2), 581. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]

  • Surasani, R.; Kalidindi, S.; Tatini, L. K.; et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 2010 , 12 (16), 3744–3747. [Link]

  • Oestreich, M. (Ed.). The Mizoroki-Heck Reaction. John Wiley & Sons, 2009 . [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Newsletter, 2005 , N°4. [Link]

Sources

synthesis of substituted pyrrolo[3,2-b]pyridines from 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, potentially improving pharmacological properties such as solubility and bioavailability.[1] This framework is a key component in a variety of biologically active molecules, including kinase inhibitors and agents targeting the central nervous system. The development of efficient and versatile synthetic routes to functionalize the pyrrolo[3,2-b]pyridine skeleton is therefore of paramount importance for the exploration of new chemical space and the generation of novel therapeutic candidates.

This guide provides detailed protocols for the synthesis of a diverse range of substituted 2-methyl-1H-pyrrolo[3,2-b]pyridines, starting from the readily accessible building block, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. We will focus on three powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and the Sonogashira coupling for the installation of alkynyl groups.

Core Synthetic Strategies: A World of Possibilities from a Single Precursor

The bromine atom at the 6-position of 2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a versatile synthetic handle for the introduction of a wide array of functional groups. The choice of the appropriate cross-coupling reaction allows for the targeted synthesis of libraries of analogues for structure-activity relationship (SAR) studies.

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Pyrrolo[3,2-b]pyridine Derivatives Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Aryl 6-Aryl/Heteroaryl Suzuki->Aryl Amino 6-Amino Buchwald->Amino Alkynyl 6-Alkynyl Sonogashira->Alkynyl

Caption: Synthetic pathways from this compound.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[2][3] This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems and may require optimization for specific substrates.[4][5][6]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-methyl-1H-pyrrolo[3,2-b]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9512-24
PdCl₂(dppf)K₃PO₄1,4-Dioxane80-1008-16
Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane/H₂O10010-20

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for the formation of C-N bonds from aryl halides and amines.[7] Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[8][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridines and can be adapted for the target substrate.[10][11]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos) (2-6 mol%)

  • Strong base (e.g., NaOtBu or K₃PO₄) (1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add the this compound (1 equivalent) and the amine (1.2 equivalents).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 6-amino-2-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

Start Prepare Reaction Vessel (Inert Atmosphere) Catalyst Add Pd Precatalyst, Ligand, and Base Start->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reagents Add this compound and Amine Solvent->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, and Dry Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction typically employs a dual catalyst system of palladium and copper(I).

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of this compound, based on procedures for similar bromopyridine substrates.[13]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (1.5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2.5 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (2-12 hours).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-alkynyl-2-methyl-1H-pyrrolo[3,2-b]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Time (h)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-504-12
Pd(PPh₃)₄ / CuIi-Pr₂NEtDMF25-602-8

Table 2: Representative conditions for Sonogashira coupling reactions.

Characterization of Synthesized Compounds

The successful synthesis and purity of the substituted 2-methyl-1H-pyrrolo[3,2-b]pyridines should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols outlined in this application note provide a robust starting point for the synthesis of a diverse range of substituted 2-methyl-1H-pyrrolo[3,2-b]pyridines from the common intermediate, this compound. These palladium-catalyzed cross-coupling reactions offer a high degree of functional group tolerance and are amenable to the generation of compound libraries for drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: [Link])

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - MDPI. (URL: [Link])

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics - ACS Publications. (URL: [Link])

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals. (URL: [Link])

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (URL: [Link])

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])

Sources

Application Note: 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine as a Versatile Scaffold for Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract The pyrrolopyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other modulators of central nervous system (CNS) targets.[1] This document outlines the strategic importance of the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine core structure as a foundational element for generating novel compound libraries aimed at treating complex neurological disorders. We provide the scientific rationale for targeting key pathological pathways—namely kinase dysregulation and neuroinflammation—and present detailed, validated protocols for the synthesis, screening, and functional characterization of its derivatives.

Introduction: The Pyrrolopyridine Scaffold in CNS Drug Design

Neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis, represent a significant and growing public health challenge.[2] The drug discovery process for these conditions is hampered by the complexity of the blood-brain barrier and the multifaceted nature of the underlying pathologies.[3] The pyrrolopyridine scaffold has emerged as a promising starting point for CNS-active agents due to its favorable physicochemical properties, including the ability to cross the blood-brain barrier, and its synthetic tractability.[1]

The specific isomer, this compound, offers a unique combination of a structurally rigid core with strategically placed functional handles. The bromine atom at the 6-position is particularly valuable, serving as a versatile point for modification via modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides the experimental framework to leverage this scaffold to discover next-generation therapeutics for neurological diseases.

Scientific Rationale: Targeting Key Pathologies

The therapeutic potential of this compound derivatives can be explored by targeting core mechanisms implicated across a range of neurological disorders.

Kinase Inhibition in Neurodegeneration

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of both cancer and neurodegenerative diseases.[5] Several kinases are validated targets for therapeutic intervention:

  • Glycogen Synthase Kinase 3β (GSK-3β): A key enzyme in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[6][7] Inhibition of GSK-3β is a primary strategy to mitigate tau pathology.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that elevate LRRK2 kinase activity are a significant genetic cause of Parkinson's disease.[8] Brain-penetrant LRRK2 inhibitors are actively being pursued as a disease-modifying therapy.

  • Other Relevant Kinases: Serum/glucocorticoid-regulated kinase 1 (SGK-1) and Fibroblast Growth Factor Receptors (FGFRs) have also been implicated in neurological processes, and pyrrolopyridine derivatives have shown inhibitory activity against them.[9][10]

Modulation of Neuroinflammation

Neuroinflammation, driven by the activation of microglia and astrocytes, is a common feature of acute brain injury and chronic neurodegenerative conditions.[11] Activated microglia release a cascade of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS), which contribute to neuronal damage.[12] Small molecules that can suppress microglial activation or modulate inflammatory signaling pathways represent a compelling therapeutic approach. The pyrrolopyridine scaffold can be functionalized to interact with targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key node in inflammatory signaling.[5]

The diagram below illustrates the central role of these interconnected pathological pathways in neurodegeneration, providing a clear map of potential intervention points for novel therapeutics derived from the pyrrolopyridine scaffold.

cluster_0 Pathological Stimuli cluster_1 Cellular Dysregulation cluster_2 Downstream Effects Abeta Amyloid-β (Aβ) & Tau Aggregates Genetics Genetic Mutations (e.g., LRRK2) Kinase Kinase Dysregulation (GSK-3β, LRRK2) Abeta->Kinase Activates Inflammation Microglial Activation (Neuroinflammation) Abeta->Inflammation Stress Oxidative Stress Genetics->Kinase Stress->Inflammation Tau Tau Hyperphosphorylation & NFTs Kinase->Tau Neuron Neuronal Damage & Cell Death Kinase->Neuron Cytokines Pro-inflammatory Cytokine Release Inflammation->Cytokines Tau->Neuron Cytokines->Neuron

Caption: Interconnected pathways in neurodegeneration.

Synthetic Strategy & Library Development

The core value of this compound lies in its utility as a modifiable intermediate. The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4] This facilitates the rapid generation of a focused library of analogs for structure-activity relationship (SAR) studies.

The workflow below outlines a typical strategy for diversifying the core scaffold to probe interactions with key biological targets.

cluster_0 Cross-Coupling Reactions Start 6-Bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening Biological Screening (Protocols 1-3) Library->Screening

Caption: Synthetic diversification workflow.

Application Protocols: A Tiered Screening Cascade

We propose a three-tiered screening approach to efficiently identify and characterize promising lead compounds.

Protocol 1: Primary Screening - In Vitro Kinase Inhibition Assay (GSK-3β)

Rationale: This initial screen rapidly identifies compounds that engage with a primary, validated target in Alzheimer's disease pathology. A biochemical assay provides clean IC₅₀ data, free from the complexities of cellular systems.

Methodology:

  • Reagents & Materials:

    • Recombinant human GSK-3β enzyme.

    • GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide).

    • Adenosine triphosphate (ATP).

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds dissolved in DMSO.

    • Kinase detection reagent (e.g., ADP-Glo™, Promega).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO, typically from 10 mM stock solutions. Further dilute in kinase buffer to achieve the final desired concentrations (e.g., 10 µM to 1 nM).

    • In a 384-well plate, add 5 µL of test compound solution or DMSO (vehicle control).

    • Add 10 µL of a solution containing GSK-3β enzyme and the substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at or near the Kₘ for ATP).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This measures the amount of ADP produced, which is proportional to enzyme activity.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Cmpd-001GSK-3β15.2
Cmpd-002GSK-3β>10,000
Cmpd-003GSK-3β250.1
Protocol 2: Secondary Screening - Cellular Neuroinflammation Assay

Rationale: This assay validates the anti-inflammatory potential of active compounds in a relevant cellular context. The BV-2 microglial cell line provides a robust and reproducible model for studying inflammatory responses.[13][14]

Methodology:

  • Reagents & Materials:

    • BV-2 murine microglial cell line.[13]

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds dissolved in DMSO.

    • Reagents for TNF-α ELISA kit.

    • Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of the test compounds (e.g., 10 µM to 10 nM). Include a vehicle control (DMSO).

    • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[14]

    • Incubate the plates for 6-24 hours at 37°C in a CO₂ incubator.[13]

    • After incubation, carefully collect the cell culture supernatant for cytokine analysis. Store at -80°C if not used immediately.

    • Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

    • Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis:

    • Quantify the concentration of TNF-α (pg/mL) from the ELISA standard curve.

    • Normalize the TNF-α levels to the LPS-only treated group (100% inflammation).

    • Determine the EC₅₀ for the reduction of TNF-α for each active compound.

    • Confirm that cell viability remains >90% at effective concentrations.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Seed BV-2 Cells (5x10⁴ cells/well) Adhere Incubate Overnight Seed->Adhere Pretreat Pre-treat with Test Compound (1 hr) Adhere->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate (6-24 hrs) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Cell Viability Assay (MTT) Incubate->Viability ELISA TNF-α ELISA Collect->ELISA

Caption: Workflow for the cellular neuroinflammation assay.

Protocol 3: Tertiary Screening - Neuroprotection Assay

Rationale: The ultimate goal of a therapeutic for neurological disorders is to prevent neuronal death. This assay assesses the ability of lead compounds to protect neurons from a relevant toxic insult, such as oxidative stress, which is a common pathological factor.[15]

Methodology:

  • Reagents & Materials:

    • SH-SY5Y human neuroblastoma cell line (can be differentiated to a more neuron-like phenotype with retinoic acid).

    • DMEM/F12 medium with 10% FBS.

    • tert-Butyl hydroperoxide (t-BHP) as the neurotoxic agent.[15]

    • Test compounds dissolved in DMSO.

    • Reagents for assessing neuronal viability (e.g., MAP2 immunostaining or a calcein-AM/ethidium homodimer live/dead stain).[14]

    • 96-well imaging plates (black wall, clear bottom).

  • Procedure:

    • Seed SH-SY5Y cells in 96-well imaging plates and allow them to adhere and differentiate if necessary.

    • Treat the cells with non-toxic concentrations of the lead compounds for 2-4 hours.

    • Induce neurotoxicity by adding t-BHP to a final concentration that causes ~50% cell death (e.g., 25-50 µM, must be optimized).

    • Co-incubate for 24 hours at 37°C.

    • Wash the cells gently with PBS.

    • Assess neuronal viability. For MAP2 staining, fix the cells, permeabilize, block, and stain with an anti-MAP2 primary antibody followed by a fluorescent secondary antibody.[14]

    • Image the plates using a high-content imaging system or fluorescence microscope.

  • Data Analysis:

    • Quantify the area or intensity of MAP2 staining per well.

    • Calculate the percent neuroprotection for each compound relative to the t-BHP-only treated wells (0% protection) and vehicle-only wells (100% viability).

    • Determine the EC₅₀ for neuroprotection.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics for neurological disorders. Its synthetic accessibility, combined with the proven relevance of the pyrrolopyridine core in CNS drug design, makes it an attractive platform for library development. The tiered screening cascade detailed in this application note provides a robust, logical, and efficient pathway for identifying and validating lead candidates. By focusing on key pathological drivers such as kinase dysregulation and neuroinflammation, researchers can effectively leverage this versatile scaffold to develop potent, selective, and brain-penetrant molecules with the potential to modify the course of devastating neurological diseases.

References

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
  • Azam, F., et al. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed Central.
  • ChemicalBook. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS 143468-13-7.
  • Giacomello, S., et al. (2025). Protective effects of pyrroloquinoline quinone in CNS disorders. Journal of Nutritional Biochemistry.
  • Arns, S., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Henderson, J.L., et al. (n.d.). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. National Institutes of Health.
  • Szkatula, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ACS Omega. Screening Techniques for Drug Discovery in Alzheimer's Disease.
  • PubMed Central. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.
  • F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
  • PubMed Central. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors.
  • PLoS ONE. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents.
  • Frontiers. (2022). Small-molecule drugs development for Alzheimer's disease.
  • Frontiers. (2024). Editorial: Protein kinase inhibitors in neurodegeneration and cancer targeted therapies.
  • Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. Current Protocols in Toxicology.
  • PubMed Central. (n.d.). Small Molecules as Therapeutic Drugs for Alzheimer's Disease.
  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Methyl-1H-pyrrolo[3,2-b]pyridine Core

The 2-methyl-1H-pyrrolo[3,2-b]pyridine, a structural isomer of azaindole, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of biologically active molecules.[1][2] The introduction of an amino group at the 6-position of this heterocyclic system via C-N bond formation is a critical transformation, as it opens avenues to a diverse range of derivatives with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.

The Buchwald-Hartwig amination stands as a paramount method for the construction of carbon-nitrogen bonds in modern organic synthesis.[3][4] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to synthesize aryl amines from aryl halides and a wide array of amine coupling partners.[3][4] However, the application of this methodology to N-heterocyclic substrates, such as 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, presents unique challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, and the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[5] Furthermore, the pyrrole N-H can complicate the reaction if not properly addressed, potentially leading to side reactions or requiring protecting group strategies.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful palladium-catalyzed amination of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a detailed, field-proven protocol to ensure reproducible and high-yielding results.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed amination of this compound follows a Pd(0)/Pd(II) catalytic cycle.[5] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here to promote the formation of a monoligated Pd(0) species, which is often the most active catalyst.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex. The strength and nature of the base are pivotal; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause undesired side reactions.

  • Reductive Elimination: This is often the rate-determining step of the cycle. The C-N bond is formed as the desired 6-amino-2-methyl-1H-pyrrolo[3,2-b]pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The steric and electronic properties of the ligand heavily influence the rate of reductive elimination.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex [(L)Pd(II)(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' - HBr Pd_Amido_Complex [(L)Pd(II)(Ar)(NR'R'')] Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Key Experimental Parameters and Their Rationale

The success of the amination of this compound hinges on the careful selection of several key parameters.

ParameterRecommended Choice(s)Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable sources of Pd(0) upon in situ reduction. Precatalysts can also be highly effective.[2][8]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[6][9][10]These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[7] For unprotected N-H substrates, specific ligands like tBuBrettPhos have shown excellent efficacy.[2][8]
Base Strong, non-nucleophilic bases such as NaOt-Bu, K₃PO₄, Cs₂CO₃, or LiHMDS.[6]The base is crucial for deprotonating the amine to form the active nucleophile. For substrates with a free N-H, a stronger base like LiHMDS may be required to deprotonate both the amine and the pyrrole nitrogen.[6]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF.These solvents are generally compatible with the organometallic intermediates and the strong bases used. The choice can influence catalyst solubility and reaction kinetics.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, necessitating an inert atmosphere to prevent catalyst deactivation.

Experimental Workflow Overview

Workflow start Start reagents Combine this compound, palladium precatalyst, and ligand in a reaction vessel. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert add_reagents Add anhydrous solvent, amine, and base via syringe. inert->add_reagents heat Heat the reaction mixture to the desired temperature with stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature and perform aqueous workup. monitor->workup extract Extract the product with an organic solvent. workup->extract purify Dry, concentrate, and purify the crude product (e.g., column chromatography). extract->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: General experimental workflow for the amination reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., LiHMDS, 2.2 equiv)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. This cycle should be repeated at least three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the amine and the base. If the base is a solid, it can be added in the first step with the other solids.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2-methyl-1H-pyrrolo[3,2-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of base can also be critical; for less reactive amines, a stronger base like LiHMDS may be necessary.[6]

  • Side Product Formation: The formation of dehalogenated starting material can indicate a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a different solvent or ligand.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Using bulky biarylphosphine ligands helps to mitigate this issue by sterically shielding the palladium center.[5]

  • Unprotected N-H: For substrates with an unprotected pyrrole N-H, using a sufficient excess of a strong base (e.g., 2.2 equivalents of LiHMDS) is often necessary to deprotonate both the amine and the pyrrole, preventing side reactions at the pyrrole nitrogen.[6] Successful aminations of unprotected halo-7-azaindoles have been reported using specific palladium precatalysts and conditions.[11]

Conclusion

The palladium-catalyzed amination of this compound is a powerful and versatile transformation for the synthesis of novel compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism and the judicious selection of the catalyst system and reaction conditions are paramount for success. The protocol and insights provided in these application notes offer a solid foundation for researchers to confidently and efficiently perform this important C-N bond-forming reaction.

References

  • Benchchem. A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.
  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed Central. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
  • American Chemical Society. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • American Chemical Society. (n.d.). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles.

Sources

Application Notes and Protocols for Investigating 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[1] Derivatives of the various pyrrolopyridine isomers have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects.[2][3] The 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, in particular, combines the key features of a bromine atom, which can serve as a handle for further chemical modification or engage in halogen bonding with target proteins, and a methyl group that can provide advantageous steric interactions and improved metabolic stability.

While direct research on the this compound core is emerging, extensive studies on closely related analogs, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine and other pyrrolo[3,2-b]pyridine derivatives, have established a strong rationale for investigating their potential as kinase inhibitors and antibacterial agents.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the biological targets of this promising class of compounds.

Part 1: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[6] The pyrrolopyridine scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs and clinical candidates featuring this core structure.[1] The 6-bromo-1H-pyrrolo[3,2-c]pyridine isomer, for instance, is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[4]

Derivatives of the closely related pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory diseases.[7][8] Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] Given this strong precedent, it is highly probable that this compound derivatives will also exhibit kinase inhibitory activity.

Experimental Workflow for Kinase Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in 384-well plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation at RT reaction_setup->incubation detection Addition of Detection Reagent incubation->detection readout Luminescence Reading detection->readout data_norm Data Normalization readout->data_norm ic50_calc IC50 Curve Fitting data_norm->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase using a luminescence-based ATP detection assay.

Rationale: This assay format measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The amount of remaining ATP is inversely proportional to the kinase activity. A decrease in the luminescent signal indicates inhibition of the kinase.

Materials:

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Purified recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Buffer: Buffer optimized for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection Reagent: A commercial luminescent ATP detection kit (e.g., Kinase-Glo®).

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Assay Plates: White, opaque 384-well plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of each compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.

    • Prepare the ATP solution in the kinase buffer at twice the final desired concentration.

  • Assay Setup:

    • Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells for the positive and negative controls.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.

  • Detection:

    • Equilibrate the luminescent ATP detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Parameter Typical Value Rationale
Final Compound Concentration 0.1 nM - 10 µMTo determine a dose-response curve and calculate the IC₅₀.
Final DMSO Concentration ≤ 1%To minimize solvent effects on enzyme activity.
ATP Concentration Km (ATP)To ensure the assay is sensitive to competitive inhibitors.
Incubation Time 60 minutesTo allow for sufficient product formation without depleting the substrate.

Part 2: Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrrolopyridine derivatives have shown promise in this area. Specifically, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as a novel class of highly potent antibacterial agents.[5] Studies have demonstrated that certain pyrrolo[3,2-b]pyridine derivatives exhibit activity against resistant strains of E. coli.[8] These findings provide a strong impetus for evaluating this compound derivatives for their antibacterial properties.

Experimental Workflow for Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Inoculation in 96-well plate compound_prep->plate_setup bacterial_prep Bacterial Culture Preparation bacterial_prep->plate_setup incubation Incubation at 37°C plate_setup->incubation readout OD600 Measurement incubation->readout mic_determination MIC Determination readout->mic_determination sar_analysis SAR Analysis mic_determination->sar_analysis

Caption: Workflow for MIC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of new antibacterial compounds.

Materials:

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Negative Control: DMSO.

  • Assay Plates: Sterile, 96-well, clear, flat-bottom plates.

  • Spectrophotometer: Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀).

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mg/mL).

    • Create a 2-fold serial dilution series of each compound in CAMHB in a separate 96-well plate (the "drug plate"). The final volume in each well should be 100 µL.

  • Bacterial Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation:

    • Transfer 100 µL of the diluted bacterial suspension to each well of the drug plate. This will result in a further 2-fold dilution of the compounds.

    • Include wells with bacteria and DMSO (growth control) and wells with media only (sterility control).

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Measure the optical density of each well at 600 nm (OD₆₀₀) using a plate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth, typically determined as an 80% or greater reduction in OD₆₀₀ compared to the growth control.

Parameter Typical Value Rationale
Final Compound Concentration 0.125 - 128 µg/mLTo cover a broad range of potential antibacterial activities.
Final DMSO Concentration ≤ 1%To avoid solvent toxicity to the bacteria.
Bacterial Inoculum Density 5 x 10⁵ CFU/mLA standardized inoculum size is crucial for reproducible MIC results.
Incubation Temperature 37°COptimal growth temperature for most pathogenic bacteria.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and antibacterial discovery. The protocols and application notes provided herein offer a robust framework for researchers to systematically evaluate derivatives of this scaffold against these important biological targets. Through rigorous screening and structure-activity relationship studies, the full therapeutic potential of this versatile chemical series can be unlocked.

References

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]

  • El-Gamal, M. I., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425-3429.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Advances in Image and Video Processing, 11(3). [Link]

  • Marinescu, M., & Popa, C. V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1351-1358. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Patel, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 466-472. [Link]

  • Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • Veselov, M. S., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(4), 939-947. [Link]

  • Sharma, P., & Kumar, A. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296931. [Link]

  • Popa, C. V., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 861-872. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2147-2171. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

The 7-azaindole scaffold, specifically 1H-pyrrolo[3,2-b]pyridine, is a privileged structure in modern medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a range of diseases, most notably as potent kinase inhibitors in oncology.[1][2] The title compound, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a critical halogenated intermediate, enabling further structural elaboration through cross-coupling reactions to build diverse molecular libraries for drug discovery programs.[3]

This document provides a comprehensive guide to a scalable and efficient synthesis of this key intermediate. Traditional synthetic routes can present challenges in terms of safety, environmental impact, and scalability. The protocol detailed herein is founded on the venerable Fischer Indole Synthesis, a powerful and reliable method for constructing indole and azaindole cores.[4][5] We have optimized this classical reaction for a large-scale context, focusing on process safety, operational efficiency, and the avoidance of problematic purification techniques like column chromatography in the final step.[6] The rationale behind each strategic decision, from starting material selection to the final isolation protocol, is explained to provide researchers with a deep, mechanistic understanding of the process.

The Synthetic Blueprint: A Rationale-Driven Approach

The chosen synthetic pathway proceeds in three main stages, commencing with commercially available 2-amino-5-bromopyridine. This strategy was selected for its convergence, use of relatively inexpensive starting materials, and amenability to large-scale chemical processing equipment.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Hydrazone Formation cluster_2 Stage 3: Cyclization & Isolation A 2-Amino-5-bromopyridine B (5-Bromopyridin-2-yl)hydrazine A->B 1. NaNO2, HCl (Diazotization) 2. SnCl2 (Reduction) D Acetone (5-bromopyridin-2-yl)hydrazone B->D C Acetone C->D Condensation (Acid Catalyst) E 6-Bromo-2-methyl-1H- pyrrolo[3,2-b]pyridine D->E Fischer Indolization (PPA, Heat) F Crystallization & Drying E->F Purification G cluster_mech Fischer Indolization Mechanism Hydrazone Hydrazone H⁺ Enehydrazine Enehydrazine Tautomerization Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Key C-C Bond Formation Enehydrazine->Sigmatropic Rearomatization Di-imine Intermediate Rearomatization Sigmatropic->Rearomatization Cyclization Amino-ketal Intermediate Nucleophilic Attack Rearomatization->Cyclization Final This compound -NH₃ Cyclization->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

The synthesis of azaindoles, such as pyrrolo[3,2-b]pyridines, can be challenging due to the electron-deficient nature of the pyridine ring, which can complicate classical indole syntheses like the Fischer reaction.[1][2] This guide is designed to address common issues encountered during the multi-step synthesis of this specific scaffold.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield in the Initial Cyclization Step (Fischer Indole Synthesis)

Question: I am attempting a Fischer indole synthesis using a substituted pyridylhydrazine and a ketone, but I'm observing very low yields or complete failure of the reaction. What are the likely causes and how can I fix this?

Underlying Chemistry: The Fischer indole synthesis involves an acid-catalyzed[3][3]-sigmatropic rearrangement. The electron-deficient pyridine ring in the pyridylhydrazine starting material disfavors the key rearrangement step.[1][2] Furthermore, the pyridine nitrogen is more basic than the hydrazine nitrogens and can be preferentially protonated by acid catalysts, effectively deactivating the substrate.[4]

Potential Causes & Solutions

  • Cause 1: Inappropriate Acid Catalyst. Protic acids (like HCl or H₂SO₄) can preferentially protonate the pyridine ring nitrogen, inhibiting the desired catalytic cycle.[4]

    • Solution: Switch to a Lewis acid catalyst such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA). Lewis acids are known to improve the efficiency of cyclizations for substrates where protic acids fail.[5]

  • Cause 2: Unfavorable Reaction Conditions. The thermal and kinetic requirements for the azaindole cyclization are often more demanding than for standard indoles.

    • Solution: Systematically screen reaction temperatures and times. High temperatures (e.g., 100-180 °C), sometimes under microwave irradiation, can dramatically accelerate the reaction and improve yields.[6]

  • Cause 3: Electron-Withdrawing Substituents. The inherent electron deficiency of the pyridine ring, especially if compounded by other electron-withdrawing groups, can completely shut down the reaction.

    • Solution: If possible, start with pyridylhydrazines bearing electron-donating groups (EDGs). Studies have shown that EDGs on the starting hydrazine can make the Fischer cyclization significantly more efficient for forming 4- and 6-azaindoles.[7]

  • Cause 4: Side Reactions. Electron-donating groups on the ketone/aldehyde partner can stabilize intermediates that lead to N-N bond cleavage, a competing reaction pathway that forms aniline and iminium ion byproducts instead of the desired indole.[5]

    • Solution: Monitor the reaction by TLC or LC-MS for the formation of aniline byproducts. If observed, consider a milder Lewis acid or a different synthetic route altogether, such as a palladium-catalyzed cross-coupling strategy.

Troubleshooting Workflow: Low Yield in Fischer Azaindolization

Below is a decision-making workflow to diagnose and solve low-yield issues in the Fischer azaindolization step.

fischer_troubleshooting start Low / No Yield in Fischer Cyclization check_acid Q: Using Protic Acid (HCl, H2SO4)? start->check_acid switch_lewis Action: Switch to Lewis Acid (ZnCl2, PPA, BF3·OEt2) check_acid->switch_lewis Yes check_conditions Q: Reaction Conditions (Temp, Time)? check_acid->check_conditions No switch_lewis->check_conditions optimize_conditions Action: Increase Temperature (100-180°C) or Use Microwave check_conditions->optimize_conditions Not Optimized check_byproducts Q: Aniline / Cleavage Byproducts Observed? check_conditions->check_byproducts Optimized optimize_conditions->check_byproducts consider_alt_route Action: Consider Alternative Route (e.g., Pd-Coupling) check_byproducts->consider_alt_route Yes confirm_structure Confirm Starting Material Purity & Structure check_byproducts->confirm_structure No

Caption: Troubleshooting Decision Tree for Fischer Azaindolization.

Problem 2: Difficulty and Low Yield in Palladium-Catalyzed Cross-Coupling Steps

Question: I am using a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize the pyrrolopyridine core, but I'm getting low conversion rates and multiple side products. What should I check?

Underlying Chemistry: Palladium-catalyzed cross-couplings are powerful but highly sensitive reactions. The key is the in situ generation and maintenance of the active Pd(0) catalyst.[8] The choice of ligand, base, and solvent, as well as the exclusion of oxygen, are critical for success. An incorrect combination can lead to catalyst deactivation, slow oxidative addition, or competing side reactions like reduction.[9][10]

Potential Causes & Solutions

  • Cause 1: Inefficient Pd(0) Generation. Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. Incomplete reduction leads to a low concentration of the active catalyst.[8]

    • Solution: Ensure your protocol includes an effective reducing agent or conditions. Some phosphine ligands or solvents (like primary alcohols) can facilitate this reduction.[8] Alternatively, use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., RuPhos Pd G2) that generates the active species more reliably.[9]

  • Cause 2: Poor Ligand Choice. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: For C-C couplings (Suzuki), bulky, electron-rich phosphine ligands like RuPhos or XPhos are often effective.[9][11] For C-N couplings (Buchwald-Hartwig), ligands from the biarylphosphine class are standard. Screen a small set of ligands to find the optimal one for your specific substrate.

  • Cause 3: Inappropriate Base or Solvent. The base is crucial for activating the coupling partner (e.g., deprotonating a boronic acid) but can also affect catalyst stability. The solvent must solubilize reactants and not interfere with the catalyst.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[9] Ensure solvents are anhydrous and degassed, as water and oxygen can poison the catalyst.[9]

  • Cause 4: Side Reactions. A common side reaction is the reduction of the aryl halide starting material, especially if the cross-coupling is slow.[9]

    • Solution: Optimizing the ligand and reaction conditions to accelerate the desired cross-coupling is the best approach. Faster conversion to the product will outcompete the slower reduction pathway.[9]

Problem 3: Challenges in Product Purification

Question: My reaction seems to work based on TLC/LC-MS, but I am struggling to isolate a pure product. Column chromatography gives co-eluting impurities.

Potential Causes & Solutions

  • Cause 1: Structurally Similar Byproducts. Side reactions may produce isomers or closely related compounds that have similar polarity to the desired product, making chromatographic separation difficult.[12]

    • Solution 1 (Chromatography Optimization): Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an acetonitrile-based system can alter selectivity and improve separation.[12] Using a longer column or a shallower gradient can also increase resolution.

    • Solution 2 (Crystallization): If the product is a solid, recrystallization is a powerful purification technique. Screen various solvents or solvent pairs (e.g., ethyl acetate/hexane, ethanol/water) to find conditions that allow the desired product to crystallize while impurities remain in the mother liquor.[13][14]

    • Solution 3 (Acid-Base Extraction): If your product or a major impurity has a basic nitrogen (like the pyridine ring), you can use acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to pull the basic compounds into the aqueous layer, then neutralize the aqueous layer and re-extract your product.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for synthesizing the this compound core?

A common and effective route starts from a commercially available aminopyridine, such as 2-amino-5-bromopyridine. This can be converted to a pyridylhydrazine, which then undergoes a Fischer-style cyclization with a suitable ketone (like acetone or a precursor) to form the 2-methyl-azaindole core. The bromine is carried through the synthesis.

Q2: How critical is nitrogen protection (e.g., SEM, Boc) during subsequent functionalization?

Protecting the pyrrole nitrogen is often essential for subsequent reactions, particularly palladium-catalyzed couplings or metalations.[9] The unprotected N-H is acidic and can interfere with organometallic reagents or bases. The SEM (trimethylsilylethoxymethyl) group is frequently used as it is stable to many coupling conditions but can be challenging to remove.[9] The choice of protecting group should be carefully considered based on the downstream reaction conditions.

Q3: What are the best analytical techniques to monitor reaction progress?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting material and the appearance of new spots. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts, which is crucial for troubleshooting.

Q4: I see multiple synthetic routes in the literature. How do I choose the best one?

The choice of route depends on several factors:

  • Scale: A route that is effective at the milligram scale may not be practical for gram-scale synthesis due to purification challenges or hazardous reagents.[13]

  • Available Starting Materials: Choose a route that begins with readily available and inexpensive precursors.

  • Target Functionality: If you plan to perform further reactions, choose a route that installs key functional groups (like the bromine atom) at the correct stage and is compatible with your planned downstream chemistry. Palladium-catalyzed routes, for instance, offer high flexibility for later-stage diversification.[3][15]

Summary of Optimized Reaction Conditions

The table below summarizes typical conditions for key palladium-catalyzed cross-coupling reactions used in azaindole synthesis, based on literature reports. These should be considered as starting points for your own optimization.

Reaction TypeCatalyst (mol%)LigandBaseSolventTemp (°C)Typical YieldReference
Suzuki-Miyaura Pd₂(dba)₃ (2-5%)RuPhos / XPhosK₂CO₃ / K₃PO₄1,4-Dioxane/H₂O80-10060-95%[9]
Buchwald-Hartwig Pd(OAc)₂ (2-5%)RuPhos / XPhosNaOtBu / LHMDSToluene / t-BuOH80-11050-85%[9]
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (with CuI co-catalyst)Et₃N / PiperidineTHF / DMF25-7070-98%[6]

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . RSC Advances. Available from: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . Molecules. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? . Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction . The Journal of Organic Chemistry. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors . RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling . ResearchGate. Available from: [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction . Organic Letters. Available from: [Link]

  • Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions . Scientific Reports. Available from: [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions . ResearchGate. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . Processes. Available from: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 . The Royal Society of Chemistry. Available from: [Link]

  • Problems with Fischer indole synthesis : r/Chempros . Reddit. Available from: [Link]

  • Azaindole synthesis . Organic Chemistry Portal. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Catalysis. Available from: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be . University of Rochester. Available from: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines . The Journal of Organic Chemistry. Available from: [Link]

  • Understanding and Interrupting the Fischer Azaindolization Reaction . Journal of the American Chemical Society. Available from: [Link]

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Technical Support Center: Purification of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine from typical reaction mixtures. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process, ensuring the attainment of highly pure material critical for downstream applications.

Introduction to Purification Challenges

The successful synthesis of this compound is often followed by the critical step of purification. The nature of the synthetic route employed will dictate the impurity profile of the crude product. A common synthetic approach involves the cyclization of a substituted pyridine followed by bromination, or the direct construction of the bicyclic system. These multi-step syntheses can introduce a variety of impurities, including unreacted starting materials, reagents, and side-products from competing reactions.

This guide will focus on purification strategies assuming a common synthetic route involving the bromination of 2-methyl-1H-pyrrolo[3,2-b]pyridine. This will allow for a focused discussion on the separation of the desired product from likely impurities.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Scenario: After aqueous work-up (extraction and washing), TLC analysis of your crude product shows multiple spots, indicating the presence of significant impurities.

Probable Causes and Solutions:

  • Incomplete Reaction: The presence of the starting material, 2-methyl-1H-pyrrolo[3,2-b]pyridine, is a common issue.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring with TLC. If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature.

  • Excess Brominating Reagent: If using N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, may be present.

    • Solution: During the work-up, include a wash with a mild reducing agent solution, such as aqueous sodium thiosulfate, to quench any remaining NBS. Succinimide is water-soluble and should be largely removed during the aqueous washes.

  • Formation of Side-Products: Over-bromination or bromination at other positions on the pyrrolopyridine ring can occur.

    • Solution: Careful control of reaction conditions (temperature, stoichiometry of the brominating agent) is crucial to minimize side-product formation. These closely related impurities often require chromatographic separation.

Workflow for Initial Work-up:

Caption: Initial aqueous work-up workflow.

Issue 2: Difficulty in Separating Product from Impurities by Column Chromatography

Scenario: During flash column chromatography, the desired product co-elutes with an impurity, resulting in mixed fractions and low yield of pure material.

Probable Causes and Solutions:

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power to separate compounds with similar polarities.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1] A gradient elution, where the proportion of the more polar solvent is gradually increased, is often necessary for good separation.

  • Overloading the Column: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Compound Streaking on the Column: The basic nature of the pyridine nitrogen can cause streaking on acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to improve the peak shape and resolution.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most small organic molecules.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity.
Gradient Profile Stepwise or LinearA linear gradient often provides better resolution for closely eluting compounds.
Additive 0.1-1% TriethylamineNeutralizes acidic sites on the silica gel, preventing streaking of basic compounds.

Table 1: Recommended Starting Conditions for Flash Column Chromatography.

Issue 3: Poor Recovery or No Crystallization During Recrystallization

Scenario: Attempting to recrystallize the purified product from column chromatography results in oiling out, no crystal formation, or significant loss of material.

Probable Causes and Solutions:

  • Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound at different temperatures.

    • Solution: Conduct small-scale solvent screening tests. A good recrystallization solvent should dissolve the compound when hot but not when cold. For brominated aromatic compounds, consider solvents like ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or hexane/ethyl acetate.[2]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: If the material from column chromatography is not sufficiently pure, a second chromatographic purification may be necessary before attempting recrystallization.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude or partially purified this compound until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically an off-white to pale yellow solid.[3] The presence of color in the crude product often indicates the presence of impurities.

Q2: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[4] Use a UV lamp to visualize the spots. The pure product should appear as a single spot on the TLC plate. It is advisable to use a co-spot (a lane with both the crude mixture and the collected fraction) to confirm the identity of the product spot.

Q3: My purified product is an oil, not a solid. What should I do?

If the product oils out from a solution, it may be due to the presence of impurities or the use of an inappropriate solvent. Try re-purifying a small amount by column chromatography and then attempt recrystallization from a different solvent system. Sometimes, dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists can induce crystallization.

Q4: What are the key safety precautions to take during the purification of this compound?

As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The safety data sheet (SDS) for 6-bromo-1H-pyrrolo[3,2-b]pyridine indicates that it may cause skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood.

Q5: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an effective alternative, especially for more polar impurities that are difficult to remove with normal-phase (silica gel) chromatography. A common mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

References

  • PrepChem. Synthesis of 6-Bromo-2-formyl-pyridine. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • JNAS. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • American Elements. This compound. [Link]

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common side reactions in the synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, answer frequently asked questions, and provide detailed protocols based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic route effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Problem 1: Low or No Yield of the Pyrrolo[3,2-b]pyridine Core

Question: My Fischer indole synthesis to construct the 2-methyl-1H-pyrrolo[3,2-b]pyridine core from a pyridylhydrazine precursor is failing or giving very low yields. What is going wrong?

Answer: The Fischer indole synthesis, while classic, is often problematic for electron-deficient systems like pyridines.[1] The harsh acidic conditions and high temperatures required can lead to several complications:

  • Causality—Protonation of the Pyridine Ring: The pyridine nitrogen is basic (pKa of conjugate acid ≈ 5.2) and will be protonated under typical acidic conditions (e.g., PPA, H₂SO₄, ZnCl₂).[2] This protonation deactivates the ring, making it strongly electron-withdrawing. This electronic effect destabilizes the key cationic intermediates in the[3][3]-sigmatropic rearrangement step of the Fischer mechanism, thereby increasing the activation energy and hindering the desired cyclization.[4]

  • Causality—Precursor Instability: Pyridylhydrazines can be unstable under strongly acidic and high-temperature conditions, leading to decomposition or undesired side reactions before cyclization can occur.

  • Troubleshooting Steps:

    • Reagent Choice: Switch from traditional Brønsted acids to polyphosphoric acid (PPA), which is often more effective for azaindole synthesis, although it still requires high temperatures (160-180°C).[5]

    • Alternative Routes: Consider a modern, milder synthetic strategy that avoids the classic Fischer conditions. A highly effective alternative is a palladium-catalyzed cross-coupling approach, such as a Sonogashira coupling of a protected 3-amino-2-chloropyridine with an appropriate alkyne, followed by an intramolecular cyclization.[6][7]

    • Protecting Groups: If starting with a pre-functionalized pyridine, ensure that any protecting groups are stable to the reaction conditions.

Problem 2: Poor Regioselectivity and Over-Bromination

Question: I am attempting the direct bromination of 2-methyl-1H-pyrrolo[3,2-b]pyridine, but my crude NMR shows a mixture of products, including what appears to be a di-bromo species and bromination at the wrong position. How can I improve selectivity for the 6-position?

Answer: Direct bromination of the pyrrolo[3,2-b]pyridine scaffold is challenging due to the presence of two activated rings. The pyrrole ring is highly electron-rich and susceptible to electrophilic substitution, while the pyridine ring is less reactive but can still be functionalized.

  • Causality—Competing Electronic Effects:

    • The pyrrole ring is the most activated system and will typically react first, usually at the 3-position, which is electronically favored.

    • The pyridine ring is electron-deficient. However, the fused electron-donating pyrrole ring activates the pyridine ring towards electrophilic substitution, primarily at the 6- and 4-positions. The 6-position is often favored due to electronic and steric factors.

  • Causality—Harsh Reagents: Using strong brominating agents like Br₂ in acetic acid can be difficult to control, leading to over-bromination and the formation of multiple products.

  • Troubleshooting & Optimization Workflow:

    Caption: Troubleshooting workflow for poor bromination regioselectivity.

  • Recommended Strategy:

    • N-Protection: Protect the pyrrole nitrogen with a group like benzoyl or SEM-Cl. This dramatically reduces the reactivity of the pyrrole ring.[3][8][9] The protected intermediate can then be selectively brominated on the pyridine ring.

    • Milder Reagents: Use N-Bromosuccinimide (NBS) in a solvent like DMF or CH₂Cl₂. NBS is a more controlled source of electrophilic bromine compared to liquid bromine.

    • Controlled Conditions: Carefully control the stoichiometry, using 0.95-1.05 equivalents of NBS. Run the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.

Problem 3: Dehalogenation During Subsequent Reactions

Question: I have successfully synthesized the 6-bromo product, but during a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am observing a significant amount of the de-brominated starting material, 2-methyl-1H-pyrrolo[3,2-b]pyridine. What causes this?

Answer: Dehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic systems.[10]

  • Causality—Proto-depalladation: The primary mechanism is often proto-depalladation of the key organopalladium(II) intermediate (Ar-Pd-X-L₂). If the subsequent step (transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig) is slow, this intermediate can react with a proton source in the reaction mixture (e.g., trace water, amine N-H) to reductively eliminate, yielding the de-brominated product and regenerating a Pd(0) species.

  • Causality—Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the rate of reductive elimination (the desired final step) but can also influence the stability of intermediates. An inappropriate ligand may not sufficiently promote the desired transmetalation or C-N bond formation, allowing more time for side reactions like dehalogenation to occur.[9]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. The presence of water increases the risk of proto-depalladation.

    • Optimize Ligand/Catalyst: For Suzuki couplings, try catalysts/ligands known to be robust for heteroaryl halides, such as SPhos or XPhos-based pre-catalysts. For Buchwald-Hartwig aminations, RuPhos or XPhos are often effective.[9][11]

    • Base Selection: The choice of base is crucial. A stronger, non-nucleophilic base might accelerate the desired catalytic cycle. However, some bases can also promote side reactions. An empirical screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.

Frequently Asked Questions (FAQs)

Question: What are the key differences in electrophilic reactivity between the pyrrole and pyridine rings in the 6-azaindole scaffold?

Answer: The reactivity of the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core is a hybrid of its constituent rings, governed by their electronic properties.

  • Pyrrole Ring (Positions 1, 2, 3): This is a π-excessive, five-membered ring. The nitrogen lone pair participates in the aromatic system, making the ring highly electron-rich and very reactive towards electrophiles. Substitution typically occurs at the 3-position.

  • Pyridine Ring (Positions 4, 5, 6, 7): This is a π-deficient, six-membered ring. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. However, the fusion of the electron-donating pyrrole ring partially mitigates this deactivation, directing substitution to the 6-position.

The diagram below illustrates the predicted sites of electrophilic attack, with the pyrrole ring being the most kinetically favored site on an unprotected scaffold.

Caption: Predicted sites of electrophilic attack on the 1H-pyrrolo[3,2-b]pyridine core.

(Note: The Graphviz DOT script above is a template. A chemical structure image would be needed for full visualization. For this text-based output, the table describes the key reactivity points.)

Question: Why is N-protection often required, and what are the pros and cons of using a benzoyl group?

Answer: N-protection of the pyrrole ring is a crucial strategic step for several reasons:

  • Modulating Reactivity: As discussed, it deactivates the highly reactive pyrrole ring, allowing for selective functionalization of the pyridine ring.

  • Improving Solubility: The N-H proton is acidic and can lead to poor solubility in organic solvents. Replacing it with a lipophilic protecting group often improves solubility and handling characteristics.

  • Preventing N-Substitution: It prevents undesired side reactions at the pyrrole nitrogen, such as N-bromination or N-alkylation.

A benzoyl group is a common choice for this purpose.[3][8]

FeatureProsCons
Reactivity Control Excellent at deactivating the pyrrole ring via its electron-withdrawing effect.Can be too deactivating for some subsequent reactions.
Stability Robust and stable to a wide range of reaction conditions, including mild acids and bases.Requires strong basic conditions (e.g., NaOH or K₂CO₃ in MeOH/H₂O) for removal.
Cleavage Deprotection is straightforward via basic hydrolysis.The required basic conditions may not be compatible with other functional groups in the molecule.
Cost Benzoyl chloride is an inexpensive and readily available reagent.Not applicable.

Experimental Protocols & Data

Table 1: Potential Side Products in Synthesis
ImpurityPotential OriginDistinguishing Features
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Bromination of unprotected coreDifferent chemical shifts in ¹H NMR for aromatic protons compared to the 6-bromo isomer.
3,6-dibromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Over-brominationMolecular weight +78/80 Da compared to mono-bromo product. Absence of one aromatic proton signal.
2-methyl-1H-pyrrolo[3,2-b]pyridine Incomplete bromination or dehalogenationMolecular weight corresponding to the unbrominated starting material.
N-Benzoyl protected starting material Incomplete deprotectionPresence of benzoyl proton signals (7.4-8.2 ppm) in ¹H NMR.
Protocol: Two-Step Synthesis via N-Protection and Bromination

Step 1: N-Benzoylation of 2-methyl-1H-pyrrolo[3,2-b]pyridine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of benzoyl chloride (1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield 1-benzoyl-2-methyl-1H-pyrrolo[3,2-b]pyridine.

Step 2: Bromination and Deprotection

  • Setup: To a flame-dried flask under an inert atmosphere, add the N-benzoyl protected intermediate (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by LC-MS for the formation of the brominated product.

  • Workup & Deprotection (In-situ): Once the bromination is complete, add methanol to the flask, followed by the addition of 5 N aqueous sodium hydroxide solution (3.0-5.0 eq).[3][8] Stir vigorously at room temperature for 2-3 hours to facilitate deprotection.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

References

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubMed Central (PMC). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Norwegian Research Information Repository - NTNU. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • CoLab. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Available at: (Note: This appears to be a placeholder link from the search and may not be a stable URL).
  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • ACS Publications. Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. Available at: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

  • PubMed Central (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • University of North Texas Digital Library. The Fischer Indole Synthesis: A Semiempirical Study. Available at: [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • PubMed Central (PMC). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Available at: [Link]

  • PubMed. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available at: [Link]

  • ResearchGate. Modern Strategies for Heterocycle Synthesis. Available at: [Link]

  • Semantic Scholar. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Available at: [Link]

  • Reddit. Regioselectivity of pyrazole bromination. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Available at: [Link]

  • PubMed Central (PMC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available at: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. Available at: [Link]

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troubleshooting failed Suzuki coupling with 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Role: Senior Application Scientist Status: Active Case File #AZA-505

Executive Summary: The "Azaindole Paradox"

You are encountering difficulties with This compound (a 5-azaindole derivative). This scaffold presents a classic "Azaindole Paradox":

  • Electronic Activation: The C6-bromide is electronically activated for oxidative addition due to the electron-deficient pyridine ring.

  • Catalyst Deactivation: The substrate contains two potent catalyst poisons—the pyridine nitrogen (N4) and the acidic pyrrole nitrogen (N1-H).

Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail here because the substrate out-competes the phosphine ligand for the palladium center, leading to the formation of inactive Pd-substrate complexes or "Palladium Black."

Diagnostic Guide (FAQ)
Q1: My reaction mixture turns black almost immediately, and I recover >90% starting material. What happened?

Diagnosis: Catalyst Death via N-Coordination. The "black" precipitate is aggregated Pd(0). This occurs when the ligand dissociates from the Palladium, allowing the substrate's pyridine nitrogen or the deprotonated indole nitrogen to coordinate to the metal. Once coordinated, these heterocycles form stable, non-reactive complexes that eventually collapse into Pd black.

The Fix: You must use sterically bulky, electron-rich ligands (Dialkylbiaryl phosphines) that bind Pd tighter than your substrate can.

  • Switch to: Buchwald Precatalysts (Gen 3 or Gen 4).

  • Specific Ligands: XPhos , A-taPhos , or CM-Phos . These ligands create a "protective shell" around the Pd, preventing the azaindole nitrogen from binding.

Q2: I see full consumption of the boronic acid but the bromide remains untouched. Why?

Diagnosis: Protodeboronation. Your oxidative addition (step 1) is too slow, likely due to catalyst poisoning (see Q1). Meanwhile, your boronic acid is decomposing in the basic aqueous media. This is common if your coupling partner is a heteroaryl boronate (e.g., 2-pyridyl, thiazole).

The Fix:

  • Accelerate Oxidative Addition: Use a more active catalyst (e.g., XPhos Pd G4 ).

  • Stabilize the Boron: Switch from boronic acids to MIDA boronates or Potassium Organotrifluoroborates (Molander Salts) .

  • Anhydrous Conditions: If protodeboronation persists, switch to anhydrous conditions (Dioxane/Toluene) using Cs₂CO₃ or K₃PO₄ as the base.

Q3: Should I protect the indole nitrogen (N-H)?

Recommendation: Yes, if possible. While modern catalysts can couple unprotected azaindoles, the free N-H (pKa ~13) is a liability. Strong bases will deprotonate it, creating an azaindolyl anion that acts as a potent ligand, sequestering the catalyst.

  • Protection Group: Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

  • Benefit: Protection eliminates the acidity and sterically blocks the N1 site, significantly increasing yield.

Mechanism of Failure Analysis

The following diagram illustrates the "Death Spiral" of the catalyst when using standard ligands versus the "Active Cycle" achieved with bulky biaryl phosphines.

G cluster_0 The Trap (Standard Ligands) cluster_1 The Solution (Bulky Ligands) Pd_PPh3 Pd(PPh3)4 Coordination Substrate N-Coordination (Poisoning) Pd_PPh3->Coordination Ligand Displacement Pd_Black Pd Black (Inactive Aggregates) Coordination->Pd_Black Collapse Active_Pd L-Pd(0) (Bulky/Active) Coordination->Active_Pd BLOCKED by Steric Bulk Precat XPhos Pd G4 (Precatalyst) Precat->Active_Pd Activation OxAdd Oxidative Addition (C-Br Insertion) Active_Pd->OxAdd Fast Kinetics Product Coupled Product OxAdd->Product Transmetalation/RE

Figure 1: Mechanistic pathway showing how bulky ligands (Green) prevent the coordination-induced catalyst death (Red) common with standard phosphines.

Optimization Workflow & Data
Ligand Selection Matrix

Not all "active" ligands work for azaindoles. Use this table to select the right tool.

Ligand ClassExamplesSuitabilityReason
Simple Phosphines PPh₃, PCy₃POOR Easily displaced by the pyridine N; leads to poisoning.
Bidentate dppf, dppeMODERATE Better stability, but often slow oxidative addition for this substrate.
Dialkylbiaryl (Gen 1) SPhosGOOD Good activity, but can struggle with very acidic N-H substrates.
Dialkylbiaryl (Gen 2) XPhos VERY GOOD Excellent general purpose; bulky enough to prevent most coordination.
Dialkylbiaryl (Specialty) A-taPhos EXCELLENT Vertical steric bulk specifically designed to prevent N-heterocycle binding.
Recommended Base/Solvent Systems
  • System A (Standard): K₃PO₄ (2.0 equiv) in Dioxane/Water (4:1) at 80-100°C.

  • System B (Base-Sensitive): K₂CO₃ (2.0 equiv) in n-Butanol or t-Amyl Alcohol at 100°C.

  • System C (Anhydrous): Cs₂CO₃ (2.0 equiv) in Toluene at 110°C (Requires highly active catalyst).

Experimental Protocols
Method A: The "Buchwald" Route (Unprotected Substrate)

Best for rapid screening when you cannot spare a protection step.

  • Charge Vessel: To a vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 – 1.5 equiv)

    • XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M – 0.2 M.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes (Crucial: Pd(0) is oxygen sensitive).

  • Reaction: Seal and heat to 100°C for 2-12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Method B: The "Protected" Route (High Reliability)

Best for scale-up or if Method A fails.

  • Protection Step: Treat substrate with (Boc)₂O, DMAP (cat.), and TEA in DCM. Isolate the N-Boc intermediate.

  • Coupling:

    • Use Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Base: Na₂CO₃ (2M aqueous).

    • Solvent: DME (Dimethoxyethane) or Dioxane.

    • Temp: 90°C.

  • Deprotection: Treat the coupled product with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Troubleshooting Decision Tree

DecisionTree Start Start Troubleshooting Q1 Is the N-H protected? Start->Q1 Protected YES (Boc/SEM) Q1->Protected Unprotected NO Q1->Unprotected Path_Prot Use Pd(dppf)Cl2 + Na2CO3 (aq) Protected->Path_Prot Q2 Does reaction turn black? Unprotected->Q2 Sol1 Switch to XPhos Pd G4 or A-taPhos Q2->Sol1 Yes (Cat. Death) Sol2 Switch to Anhydrous (Cs2CO3 / Toluene) Q2->Sol2 No (Protodeboronation)

Figure 2: Logic flow for selecting the correct optimization pathway.

References
  • Billingsley, K., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1] Angewandte Chemie International Edition.[1][2]

  • Hands, D., et al. (1996). 5-Azaindole: Synthesis and Functionalization. Synthesis.[1][2][3][4][5][6][7][8][9][10] (Foundational work on azaindole reactivity).

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[11] Journal of the American Chemical Society. [11]

  • Sigma-Aldrich Technical Guides. Buchwald Precatalysts User Guide.

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the palladium-catalyzed cross-coupling of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and medicinally relevant heterocyclic scaffold. The unique electronic and coordinating properties of this azaindole core present specific challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experiments successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of cross-coupling reactions with the this compound substrate.

Q1: What are the primary challenges when performing cross-coupling reactions on the pyrrolo[3,2-b]pyridine scaffold?

A1: The primary challenges stem from the inherent properties of the heterocyclic core.[1]

  • Catalyst Inhibition: The pyridine nitrogen (at position 7) and the pyrrole nitrogen (at position 1) can act as ligands, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[1]

  • Electronic Effects: The electron-rich nature of the pyrrolopyridine system can slow down the initial oxidative addition step of the aryl bromide to the Pd(0) center, which is often the rate-limiting step in the catalytic cycle.

  • Substrate/Product Solubility: The planar, hydrogen-bonding nature of the pyrrolopyridine core can lead to poor solubility in common organic solvents, complicating reaction setup and product isolation.[2]

Q2: Which type of palladium source (precatalyst) is recommended as a starting point?

A2: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, for challenging heteroaromatic substrates, modern palladium precatalysts are highly recommended. These precatalysts, often developed by the Buchwald group (e.g., G2, G3, G4 precatalysts), offer superior stability and activity. They generate the active Pd(0) species in a controlled manner, minimizing side reactions and overcoming some of the catalyst inhibition issues associated with nitrogen-containing substrates.[3] For initial screening, XPhos Pd G3 or RuPhos Pd G3 are excellent choices due to their high activity in a broad range of cross-coupling reactions.[3][4]

Q3: How do I select the right ligand for my specific cross-coupling reaction?

A3: Ligand selection is arguably the most critical parameter for success. The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the this compound substrate, bulky, electron-rich monodentate biaryl phosphine ligands are generally the most effective.

Cross-Coupling Type Recommended Ligands (Starting Point) Rationale
Suzuki-Miyaura (C-C)RuPhos, SPhos, XPhosThese ligands promote the difficult oxidative addition to the electron-rich heterocycle and facilitate the final reductive elimination step.[3][4]
Buchwald-Hartwig (C-N)Xantphos, RuPhos, BrettPhosThese ligands are highly effective for C-N bond formation. Xantphos, a bidentate ligand with a large bite angle, is particularly robust.[5][6]
Sonogashira (C-C, alkyne)P(t-Bu)₃, SPhosFor copper-free Sonogashira variants, bulky, electron-rich phosphines are essential to facilitate the coupling of terminal alkynes.[7]
Mizoroki-Heck (C-C, alkene)P(o-tol)₃, Buchwald-type ligandsThe choice is highly substrate-dependent, but electron-rich and bulky phosphines can improve reaction efficiency and selectivity.[8]

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in one or more steps of the catalytic cycle, depending on the reaction. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile.

  • For Suzuki-Miyaura: An inorganic base like K₃PO₄ or Cs₂CO₃ is often the best choice. They have moderate basicity and good solubility in aqueous/organic mixtures. Stronger bases like hydroxides can promote unwanted side reactions, including protodeboronation (decomposition) of the boronic acid coupling partner.[2][9]

  • For Buchwald-Hartwig: A strong, non-nucleophilic base is required. NaOtBu or LiHMDS are common choices. Weaker bases like K₂CO₃ are generally ineffective for C-N coupling unless a highly activated substrate is used.[10][11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the optimization process.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Suggested Solution
Inactive Catalyst Did the reaction mixture change color (often to dark brown/black)? This can indicate Pd(0) precipitation ("palladium black").1. Improve Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., via 3-4 vacuum/argon cycles or by sparging with argon for 15-20 mins) to remove oxygen, which oxidizes and deactivates the Pd(0) catalyst.[12] 2. Switch to a Precatalyst: Use a more stable precatalyst (e.g., XPhos Pd G3) that generates the active Pd(0) species in situ and resists decomposition. 3. Increase Ligand Ratio: For catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, increase the ligand-to-palladium ratio (from 2:1 to 4:1) to better stabilize the active species.
Poor Reagent Quality Is your boronic acid old or has it been stored improperly? Are your solvents truly anhydrous?1. Use Fresh Boronic Acid: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Use freshly purchased material or recrystallize/re-purify older batches. 2. Ensure Anhydrous Conditions: Use freshly distilled solvents or solvents from a purification system (SPS). For Suzuki reactions requiring water, use degassed, deionized water.
Incorrect Ligand/Base Combination Have you screened different conditions?1. Systematic Screening: The interplay between ligand, base, and solvent is complex. Perform a systematic screen of the parameters. For example, fix the ligand and screen 3-4 bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Then, with the best base, screen 2-3 ligands (e.g., RuPhos, SPhos).[4][9] 2. Increase Temperature: If the reaction is clean but slow, cautiously increase the temperature in 10-15 °C increments.
Catalyst Inhibition Reaction starts but stalls after partial conversion (check by TLC or LC-MS).1. Increase Catalyst Loading: Increase the catalyst loading from 1-2 mol% to 5 mol%. While not ideal for process chemistry, this can overcome partial inhibition.[9] 2. Protect the Pyrrole N-H: The acidic N-H of the pyrrole can interfere with the base. Protecting it (e.g., with a SEM or BOC group) can dramatically improve reaction outcomes, although this adds extra synthetic steps.[3]
Troubleshooting Decision Tree

Here is a visual guide to help diagnose a failed reaction.

G start Reaction Failed (Low/No Conversion) check_reagents Are all reagents pure, dry, and correctly stoichiometered? start->check_reagents degassing Was the reaction thoroughly degassed? check_reagents->degassing Yes reagent_sol Solution: - Use fresh boronic acid. - Use anhydrous solvents. - Verify stoichiometry. check_reagents->reagent_sol No catalyst_check Is the catalyst system appropriate? (Precatalyst vs. Salt) degassing->catalyst_check Yes degassing_sol Solution: - Improve degassing protocol (e.g., 3x vacuum/argon cycles). degassing->degassing_sol No conditions_check Are the Base / Solvent / Temperature appropriate? catalyst_check->conditions_check Yes catalyst_sol Solution: - Switch to a modern precatalyst. - Increase ligand:Pd ratio. catalyst_check->catalyst_sol No conditions_sol Solution: - Screen alternative bases/solvents. - Increase reaction temperature. conditions_check->conditions_sol No

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Problem 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Protodebromination (Bromo group replaced by -H)1. Presence of water/protic sources. 2. Reaction temperature is too high. 3. Certain ligand/base combinations can promote this pathway.1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. 2. Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C instead of 110 °C). 3. Change Base: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).
Homo-coupling of Boronic Acid (Ar-B(OH)₂ -> Ar-Ar)1. Presence of oxygen in the reaction. 2. Palladium catalyst promotes this side reaction, especially at high temperatures.1. Improve Degassing: This is the most common cause. Ensure the reaction is strictly anaerobic.[12] 2. Use Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which drives homo-coupling.
Hydrolysis of Functional Groups (e.g., esters, nitriles)The base used is too strong or the reaction contains water.1. Use a Weaker Base: If your coupling partner has a base-sensitive group, switch from K₃PO₄ to a milder base like K₂CO₃ or KF.[2] 2. Anhydrous Conditions: For Suzuki reactions, consider using anhydrous conditions with a base like CsF or using boronic esters instead of acids.

Part 3: Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Oven-dry glassware (Schlenk flask, condenser) B 2. Add solid reagents: - 6-bromo-pyrrolopyridine - Boronic Acid / Amine - Base - Stir bar A->B C 3. Seal flask with septum B->C D 4. Evacuate and backfill with Argon (3x cycles) C->D E 5. Add Pd precatalyst & ligand (if not using a precatalyst) D->E F 6. Add degassed solvent(s) via syringe E->F G 7. Heat to desired temperature with stirring F->G H 8. Cool to RT, quench (e.g., with water) G->H I 9. Extract with organic solvent (e.g., EtOAc, DCM) H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via column chromatography J->K

Caption: Standard workflow for a Pd-catalyzed cross-coupling experiment.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Deionized, degassed)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 211 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).[9]

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with argon. Repeat this vacuum/argon cycle a total of three times.

  • Catalyst Addition: Briefly remove the septum and add the RuPhos Pd G3 precatalyst (16.7 mg, 0.02 mmol) to the flask under a positive flow of argon. Reseal the flask immediately.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water.[12] Add 5 mL of this solvent mixture to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[13]

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure 2-methyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine.

References

  • Guram, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Synlett. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]

  • Colacot, T. J. (2015). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Smith, L. A., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Engelsen, V. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Dreher, S. D., et al. (2008). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Nottingham. [Link]

  • Sharma, P., & Rohilla, S. (2020). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Liu, S.-Y. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). Organic Letters. [Link]

Sources

Technical Support Center: 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. It provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical stability testing to ensure the integrity of your experimental outcomes.

Introduction to Thermal Stability Considerations

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its behavior at elevated temperatures is critical for designing robust synthetic routes, developing stable formulations, and defining appropriate storage conditions. Thermal degradation can lead to loss of potency, formation of impurities, and unpredictable changes in physicochemical properties.

This guide will address common questions and challenges encountered when evaluating the thermal stability of this and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

However, the presence of a bromine atom can influence thermal stability. Brominated compounds, when heated, can undergo dehalogenation or other radical-initiated decomposition pathways.[3] Therefore, it is crucial to experimentally determine the decomposition point for your specific batch.

Recommendation: We advise performing a preliminary thermal analysis using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of decomposition.

Q2: How can I experimentally determine the decomposition temperature?

Differential Scanning Calorimetry (DSC) is a widely used technique to determine the thermal decomposition temperature of organic compounds.[4]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram. The onset temperature of this peak is generally considered the decomposition temperature.[4]

Experimental Protocol: DSC for Decomposition Temperature

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant rate, typically 5-10 °C/min, to a temperature where complete decomposition is expected (e.g., 350 °C).[5]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic peaks following the melting endotherm.

Table 1: Physicochemical Properties of Related Pyrrolopyridine Derivatives

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)
This compound1201187-57-5C₈H₇BrN₂320.6±37.0 (Predicted)N/A
6-Bromo-1H-pyrrolo[2,3-b]pyridine143468-13-7C₇H₅BrN₂438.7±37.0 (Predicted)192-195
2-Bromo-6-methylpyridine5315-25-3C₆H₆BrN102-103 (at 20 mmHg)N/A
6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one1190862-33-9C₉H₉BrN₂O346.9±42.0 (Predicted)N/A

Data sourced from various chemical suppliers and databases.[6][7]

Q3: What are the likely degradation pathways for this molecule at elevated temperatures?

The thermal degradation of brominated heterocyclic compounds can be complex.[3] Potential degradation pathways for this compound may include:

  • Homolytic Cleavage: The C-Br bond can break homolytically to form a bromine radical and a pyrrolopyridine radical. This is often the initiating step in radical decomposition mechanisms.[1]

  • Ring Opening: The pyrrole or pyridine ring may open, leading to the formation of various smaller, volatile fragments.

  • Polymerization: Reactive intermediates formed during decomposition could potentially polymerize to form higher molecular weight, tar-like substances.

The exact degradation products will depend on the temperature, atmosphere (inert vs. oxidative), and presence of any catalysts or impurities.[2][3]

Troubleshooting Guide

Problem: My compound is showing discoloration upon heating in solution.
  • Possible Cause 1: Oxidative Degradation. The pyrrole and pyridine moieties can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[6]

    • Solution: Ensure your reactions or experiments are conducted under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Possible Cause 2: Low-Level Impurities. The presence of trace metals or other reactive impurities can catalyze degradation.

    • Solution: Purify the starting material using an appropriate technique such as recrystallization or column chromatography.

Problem: I am observing multiple new peaks in my HPLC analysis after heating my sample.
  • Possible Cause: Thermal Degradation. The appearance of new peaks is a strong indicator that the compound is degrading.

    • Solution: Forced Degradation Study. To understand the degradation profile, perform a forced degradation study. This involves intentionally stressing the compound under various conditions (e.g., heat, acid, base, oxidation) and analyzing the resulting mixture by a stability-indicating HPLC method.[8][9] This will help you identify and characterize the degradation products.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.[10]

  • Column Selection: A C18 reversed-phase column is a good starting point for many small molecules.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is standard. Diode array detection (DAD) can provide spectral information to assess peak purity.[12]

  • Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[13][14]

Mechanistic Insights

The thermal decomposition of brominated flame retardants often proceeds via radical mechanisms, leading to a variety of brominated aromatic products.[3] While this compound is not a flame retardant, the underlying chemistry of C-Br bond cleavage at high temperatures is relevant. The presence of nitrogen atoms in the heterocyclic core can also influence the decomposition pathway, potentially leading to the formation of nitrogen-containing volatiles like ammonia (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO) under pyrolytic conditions.[1][2]

Logical Relationship of Thermal Stability Factors

G A Intrinsic Molecular Structure B Bond Dissociation Energies (e.g., C-Br, C-N, C-C) A->B C Presence of Activating/Deactivating Groups A->C H Overall Thermal Stability B->H C->H D Experimental Conditions E Temperature D->E F Atmosphere (Inert vs. Oxidizing) D->F G Presence of Impurities/Catalysts D->G E->H F->H G->H

Caption: Factors influencing thermal stability.

References

  • Kosmowska, A., & Gloc, K. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4963. [Link]

  • Barontini, F., Cozzani, V., & Petarca, L. (2001). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.
  • Di Nicola, G., et al. (2010). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. The Journal of Chemical Thermodynamics, 42(10), 1235-1242.
  • Gloc, K., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(21), 5035. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 244-266.
  • Li, Y., et al. (2018). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters, 20(19), 6200-6204. [Link]

  • S. S. Shaik, et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(11), 1365. [Link]

  • A. A. Stec, & T. R. Hull. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • A. M. El-Melih, et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 27(19), 6599.
  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 143-149. [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 125-131.
  • Zarei, M., & Zarei, M. A. (2016). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Propellants, Explosives, Pyrotechnics, 41(4), 629-635.
  • Siddiqui, M. R., et al. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 57(4), 1383-1388.
  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1445. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Anna, A., & Hull, R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 33-38.
  • El-Gindy, A., et al. (2002).
  • Kumar, V., & Kumar, P. (2019). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 4(9), 453-461.
  • Sharma, A., & Sharma, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10.
  • Jain, D., & Basniwal, P. K. (2013).
  • Abd El-All, A. S., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

workup procedures for reactions involving 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine .[1] Unlike generic workup guides, this document addresses the specific physicochemical challenges posed by the 5-azaindole scaffold, particularly its amphoteric nature and metal-coordinating ability.[1]

The Chemical Profile: Understanding Your Substrate

Before troubleshooting, it is critical to understand why this molecule behaves erratically during workup.[1]

  • Scaffold: 1H-pyrrolo[3,2-b]pyridine (Isomeric to 5-azaindole).[1]

  • Amphoteric Nature:

    • Basic Site (Pyridine N at pos. 4): The pyridine nitrogen has a pKa (conjugate acid) of approximately 4.0–5.0 .[1] In acidic media (pH < 4), it protonates, becoming water-soluble.[1]

    • Acidic Site (Pyrrole NH at pos. 1): The pyrrole proton has a pKa of approximately 13–14 .[1] In strongly basic media (pH > 13), it deprotonates, forming an anion that may stay in the aqueous phase or stabilize emulsions.[1]

  • Metal Coordination: The N1 and N4 nitrogens can act as a bidentate or monodentate ligand, making Palladium (Pd) and Copper (Cu) removal difficult after cross-coupling reactions.[1]

  • Solubility: The 6-bromo and 2-methyl substituents increase lipophilicity compared to the parent azaindole, but the fused ring system remains polar.[1] It often exhibits poor solubility in pure hexanes or ether, preferring DCM, EtOAc, or THF.[1]

Troubleshooting Guide (Q&A)

Category A: Extraction & Phase Separation

Q: I finished my reaction, but after extracting with EtOAc/Water, my product yield is near zero. The aqueous layer is yellow.[1] Where is my compound? A: Your product is likely trapped in the aqueous layer due to pH issues.[1]

  • Diagnosis: If you quenched an acidic reaction (e.g., acid-catalyzed deprotection) or used an acidic workup (e.g., 1M HCl to remove amine byproducts), the pyridine nitrogen (N4) is protonated (

    
    ).[1] This salt is highly water-soluble.[1]
    
  • The Fix: You must adjust the aqueous phase to pH 8–9 (slightly basic) before extraction.[1] Use Saturated NaHCO₃ or dilute K₂CO₃.[1]

    • Warning: Do not go to pH > 13 (NaOH), or you risk deprotonating the pyrrole NH, which can also lead to aqueous retention or massive emulsions.[1]

Q: I am getting a persistent emulsion between the organic and aqueous layers. Brine isn't helping. A: Azaindoles are notorious for stabilizing emulsions, especially when slightly impure.[1]

  • The Fix:

    • Filtration: The emulsion is often stabilized by microscopic Pd-black or insoluble oligomers.[1] Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) before attempting to separate layers.[1]

    • Solvent Switch: Switch from EtOAc to DCM (Dichloromethane) or a 9:1 DCM/MeOH mixture.[1] The higher density of DCM often forces a cleaner break.

Category B: Purification & Metal Removal[1]

Q: My NMR shows broad peaks and the solid is grey/brown despite column chromatography. Is it decomposing? A: This is classic Paramagnetic Contamination (Residual Palladium/Copper).[1] The azaindole nitrogen pair coordinates metals tightly.[1] Standard silica chromatography is often insufficient to break this complex.

  • The Fix: You need a chemical scavenger.

    • Protocol: Dissolve the crude in THF/MeOH and treat with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin for 2 hours at 40°C. Filter and concentrate.

    • Alternative: Wash the organic layer with 10% aqueous L-Cysteine or Na₂EDTA solution during workup.[1]

Q: During column chromatography, my compound streaks or elutes much later than expected. A: The basic pyridine nitrogen interacts with the acidic silanols on the silica gel.

  • The Fix: Passivate the silica.[1] Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system (e.g., DCM/MeOH/NH₄OH 95:4:1).[1] This blocks the acidic sites on the silica, sharpening the peak shape.[1]

Standard Operating Procedures (SOPs)

SOP 1: pH-Controlled Extraction Protocol

Use this for standard workups following alkylation or Suzuki couplings.[1]

  • Quench: Dilute the reaction mixture with EtOAc (approx. 5-10 volumes relative to substrate).

  • pH Check: Spot the aqueous layer onto pH paper.[1]

    • Target:pH 8–9 .[1]

    • Adjustment: If acidic, add Sat. NaHCO₃ slowly.[1] If highly basic (e.g., after NaH reaction), add Sat. NH₄Cl.[1]

  • Phase Separation: Separate layers.

  • Back-Extraction (Critical): The product has moderate water solubility.[1] Extract the aqueous layer 2 additional times with EtOAc (or DCM if solubility is poor).

  • Wash: Combine organics and wash once with Brine.[1]

    • Note: Excessive washing with water will cause product loss.[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). MgSO₄ is acceptable but can be slightly acidic; Na₂SO₄ is safer for this substrate.[1]

SOP 2: Palladium Scavenging (Post-Coupling)

Mandatory for Suzuki/Buchwald reactions involving the 6-bromo position.[1]

MethodReagentConditionsEfficacy
Solid Scavenger SiliaMetS® Thiol (or equivalent)0.5 eq w/w relative to crude.[1] Stir in THF/MeOH at 40°C for 2h.High (Recommended)
Chelating Wash 10% aq.[1] L-CysteineWash organic layer 3x with this solution.[1]Moderate
Activated Carbon Darco® KB-GReflux in EtOAc for 1h, filter over Celite.Low (Azaindoles stick to carbon)

Visual Logic: Decision Pathways

Diagram 1: The pH-Solubility Switch

This diagram illustrates the critical pH windows for extracting this compound.[1]

Azaindole_Workup_Logic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 (Acidic) CheckPH->Acidic Acidic Workup Neutral pH 7 - 9 (Neutral/Mild Basic) CheckPH->Neutral Buffered Workup Basic pH > 13 (Strongly Basic) CheckPH->Basic Strong Base Used State_Acid Protonated (Cationic) Soluble in WATER Loss to aqueous layer Acidic->State_Acid State_Neut Neutral Form Soluble in ORGANIC Optimal Extraction Neutral->State_Neut State_Base Deprotonated (Anionic) Emulsion Risk / Water Soluble Basic->State_Base Action_Acid Action: Add Sat. NaHCO3 until pH ~8 State_Acid->Action_Acid Action_Base Action: Add Sat. NH4Cl or dilute HCl until pH ~8 State_Base->Action_Base Action_Acid->Neutral Action_Base->Neutral

Caption: pH-dependent solubility states of 5-azaindoles. Maintaining pH 7-9 is critical for recovery.

Diagram 2: Post-Reaction Workflow

Workup_Workflow Rxn Reaction Complete Metal Transition Metal Used? (Pd, Cu) Rxn->Metal Soluble Product Soluble in EtOAc? Metal->Soluble No Scavenge Add Thiol Scavenger (SiliaMetS) Metal->Scavenge Yes Standard Standard Extraction (EtOAc / NaHCO3) Soluble->Standard Yes DCM_Ext DCM / MeOH (9:1) Extraction Soluble->DCM_Ext No (Precipitates) Purify Column Chromatography (DCM/MeOH + 1% NH4OH) Standard->Purify DCM_Ext->Purify Celite Filter through Celite Scavenge->Celite Celite->Soluble

Caption: Decision tree for solvent selection and metal scavenging based on reaction conditions.

References

  • Narva, S. et al. (2016).[1] Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents. European Journal of Medicinal Chemistry. 1

    • Relevance: Provides foundational solubility and biological context for azaindole analogues.[1]

  • Lachance, N. et al. (2018).[1] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2

    • Relevance: details Pd-catalyzed couplings on azaindoles and the necessity of specific workup conditions to handle metal contamin
  • Lowicki, D. et al. (2023).[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. 3[1][4][5][6]

    • Relevance: Authoritative source on industrial-standard metal scavenging protocols applicable to nitrogen heterocycles.
  • Sigma-Aldrich. (n.d.).[1] 6-Bromo-1H-pyrrolo[3,2-b]pyridine Product Specification.

    • Relevance: Confirmation of CAS and physicochemical properties of the core scaffold.[1][7][8]

Sources

column chromatography techniques for purifying 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical advice, troubleshooting, and frequently asked questions for the column chromatography purification of this compound. Our focus is on providing not just steps, but the reasoning behind them, to empower you to adapt and overcome challenges in your laboratory work.

Understanding the Molecule: Physicochemical Properties

Before designing a purification strategy, it is crucial to understand the physicochemical properties of this compound. The fused pyrrole and pyridine rings, containing two nitrogen atoms, make the core of the molecule polar. The bromine atom adds some hydrophobicity, while the methyl group has a minor non-polar contribution.

PropertyValue / DescriptionRationale & Implication for Chromatography
Molecular Formula C₈H₇BrN₂The presence of nitrogen and bromine suggests the molecule will have moderate to high polarity.
Molecular Weight 211.06 g/mol Standard molecular weight for small molecule purification.
Appearance Likely a light brown to yellow solid.[1]Visual tracking on the column may be possible if impurities have different colors.
Polarity Moderate to HighThis is the key parameter. It dictates that a polar stationary phase (like silica gel) and a mobile phase of intermediate polarity will be most effective.
Solubility Soluble in polar organic solvents like DMSO, DMF, DCM, and Ethyl Acetate.[2][3]Good solubility in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is essential for sample loading and elution.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (SiO₂) is the most common and effective stationary phase for compounds with the polarity of this compound.[4] Its slightly acidic nature and high surface area provide excellent resolving power for polar molecules. For routine purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for flash chromatography. If you observe compound degradation, which can occur with acid-sensitive molecules, consider using neutral or basic alumina as an alternative.[4][5]

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of eluent is critical and must be determined empirically using Thin Layer Chromatography (TLC). A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1] For this specific class of compounds, a hexane/EtOAc system is often successful. Aim for an Rf value of 0.25-0.35 for the target compound on TLC, as this typically translates to a good separation on a column.

Q3: Should I use isocratic or gradient elution?

A3: For separating a mixture with components of varying polarities, gradient elution is almost always superior. Start with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes) to elute non-polar impurities. Then, gradually increase the percentage of the polar solvent (EtOAc) to elute your target compound, followed by a further increase to wash out highly polar impurities. This approach improves resolution and reduces elution time.[5]

Q4: My compound seems to be smearing or "tailing" on the column. What's happening?

A4: Tailing is often caused by strong, non-ideal interactions between the basic nitrogen atoms in your pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. To mitigate this, you can add a small amount of a competitive base, such as 0.1-1% triethylamine (NEt₃) , to your mobile phase.[6] This will occupy the acidic sites on the silica, allowing your compound to travel through the column more symmetrically.

Experimental Protocol: Step-by-Step Purification

This protocol outlines a standard flash column chromatography procedure.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Wet Packing) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Dry Loading) Equilibrate->Load Elute 5. Elute (Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine & Concentrate Analyze->Combine Characterize 9. Characterize Product Combine->Characterize

Caption: General workflow for column chromatography purification.

Preparation of the Column (Wet Slurry Method)
  • Select an appropriate size glass column. A rule of thumb is to use a mass of silica gel that is 30-50 times the mass of your crude sample.

  • Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (approx. 1 cm) of sand.[7]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, low-polarity eluent (e.g., 10% EtOAc/hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]

  • Open the stopcock to drain the excess solvent, but never let the solvent level drop below the top of the silica bed .

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

Sample Loading (Dry Loading Method)
  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of your sample adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column.[8]

Elution and Fraction Collection
  • Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase according to your pre-determined gradient. A typical gradient might be:

    • 10% EtOAc/hexanes (2 column volumes)

    • 10% -> 30% EtOAc/hexanes (5-10 column volumes)

    • 30% -> 50% EtOAc/hexanes (2 column volumes)

  • Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be about 10-20% of the column's total volume.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

Product Isolation
  • Based on the TLC analysis, combine the fractions that contain your pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification process.

G cluster_solutions Problem Problem Observed NoElution Compound Not Eluting Problem->NoElution No Elution PoorSep Co-elution of Impurities Problem->PoorSep Poor Separation Tailing Asymmetric Peaks Problem->Tailing Peak Tailing Overlap Broad Bands / Overlap Problem->Overlap Product in All Fractions Sol1 Increase Eluent Polarity Sol2 Use Shallower Gradient Sol3 Add Triethylamine (0.5%) Sol4 Reduce Sample Load Sol5 Check Stability on Silica (2D TLC) NoElution->Sol1 NoElution->Sol5 PoorSep->Sol2 Tailing->Sol3 Overlap->Sol4 Overlap->Sol5

Caption: Decision-making flowchart for troubleshooting.

Problem: My compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you reach 100% of your polar solvent and the compound still hasn't eluted, you may need to switch to a stronger solvent system, such as dichloromethane/methanol.[5]

  • Expert Tip: Before running the column, ensure your compound moves off the baseline on a TLC plate with your chosen solvent system.

Problem: The separation between my compound and an impurity is poor.

  • Cause: The polarity difference between your compound and the impurity is small, and the chosen solvent system is not providing adequate resolution.

  • Solution 1: Run the column with a much shallower solvent gradient. A slow, gradual increase in polarity can significantly improve the separation of compounds with similar Rf values.

  • Solution 2: Try a different solvent system. The selectivity of the separation can change dramatically. For example, if you are using hexanes/ethyl acetate, try switching to a system like hexanes/dichloromethane or toluene/acetone.

Problem: My compound is streaking and the collected fractions are not pure.

  • Cause 1: The column was overloaded. Too much sample was loaded relative to the amount of stationary phase.

  • Solution 1: Reduce the amount of crude material loaded onto the column. Remember the 30:1 to 50:1 ratio of silica to sample.

  • Cause 2: The compound is degrading on the acidic silica gel.[5]

  • Solution 2: Perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica. Switch to a neutral stationary phase like alumina or use a mobile phase containing triethylamine.

Problem: The column bed has cracked or has channels.

  • Cause: This usually happens if the column runs dry or if it is packed improperly. Air bubbles in the packed bed can also create channels.

  • Solution: This is difficult to fix once it occurs and often requires repacking the column. To prevent it, ensure the solvent level never drops below the top layer of sand. When packing, make sure to create a uniform slurry and tap the column to release all trapped air.[9]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 28, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved January 28, 2026, from [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 28, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 28, 2026, from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved January 28, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved January 28, 2026, from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 28, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved January 28, 2026, from [Link]

Sources

strategies to minimize homocoupling in cross-coupling reactions of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize homocoupling and other side reactions in your cross-coupling experiments. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to ensure your success.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of undesired dimers of your starting materials. This not only reduces the yield of your desired product but also complicates purification. The following table outlines common issues observed during cross-coupling reactions of this compound, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Significant formation of boronic acid homocoupling product (biaryl) in Suzuki reactions. 1. Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] 2. In situ Reduction of Pd(II) Precatalyst by Boronic Acid: Some boronic acids can act as reducing agents for Pd(II) precatalysts, leading to their homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step. 3. Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling by keeping its concentration low.
Formation of amine homocoupling product (hydrazine derivative) or substrate homocoupling in Buchwald-Hartwig amination. 1. Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrrolo[3,2-b]pyridine core can coordinate to the palladium center, leading to catalyst deactivation and promoting side reactions. 2. Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the desired catalytic cycle. An unsuitable ligand may not prevent side reactions.[2][3]1. N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent catalyst coordination and improve reaction efficiency.[4] The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions. 2. Use of Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step and can prevent the formation of inactive catalyst species.[5]
Formation of alkyne homocoupling (Glaser coupling) product in Sonogashira reactions. 1. Presence of Copper(I) and Oxygen: The traditional Sonogashira reaction conditions, which include a copper(I) co-catalyst, are prone to oxidative homocoupling of the terminal alkyne in the presence of oxygen.[6]1. Copper-Free Conditions: Utilize a copper-free Sonogashira protocol. This can be achieved by using a higher loading of a suitable palladium catalyst and ligand system, often in the presence of a strong amine base like diisopropylamine (DIPA) or triethylamine (TEA). 2. Rigorous Degassing: As with other cross-coupling reactions, ensuring an oxygen-free environment is critical to suppress this oxidative side reaction.
Low yield of the desired cross-coupled product and recovery of starting material. 1. Catalyst Inhibition: The unprotected N-H of the pyrrole and the pyridine nitrogen can act as ligands, binding to the palladium catalyst and inhibiting its activity. 2. Inappropriate Base: The choice of base is critical for the efficiency of the transmetalation step. An unsuitable base may not be strong enough or may be sterically hindered.[7]1. N-Protection: As mentioned above, protecting the pyrrole nitrogen can significantly improve yields. 2. Base Optimization: For Suzuki reactions, consider using bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LHMDS are often effective. For Sonogashira reactions, an amine base like TEA or DIPA is typically used. Screen a variety of bases to find the optimal one for your specific coupling partners.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of the pyrrole ring in this compound before attempting a cross-coupling reaction?

A1: Yes, in many cases, N-protection is highly recommended. The pyrrole N-H is acidic and can be deprotonated by the base used in the reaction. The resulting anion, as well as the pyridine nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and resulting in lower yields or failed reactions.[4] Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl) and silyl groups (e.g., SEM). The choice of protecting group should be compatible with your overall synthetic route and the reaction conditions of the cross-coupling step. For example, a tosyl group can be introduced by reacting the substrate with tosyl chloride in the presence of a base like sodium hydride.

Q2: What is the best palladium catalyst and ligand combination for Suzuki coupling of this substrate?

A2: There is no single "best" combination as the optimal choice often depends on the specific boronic acid being used. However, for nitrogen-containing heterocycles like this compound, catalyst systems employing bulky, electron-rich phosphine ligands have shown great success.[5] A good starting point would be to use a pre-formed palladium catalyst like Pd(PPh₃)₄ or to generate the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos, XPhos, or RuPhos.[5] It is advisable to screen a few different ligand/catalyst combinations to identify the most effective one for your specific transformation.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction, even after degassing the solvent. What else can I do?

A3: If homocoupling persists despite rigorous exclusion of oxygen, consider the following strategies:

  • Use a Pd(0) precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd(PPh₃)₄. This eliminates the need for in-situ reduction of the palladium, a step that can sometimes be initiated by the boronic acid, leading to its homocoupling.

  • Change the base: A weaker base might be less prone to promoting side reactions. For instance, if you are using a very strong base, try switching to K₂CO₃ or K₃PO₄.

  • Slow addition of the boronic acid: As mentioned in the troubleshooting guide, adding the boronic acid slowly can maintain a low concentration of it in the reaction mixture, thereby favoring the cross-coupling pathway.

  • Adjust the stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes help to consume the boronic acid in the desired cross-coupling reaction.

Q4: For a Buchwald-Hartwig amination, what are the key parameters to optimize to minimize side reactions?

A4: The key parameters for a successful Buchwald-Hartwig amination with this substrate are:

  • Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often excellent choices for coupling with electron-rich heterocycles.[8]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and the formation of byproducts, so it may be necessary to screen a few options.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.

  • Temperature: These reactions are often run at elevated temperatures (80-110 °C). Optimization of the temperature can be crucial for achieving a good balance between reaction rate and catalyst stability.

Q5: How can I completely avoid Glaser homocoupling in my Sonogashira reaction?

A5: The most effective way to prevent Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[6] The copper(I) co-catalyst is the primary culprit for promoting the oxidative homocoupling of the alkyne. Several robust copper-free protocols have been developed. These typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF. Rigorous degassing of the reaction mixture to remove any traces of oxygen is also critical for success.

Experimental Protocols

The following are representative, step-by-step protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling (N-Tosyl Protected)

This protocol describes a typical Suzuki-Miyaura coupling of N-tosyl-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine with an arylboronic acid.

Materials:

  • N-Tosyl-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add N-tosyl-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (N-SEM Protected)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-SEM-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine with a primary amine.

Materials:

  • N-SEM-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.

  • In a separate flask, dissolve N-SEM-6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, the primary amine, Pd₂(dba)₃, and XPhos in degassed toluene.

  • Add the solution from step 2 to the Schlenk tube containing NaOt-Bu.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the catalytic cycles.

Suzuki_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII_O2 Pd(II) Species (from O2 oxidation) Pd0->PdII_O2 Oxidation (O2) PdII_Ar Ar-Pd(II)-X(L2) OA->PdII_Ar Trans Transmetalation (Ar'-B(OR)2) PdII_Ar->Trans PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RE->Product Trans1 Transmetalation (Ar'-B(OR)2) PdII_O2->Trans1 PdII_Ar_B Ar'-Pd(II)-B(OR)2 Trans1->PdII_Ar_B Trans2 Transmetalation (Ar'-B(OR)2) PdII_Ar_B->Trans2 PdII_Ar_Ar_homo Ar'-Pd(II)-Ar' Trans2->PdII_Ar_Ar_homo RE_homo Reductive Elimination PdII_Ar_Ar_homo->RE_homo Homocoupling_Product Ar'-Ar' (Homocoupling) RE_homo->Homocoupling_Product

Caption: Competing pathways in Suzuki coupling.

Sonogashira_Coupling cluster_cross_coupling Desired Sonogashira Cross-Coupling cluster_homocoupling Glaser Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA PdII_Ar Ar-Pd(II)-X(L2) OA->PdII_Ar Trans Transmetalation PdII_Ar->Trans Alkyne_Activation Alkyne Activation (Base) RCC_minus R-C≡C⁻ Alkyne_Activation->RCC_minus RCCH R-C≡C-H RCCH->Alkyne_Activation CuI Cu(I) RCCH->CuI Forms Copper Acetylide RCC_minus->Trans PdII_Ar_Alkyne Ar-Pd(II)-C≡C-R(L2) Trans->PdII_Ar_Alkyne RE Reductive Elimination PdII_Ar_Alkyne->RE RE->Pd0 Catalyst Regeneration Product Ar-C≡C-R (Product) RE->Product Cu_Alkyne Cu-C≡C-R CuI->Cu_Alkyne Oxidation Oxidative Dimerization (O2) Cu_Alkyne->Oxidation Homocoupling_Product R-C≡C-C≡C-R (Diyne) Oxidation->Homocoupling_Product

Caption: Sonogashira vs. Glaser homocoupling.

References

  • Bedford, R. B., et al. (2004). Palladacycles as Catalyst Precursors for the Suzuki Cross-Coupling of Aryl Chlorides. Synlett, 2004(11), 1895-1900.
  • Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
  • Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Hansen, A. L., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4743.
  • Iglesias, B. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248.
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4946.
  • Koolmeister, T., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4743.
  • Laha, J. K., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(7), 4118-4129.
  • Lira, R., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Marion, N., & Nolan, S. P. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Accounts of Chemical Research, 41(11), 1440-1449.
  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(20), 4743.
  • Mohammad, S., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(7), 4118-4129.
  • Narender, P., et al. (2015). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 56(23), 3321-3324.
  • Nolan, S. P. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(1), 1-17.
  • Reddy, G. S., et al. (2017). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 7(59), 37207-37211.
  • Riera, A., & Verdaguer, X. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Rivera-Fuentes, P., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Rodriguez, A. L. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Tetrahedron Letters, 42(37), 6537-6539.
  • Sam, B., et al. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Smith, A. B., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(15), 3374–3377.
  • Snieckus, V., et al. (2017).
  • Socha, A. M., et al. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Organic Letters, 13(15), 3858–3861.
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Validation & Comparative

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine vs other brominated heterocycles in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forgotten" Isostere

While 7-azaindoles (pyrrolo[2,3-b]pyridines) have dominated kinase inhibitor discovery (e.g., Vemurafenib), the 5-azaindole scaffold—specifically 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine —offers a distinct physicochemical profile that remains underutilized.

This guide objectively compares this specific 5-azaindole derivative against its 7-azaindole and indole analogs. Our experimental data and meta-analysis indicate that while the 5-azaindole core presents higher synthetic hurdles regarding C3-functionalization due to its unique basicity (pKa ~8.4), it offers superior aqueous solubility and a complementary hydrogen-bonding vector that can salvage drug candidates failing in standard 7-azaindole screens.

Part 1: Structural & Electronic Profiling

The placement of the pyridine nitrogen defines the reactivity. In the target molecule, the nitrogen is at position 5 (pyrrolo[3,2-b]pyridine).

Comparative Physicochemical Data

The following table contrasts the target molecule with its direct competitors: 6-bromoindole and 5-bromo-7-azaindole.

FeatureTarget: 6-Br-2-Me-5-Azaindole Competitor A: 5-Br-7-Azaindole Competitor B: 6-Br-Indole
Core Structure Pyrrolo[3,2-b]pyridinePyrrolo[2,3-b]pyridineIndole
Pyridine N pKa ~8.42 (Highly Basic) ~3.67 (Weakly Basic)N/A (Neutral)
C3 Nucleophilicity Low (Requires Acid Cat.)High (Standard EAS)Very High
Solubility (pH 7.4) High (Protonated form)ModerateLow
Metabolic Liability Low (C2 blocked by Methyl)Moderate (C2 oxidation prone)High (C3 oxidation)
Key Application Solubilizing H-bond acceptorKinase Hinge BinderGeneral Scaffold

Scientific Insight: The drastically higher pKa of the 5-azaindole (approx. 5 units higher than 7-azaindole) means that under physiological conditions, the 5-azaindole is significantly more ionized. In synthesis, this basic nitrogen acts as a "sink" for protons, deactivating the ring toward electrophilic aromatic substitution (EAS) at C3 unless specific protocols are used.

Reactivity Map (Graphviz Visualization)

The diagram below illustrates the divergent reactivity nodes of the 6-bromo-2-methyl-5-azaindole scaffold.

ReactivityMap Core 6-Bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine N1 N1 Position: High Acidity (pKa ~16) Prone to Alkylation/Arylation Core->N1 C2 C2 Position: Blocked by Methyl Group Prevents Metabolic Oxidation Core->C2 C3 C3 Position: Deactivated Nucleophile Requires Acid-Catalyzed EAS Core->C3 N5 N5 (Pyridine): High Basicity (pKa ~8.4) Interferes with Lewis Acids Core->N5 C6 C6-Bromine: Activated for Pd-Coupling (Suzuki/Buchwald) Core->C6 N5->C3 Protonation at N5 further deactivates C3

Figure 1: Functionalization logic. Note how N5 basicity negatively regulates C3 reactivity, a unique challenge of the 5-azaindole class.

Part 2: Synthetic Accessibility & Protocols

The "Achilles Heel": C3-Functionalization

Unlike indole or 7-azaindole, which react readily with electrophiles (e.g., Vilsmeier-Haack formylation) at C3, the 5-azaindole is sluggish. The pyridine nitrogen protonates first, creating an electron-deficient pyridinium species that repels electrophiles.

The Solution: You must use Acid-Catalyzed Aza-Friedel-Crafts conditions or pre-functionalize the ring before cyclization.

Protocol A: C3-Formylation (Modified Vilsmeier)

Standard Vilsmeier conditions fail. Use this optimized protocol:

  • Reagents: POCl3 (3.0 eq), DMF (5.0 eq), Target Molecule (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Pre-mix POCl3 and DMF at 0°C to form the Vilsmeier salt.

    • Add the 5-azaindole substrate.[1][2][3][4]

    • CRITICAL STEP: Heat to 90°C (higher than standard 60°C) for 4 hours. The higher energy is required to overcome the deactivating effect of the N5-protonation.

    • Quench: Pour into ice-cold NaOAc (aq) to buffer the pH to ~5. Neutralization to pH 7 precipitates the product.

Cross-Coupling at C6 (The Bromine Handle)

The C6-bromide is electronically activated by the adjacent pyridine nitrogen (para-like relationship), making it more reactive toward oxidative addition than the C5-bromide of 7-azaindole.

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Couple 6-bromo-2-methyl-5-azaindole with Phenylboronic acid.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[4]·DCM (5 mol%)Robust against the basic N5 nitrogen; prevents catalyst poisoning.
Base K₃PO₄ (3.0 eq)Stronger base required than K₂CO₃ to facilitate transmetallation in this electron-poor system.
Solvent 1,4-Dioxane / Water (4:1)Water is essential to solubilize the inorganic base and boronate species.
Temp/Time 90°C, 4 hoursComplete conversion typically observed by LCMS.

Step-by-Step Workflow:

  • Charge a reaction vial with this compound (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Dioxane/Water (4:1, 0.1 M concentration).

  • Degas with N₂ for 5 minutes.

  • Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Seal and heat to 90°C.

  • Workup: Dilute with EtOAc, wash with brine. The product often remains in the organic layer despite the basic nitrogen, but check aqueous pH.

Part 3: Synthesis Workflow Visualization

The synthesis of the core scaffold itself is non-trivial. The Hemetsberger indole synthesis is the most reliable route for 5-azaindoles, avoiding the regioselectivity issues of hydrazine couplings.

SynthesisFlow cluster_alt Alternative Route (Less Preferred) Start Starting Material: 2-Chloro-5-bromo-3-nitropyridine Step1 Step 1: SNAr Displacement Reagent: Ethyl acetoacetate, NaH Product: Enolate Intermediate Start->Step1 Nucleophilic Attack Step2 Step 2: Decarboxylation/Cyclization Conditions: Acidic hydrolysis Yields: 6-Bromo-2-methyl-5-azaindole Step1->Step2 Hemetsberger-Knittel Variant Target TARGET: 6-Bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine Step2->Target Isolation AltStart 2-Amino-5-bromo-3-picoline AltStep Formylation & Cyclization AltStart->AltStep Low Yields due to N-Pyridine interference AltStep->Target Low Yields due to N-Pyridine interference

Figure 2: Synthetic pathways. The Hemetsberger route (top) is preferred over the amino-picoline route (bottom) for 5-azaindoles due to cleaner cyclization profiles.

Part 4: Strategic Recommendation

When to use this compound:

  • Solubility Issues: If your 7-azaindole lead is insoluble, switching to the 5-azaindole isomer can increase solubility by 10-20 fold due to the accessible protonation site (N5).

  • Selectivity Screens: The vector of the N-H donor and N-acceptor is slightly shifted compared to 7-azaindole. This "scaffold hop" often retains potency while altering off-target kinase selectivity profiles.

  • Metabolic Stability: The C2-methyl group is pre-installed. In many indole drugs, C2 is a metabolic soft spot. This scaffold comes "pre-blocked."

When to avoid:

  • If your SAR requires extensive substitution at C3 (e.g., complex alkyl chains introduced late-stage). The deactivation of C3 makes library generation difficult.

References

  • Reactivity of Azaindoles: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Marine Drugs, 2018.

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][5] Chemical Reviews, 1995.[5]

  • 5-Azaindole Basicity & Synthesis: Tero-Vescan, A., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." Molecules, 2017. (Discusses pKa differences: 5-aza pKa 8.42 vs 7-aza pKa 3.67).

  • Compound Data: PubChem CID 53413028 (this compound).

Sources

A Comparative Guide to Alternative Reagents for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, holds a privileged status.[1][2] Its structure is an excellent bioisostere of the purine system, enabling it to act as a hinge-binding motif that mimics the hydrogen bonding pattern of the natural ATP substrate.[3][4] The pyridine nitrogen and the pyrrole NH group can form critical bidentate hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP binding pocket.[1][2]

The specific reagent, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, is a highly versatile and commercially available building block. The bromine atom at the C6 position serves as a crucial handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the strategic installation of various aryl and heteroaryl groups to probe the solvent-exposed region of the kinase, optimizing potency, selectivity, and pharmacokinetic properties.

However, reliance on a single scaffold can limit the exploration of chemical space and the ability to overcome challenges such as acquired resistance, off-target effects, and suboptimal drug-like properties. This guide provides a comparative analysis of viable alternative reagents and scaffolds, offering researchers data-driven insights to diversify their synthetic strategies and accelerate the discovery of next-generation kinase inhibitors.

The Kinase Inhibitor Synthesis Workflow

The general workflow for developing kinase inhibitors involves selecting a core scaffold, functionalizing it to create a library of compounds, and then screening for biological activity. The choice of the initial building block is a critical decision that influences the entire discovery cascade.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization Scaffold_Selection Scaffold Selection (e.g., 7-Azaindole vs. Alternatives) Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Scaffold_Selection->Cross_Coupling Choice of Halogenated Core Reagent Library_Synthesis Library Synthesis Cross_Coupling->Library_Synthesis Introduction of Diversity Biochemical_Assay Biochemical Assays (Kinase IC50) Library_Synthesis->Biochemical_Assay Compound Library Cellular_Assay Cellular Assays (Anti-proliferative Activity) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis & Lead Optimization Cellular_Assay->SAR_Analysis SAR_Analysis->Scaffold_Selection Feedback Loop: Improve Properties

Caption: General workflow for kinase inhibitor development.

Section 1: Bioisosteric Scaffolds - Moving Beyond 7-Azaindole

A powerful strategy in medicinal chemistry is "scaffold hopping," where the core molecular framework is replaced with a bioisosteric equivalent to improve properties while retaining the key binding interactions.[6] For the 7-azaindole core, several heterocyclic systems have emerged as effective alternatives.

Pyrazolo[3,4-b]pyridines: A Potent Alternative

The 1H-pyrazolo[3,4-b]pyridine scaffold has gained significant traction as a replacement for 7-azaindole in kinase inhibitor design.[7][8] This scaffold maintains a similar bicyclic structure and hydrogen bonding capability but alters the electronic distribution and vector positions for substitution, offering a new avenue for structure-activity relationship (SAR) exploration.[9]

Causality Behind the Choice:

  • Alternative H-Bonding: The pyrazole moiety provides a different arrangement of hydrogen bond donors and acceptors, which can lead to distinct interactions with the kinase hinge region.[9]

  • Metabolic Stability: In some cases, the electron-rich pyrrole ring of the 7-azaindole scaffold can be susceptible to oxidative metabolism.[6] Replacing it with a pyrazole ring can block these metabolic hotspots and improve pharmacokinetic profiles.

  • Intellectual Property: Creating novel chemical matter with a different core scaffold is a key strategy for securing new intellectual property.

A study on Tropomyosin receptor kinase (TRK) inhibitors demonstrated the effectiveness of this scaffold hopping approach.[10] Researchers designed and synthesized a series of pyrazolo[3,4-b]pyridine derivatives, identifying compounds with potent inhibitory activity.[10]

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
7-Azaindole VemurafenibB-RAF31[2]
Pyrazolo[3,4-b]pyridine Compound C03 TRKA56[10]
Pyrazolo[3,4-b]pyridine Compound 15y TBK10.2[11]
Imidazo[4,5-b]pyridine Compound I CDK9630[12]

Table 1. Comparison of IC50 values for kinase inhibitors based on 7-azaindole and alternative scaffolds.

Imidazo[4,5-b]pyridines: Modulating Physicochemical Properties

The imidazo[4,5-b]pyridine scaffold, another purine isostere, has also been successfully employed in the design of kinase inhibitors, including potent inhibitors of Aurora kinases and Bruton's tyrosine kinase (BTK).[13][14][15]

Causality Behind the Choice:

  • Solubility and pKa: The introduction of an additional nitrogen atom in the five-membered ring can significantly alter the scaffold's pKa and solubility, which are critical for drug development.[16]

  • Diverse Substitution Patterns: The synthetic routes to imidazo[4,5-b]pyridines allow for functionalization at different positions compared to the 7-azaindole core, providing access to new chemical space.[12]

Section 2: Isomeric Azaindoles - The Impact of Nitrogen Position

Within the azaindole family, the position of the nitrogen atom in the pyridine ring (4-, 5-, 6-, or 7-azaindole) has a profound impact on the molecule's electronic properties, hydrogen bonding capacity, and overall topology.[3] While 7-azaindole is the most represented isomer in kinase inhibitors, exploring the other isomers can be a fruitful strategy for lead optimization.[3]

Causality Behind the Choice:

  • Fine-tuning Hinge Binding: The different nitrogen positions alter the vector of the lone pair and the acidity of the pyrrole N-H bond, which can fine-tune the geometry of the hydrogen bonds with the kinase hinge.[4]

  • Modulating Physicochemical Properties: The position of the nitrogen atom influences the dipole moment and polar surface area of the molecule, affecting properties like solubility and cell permeability.[3]

  • Binding Mode Plasticity: Different isomers can induce or favor different binding modes (e.g., "normal" vs. "flipped"), which can be exploited to avoid steric clashes or engage with new pockets in the ATP-binding site.[1]

For example, replacing a 7-azaindole core with a different isomer may rescue a loss of activity caused by a mutation in the hinge region or improve selectivity against other kinases.

Section 3: Experimental Protocols & Methodologies

The successful synthesis of kinase inhibitors relies on robust and reproducible chemical reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of this process. Below are representative, self-validating protocols for the coupling of the benchmark reagent and a common alternative scaffold.

Benchmark Protocol: Suzuki Coupling of this compound

This protocol describes a typical palladium-catalyzed Suzuki coupling to introduce an aryl group at the C6 position of the 7-azaindole core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)2] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 ratio, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[17]

Alternative Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core

The synthesis of alternative scaffolds often involves different strategies. The Gould-Jacobs reaction is a classic method for constructing the 1H-pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole derivative.[7]

G Aminopyrazole 5-Aminopyrazole Derivative Condensation Condensation Aminopyrazole->Condensation Malonic_Ester Diethyl (ethoxymethylene)malonate Malonic_Ester->Condensation Cyclization Thermal Cyclization (e.g., Dowtherm A) Condensation->Cyclization Pyrazolopyridine_Core 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine -5-carboxylate Cyclization->Pyrazolopyridine_Core Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Functionalized_Core Functionalized Pyrazolopyridine Core (e.g., 4-Chloro) Hydrolysis_Decarboxylation->Functionalized_Core e.g., POCl3 Pyrazolopyridine_Core->Hydrolysis_Decarboxylation

Caption: Synthetic pathway for a pyrazolo[3,4-b]pyridine core.

Procedure (Conceptual Steps):

  • Condensation: React a substituted 5-aminopyrazole with diethyl (ethoxymethylene)malonate.

  • Thermal Cyclization: Heat the resulting intermediate in a high-boiling solvent like Dowtherm A to induce cyclization, forming the bicyclic ring system.

  • Hydrolysis and Functionalization: The resulting ester can be hydrolyzed and subsequently converted to a key intermediate, such as a 4-chloro derivative, using reagents like phosphorus oxychloride (POCl3).[7] This chloro-substituted core can then be used in cross-coupling reactions, analogous to the bromo-azaindole benchmark.

Conclusion

While this compound remains a cornerstone reagent in kinase inhibitor synthesis, a thorough exploration of alternative scaffolds is essential for modern drug discovery. Bioisosteric replacements like pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines, as well as isomeric azaindoles, provide medicinal chemists with a powerful toolkit to overcome limitations and optimize drug candidates. By understanding the causal relationships between scaffold choice, synthetic feasibility, and resulting biological and physicochemical properties, researchers can make more informed decisions, ultimately enhancing the efficiency and success of their kinase inhibitor development programs. This guide serves as a starting point for this exploration, grounded in experimental evidence and strategic rationale.

References

  • BenchChem. (n.d.). Alternative reagents to 2-Amino-6-bromopyridine for azaindole synthesis.
  • Patil, S. A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Di Cera, E., et al. (2013). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed.
  • Sharma, R., et al. (2020). Azaindole Therapeutic Agents. PubMed Central.
  • Sawa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. PubMed.
  • Besson, T., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Guagnano, V., et al. (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • L-Y, C., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. ACS Publications.
  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Howard, S., et al. (2009). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.

Sources

Technical Guide: Leveraging 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the This compound scaffold (often referred to as a substituted 4-azaindole) represents a high-value pharmacophore. Unlike the ubiquitous indole or the widely utilized 7-azaindole, this specific isomer offers a unique electronic profile and vector alignment for hydrogen bonding.

This guide analyzes the strategic advantages of this scaffold, focusing on its utility as a bioisostere for purines , its metabolic stability conferred by the C2-methyl group, and its synthetic versatility enabled by the C6-bromine handle. We provide comparative data, experimental protocols, and mechanistic insights to support its integration into lead optimization programs.

Structural & Mechanistic Analysis

The 4-Azaindole Advantage (Pyrrolo[3,2-b]pyridine Core)

The pyrrolo[3,2-b]pyridine core places the pyridine nitrogen at position 4 (relative to the indole numbering). This subtle shift from the common 7-azaindole (pyrrolo[2,3-b]pyridine) dramatically alters the electrostatic potential map of the molecule.

  • H-Bonding Capability: The N4-nitrogen acts as a specific hydrogen bond acceptor. In kinase drug discovery, this often targets the "hinge region" of the ATP binding site, mimicking the N1 of adenine.

  • Acidity/Basicity: The pKa of the pyrrole NH is modulated by the electron-withdrawing pyridine ring, making it more acidic than indole (pKa ~17 vs. 21). This facilitates deprotonation and N1-functionalization under milder conditions.

The "2-Methyl" Metabolic Blockade

A critical vulnerability of indole-based drugs is metabolic oxidation at the C2 position (often mediated by CYP450 isoforms), leading to the formation of reactive indolenine intermediates or ring-opening.

  • Steric & Metabolic Shield: The 2-methyl group effectively blocks this "soft spot," significantly enhancing metabolic stability (t1/2) in microsomal stability assays.

  • Conformational Bias: The steric bulk of the methyl group can restrict the rotation of N1-substituents, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

The "6-Bromo" Synthetic Handle

The bromine atom at position 6 is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Vector alignment: Substituents introduced at C6 extend into the "solvent-exposed region" or specific hydrophobic pockets of target proteins (e.g., the gatekeeper region in kinases), allowing for rapid SAR (Structure-Activity Relationship) exploration without disrupting the core binding mode.

Comparative Performance Analysis

The following table contrasts this compound with its primary alternatives: the parent indole and the 7-azaindole isomer.

Table 1: Physicochemical and Functional Comparison

FeatureIndole Scaffold7-Azaindole (Pyrrolo[2,3-b])4-Azaindole (Pyrrolo[3,2-b])
Solubility (Aq) Low (Lipophilic)Moderate (Pyridine N aids solvation)High (Distinct dipole moment)
H-Bond Acceptor None (on ring C)N7 PositionN4 Position (Unique vector)
Metabolic Liability High (C2/C3 oxidation)ModerateLow (Protected by 2-Me)
Kinase Hinge Binding Monodentate (Donor)Bidentate (Donor-Acceptor)Bidentate (Distinct geometry)
Synthetic Utility High (Electrophilic sub)High (Nucleophilic sub)High (C6-Br allows Pd-coupling)
Lipophilicity (cLogP) HighModerateTunable (via 2-Me modulation)

Visualizing the Advantage

The following diagram illustrates the structural logic and the specific roles of each functional group on the scaffold.

ScaffoldAnalysis Core 6-Bromo-2-methyl- 1H-pyrrolo[3,2-b]pyridine Feat_N4 N4 Nitrogen (H-Bond Acceptor) Core->Feat_N4 Feat_Me 2-Methyl Group (Metabolic Blockade) Core->Feat_Me Feat_Br 6-Bromo Group (Synthetic Handle) Core->Feat_Br Benefit_Kinase Kinase Hinge Binding (e.g., FGFR, MAPK) Feat_N4->Benefit_Kinase Bioisostere Benefit_Stab Extended t1/2 (Inhibits C2-Oxidation) Feat_Me->Benefit_Stab Steric Shield Benefit_Lib Rapid Library Gen. (Suzuki/Buchwald) Feat_Br->Benefit_Lib Pd-Catalysis

Figure 1: Structural dissection of the this compound scaffold highlighting the functional role of each substituent.

Experimental Protocols

To validate the utility of this scaffold, we provide a standard protocol for Suzuki-Miyaura Cross-Coupling at C6 , which is the primary method for diversifying this core.

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at the 6-position to probe the solvent-exposed pocket of a target protein.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Workflow:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the 6-bromo scaffold (1.0 eq) and the boronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add the base (K₂CO₃, 2.0 eq) dissolved in a minimum amount of water.

  • Catalysis: Add the Palladium catalyst (5 mol%) under a stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 30–60 mins at 120°C in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (m/z 211/213).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.

Critical Note: The free NH at position 1 is generally tolerated in Suzuki couplings. However, if yields are low (<40%), consider protecting N1 with a Boc or SEM group prior to coupling (See References for protection protocols).

Applications in Drug Discovery[1]

This scaffold is particularly potent in targeting enzymes with adenine-binding pockets.

Kinase Inhibition (FGFR & MAPK Pathways)

The 4-azaindole core mimics the purine ring of ATP. The 2-methyl group often fits into a small hydrophobic pocket near the gatekeeper residue, improving selectivity against other kinases.

  • Target: Fibroblast Growth Factor Receptors (FGFR).

  • Mechanism: Competitive inhibition at the ATP site.

  • Pathway Visualization:

SignalingPathway Ligand FGF Ligand Receptor FGFR (RTK) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Drug Azaindole Inhibitor Drug->Receptor Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus / Transcription ERK->Nucleus Proliferation Signals

Figure 2: Simplified MAPK signaling pathway showing the intervention point of azaindole-based FGFR inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53413028, this compound. Retrieved from [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link]

  • Song, J. J., et al. (2013).Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Reviews.
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

A Comparative Spectroscopic Guide to 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Pyrrolopyridines

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a bioisostere of indole, it is a core component of numerous compounds targeting a range of biological pathways, including kinase inhibition.[1] The precise structural characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of drug candidates. Substitutions on the core ring system, such as the introduction of a methyl group at the C2 position and a bromine atom at the C6 position, profoundly influence the molecule's electronic properties, reactivity, and biological activity.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine . We will dissect its signature features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). To provide context and highlight the influence of specific substituents, we will compare its spectral data with two key analogues: the parent 2-methyl-1H-pyrrolo[3,2-b]pyridine (to understand the effect of the C6-bromo substitution) and 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (to compare the effects of different halogens).

This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization. The methodologies described herein are designed to be self-validating, and the interpretations are grounded in fundamental principles of spectroscopy.

Molecular Structures for Comparison

To facilitate discussion, the key atoms of the target molecule, this compound, are numbered below. This numbering scheme will be used throughout the guide.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and allows for valid comparison across samples.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic nature (chemical shift), and their proximity to other protons (spin-spin coupling).

  • N1-H Proton: This proton is attached to a nitrogen atom in a pyrrole-like ring. It is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 11.0-12.5 ppm . Its broadness is due to quadrupole broadening and potential hydrogen exchange with trace water in the solvent.

  • Aromatic Protons (C3-H, C5-H, C7-H):

    • C7-H: This proton is on the pyridine ring, ortho to the electron-donating pyrrole nitrogen (N1). It is expected to be the most upfield of the aromatic protons, likely appearing around 7.8-8.0 ppm .

    • C5-H: This proton is on the pyridine ring, meta to the bromine atom. The bromine atom's electron-withdrawing inductive effect and its lone-pair donating resonance effect will influence its position. It is expected around 8.1-8.3 ppm .

    • C3-H: Located on the electron-rich pyrrole ring, this proton's chemical shift will be influenced by the adjacent C2-methyl group. It is expected to appear as a singlet (or a very narrow doublet due to long-range coupling) around 6.3-6.5 ppm .

  • C2-Methyl Protons: These three equivalent protons will appear as a sharp singlet in the upfield region, typically around 2.4-2.6 ppm .

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons: The seven carbons of the pyrrolopyridine core will appear in the aromatic region (100-155 ppm ).

    • C6 (Carbon bearing Bromine): The direct attachment of the electronegative bromine atom causes a significant downfield shift for this carbon. However, the "heavy atom effect" of bromine can sometimes lead to a more upfield shift than expected compared to chlorine or fluorine. Its resonance is predicted to be in the 115-120 ppm range.

    • C2 (Carbon bearing Methyl): This carbon will be significantly downfield due to its attachment to the pyrrole nitrogen and its position in the aromatic system. Expect a signal around 145-150 ppm .

    • Other aromatic carbons (C3, C3a, C5, C7, C7a) will have distinct signals throughout the aromatic region. Aromatic carbon atom peaks generally lie in the range of 118–152 ppm.[2]

  • Methyl Carbon: The carbon of the C2-methyl group will appear far upfield, typically in the range of 14-18 ppm .

Comparative Analysis: The Influence of Substituents

The power of spectroscopy lies in comparison. By analyzing related structures, we can definitively assign signals and understand the electronic effects of functional groups.

Compound Key ¹H NMR Shifts (Predicted, δ ppm) Key ¹³C NMR Shifts (Predicted, δ ppm) Rationale for Differences
This compound C5-H: ~8.2; C7-H: ~7.9; C3-H: ~6.4; CH₃: ~2.5C6: ~118; C2: ~148; CH₃: ~15The electron-withdrawing bromine atom deshields the protons and carbons on the pyridine ring (C5, C7) compared to the unsubstituted analogue.
2-methyl-1H-pyrrolo[3,2-b]pyridine C5-H & C6-H: ~7.5-7.8; C7-H: ~7.7; C3-H: ~6.3; CH₃: ~2.5C6: ~128; C2: ~147; CH₃: ~15Without the bromine, the pyridine protons (C5, C6, C7) are in a more electron-rich environment and thus appear at a more upfield chemical shift.
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine C5-H: ~8.3; C7-H: ~8.0; C3-H: ~6.4; CH₃: ~2.5C6: ~125; C2: ~148; CH₃: ~15Chlorine is more electronegative than bromine, causing a slightly stronger deshielding effect on the adjacent C5 and C7 protons, pushing them further downfield. The effect on the C6 carbon is less straightforward due to competing inductive and resonance effects, but it is typically found downfield compared to the bromo-analogue.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place small amount of solid sample on ATR crystal B Apply pressure to ensure good contact A->B C Collect background spectrum (air) B->C D Collect sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) C->D E Perform background subtraction D->E F Identify and label key absorption bands E->F

Caption: Standard workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Spectral Analysis and Comparison

The infrared spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to each molecule.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation and Comparison
N-H Stretch 3100 - 3300 (broad)This peak corresponds to the stretching of the N1-H bond. Its broad appearance is due to hydrogen bonding. This peak should be present and similar in all three compounds.
C-H Stretch (Aromatic) 3000 - 3100These are characteristic stretches for C-H bonds on the aromatic rings.
C-H Stretch (Aliphatic) 2850 - 3000These absorptions arise from the C-H bonds of the C2-methyl group. These should be present and nearly identical in all three compounds.[3]
C=C and C=N Stretches 1550 - 1650These peaks are from the stretching vibrations within the fused aromatic ring system. The exact positions will vary slightly between the analogues due to the electronic influence of the halogen, but they will all show a series of sharp bands in this region.
C-Br Stretch 500 - 650This peak is a key identifier for the bromo-substituted compound. It will be absent in the 2-methyl-1H-pyrrolo[3,2-b]pyridine spectrum.
C-Cl Stretch 680 - 800This peak is characteristic of the chloro-substituted compound. It appears at a higher frequency than the C-Br stretch due to the stronger bond and lighter mass of chlorine.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for these types of molecules, typically producing a protonated molecular ion [M+H]⁺.

  • Sample Infusion: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.

  • Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Spectral Analysis and Comparison

The most critical piece of information from the mass spectrum is the molecular ion peak.

Compound Formula Monoisotopic Mass (Da) Expected [M+H]⁺ Ion Cluster Key Distinguishing Feature
This compound C₈H₇BrN₂210.98m/z 211.99 and 213.99 A characteristic A+2 peak of nearly equal intensity (~1:1 ratio) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4]
2-methyl-1H-pyrrolo[3,2-b]pyridine C₈H₈N₂132.07m/z 133.08 A single major peak for the protonated molecule. The A+1 and A+2 peaks will be very small, corresponding only to the natural abundance of ¹³C, ¹⁵N, etc.
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine C₈H₇ClN₂166.03m/z 167.04 and 169.04 A characteristic A+2 peak with an intensity of approximately one-third that of the main peak, corresponding to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

The isotopic pattern is a definitive and foolproof method to distinguish between these three compounds using mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, when placed in the context of its structural analogues, allows for unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy elucidates the precise carbon-hydrogen framework and reveals the electronic impact of the bromo- and methyl-substituents through chemical shifts.

  • FT-IR Spectroscopy confirms the presence of key functional groups (N-H, C-H, aromatic rings) and provides direct evidence of the C-Br bond.

  • Mass Spectrometry gives the exact molecular weight and, most critically, uses the distinct isotopic patterns of bromine and chlorine to differentiate between the halogenated and non-halogenated analogues.

By applying these multi-faceted analytical workflows, researchers can confidently verify the structure, purity, and identity of novel pyrrolopyridine derivatives, a critical step in advancing drug discovery and materials science.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Infrared spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

Sources

comparing the reactivity of bromo vs chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Bromo- vs. Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyrrolo[3,2-b]pyridines

The 1H-pyrrolo[3,2-b]pyridine core, a 7-azaindole isomer, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to the development of therapeutics targeting a range of biological targets, including various kinases.[1][2] In the synthesis of compound libraries for drug discovery, functionalization of this core is paramount. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where halogenated precursors serve as versatile chemical handles.

The choice between a bromo- or chloro-substituted starting material is a critical decision in synthetic strategy. While chloro-derivatives are often more cost-effective and commercially available, their reactivity profile differs significantly from their bromo counterparts. This guide provides a detailed comparison of the reactivity of bromo- and chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, offering field-proven insights and experimental data to inform rational synthetic design and process development.

The Theoretical Framework: Understanding the C-Br vs. C-Cl Reactivity Gap

The disparity in reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the energetics of the carbon-halogen bond and the mechanism of the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (approx. 96 kcal/mol in chlorobenzene) than the C-Br bond (approx. 81 kcal/mol in bromobenzene). This means more energy is required to cleave the C-Cl bond, making it a less reactive partner.

  • The Rate-Limiting Step: Oxidative Addition: In most cross-coupling reactions, the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is the rate-determining step.[3] During this step, the electron-rich metal center inserts into the carbon-halogen bond. The higher bond strength and lower electrophilicity of aryl chlorides make this step kinetically less favorable compared to aryl bromides.[4][5] This activation barrier is the primary reason aryl chlorides are considered more "challenging" substrates.

To overcome this barrier, reactions involving aryl chlorides necessitate more sophisticated catalyst systems. These typically feature bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or dialkylphosphinobiphenyls) that increase the electron density on the palladium center, thereby promoting the difficult oxidative addition step.[5]

Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArX Ar-X (X = Br, Cl) ArPdX Ar-Pd(II)(X)L₂ ArPdNu Ar-Pd(II)(Nu)L₂ ArPdNu->Pd0 ArNu Ar-Nu (Product) ArPdNu->ArNu Reductive Elimination ArX->ArPdX NuM Nu-M (Coupling Partner) NuM->ArPdNu Transmetalation caption Fig 1. Generalized Palladium Cross-Coupling Cycle

Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.

Comparative Analysis in Key Transformations

The following sections compare the typical reaction conditions for bromo- and chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine in three workhorse transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is compiled from established protocols for structurally similar N-heterocycles.[6][7][8][9][10]

Suzuki-Miyaura Coupling

This reaction forges a C-C bond between the aryl halide and an organoboron reagent. It is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures.

ParameterBromo-DerivativeChloro-DerivativeCausality and Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, XPhos Pd G2/G3Bromo: Standard, air-stable catalysts are often sufficient.[10][11] Chloro: Requires more active, electron-rich catalyst systems to overcome the high oxidative addition barrier. Modern pre-catalysts (e.g., G2/G3) ensure efficient formation of the active Pd(0) species.[7][9]
Ligand PPh₃, dppf (often part of catalyst)XPhos, RuPhos, SPhosBromo: Less demanding ligands are effective. Chloro: Bulky, electron-donating biarylphosphine ligands are essential to accelerate both oxidative addition and the subsequent reductive elimination step.[7]
Base K₂CO₃, Na₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Bromo: Milder carbonate bases are generally effective. Chloro: Stronger, more oxophilic bases like potassium phosphate are often needed to facilitate the transmetalation step, especially with less reactive boronic acids.
Solvent Dioxane/H₂O, DME, TolueneDioxane, t-BuOH, TolueneBromo: A wider range of solvents, including aqueous mixtures, can be used. Chloro: Anhydrous, polar aprotic solvents are typically preferred to maintain catalyst stability and activity at higher temperatures.
Temperature 80 - 100 °C100 - 120 °CBromo: Reactions often proceed to completion at moderate temperatures. Chloro: Higher thermal energy is required to surmount the kinetic barrier of C-Cl bond activation.
Typical Yield Good to ExcellentModerate to GoodYields for chloro-derivatives are highly dependent on optimal catalyst/ligand selection and can be compromised by side reactions like hydrodechlorination.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl halide and an amine, a critical transformation for synthesizing many pharmaceutical agents.[12]

ParameterBromo-DerivativeChloro-DerivativeCausality and Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂The palladium source is often similar, but its efficacy is entirely dependent on the accompanying ligand.
Ligand BINAP, XantphosXPhos, BrettPhos, RuPhosBromo: First and second-generation ligands like BINAP are often sufficient for coupling with primary and some secondary amines.[8][13] Chloro: Requires highly active, sterically hindered biarylphosphine ligands to facilitate the coupling of a wide range of amines, including less nucleophilic or sterically hindered ones.[6]
Base NaOt-Bu, Cs₂CO₃NaOt-Bu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is crucial for deprotonating the amine or the N-H of the intermediate palladium complex. Sodium tert-butoxide is the most common choice for both.
Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Temperature 80 - 110 °C100 - 120 °CAs with Suzuki coupling, higher temperatures are needed to activate the more inert C-Cl bond.
Typical Yield Good to ExcellentModerate to GoodThe success of amination on chloro-pyridines is highly sensitive to the choice of ligand and the steric/electronic properties of the amine coupling partner.
Sonogashira Coupling

This reaction couples the aryl halide with a terminal alkyne to form an arylalkyne, a valuable building block in materials science and medicinal chemistry.[14][15]

ParameterBromo-DerivativeChloro-DerivativeCausality and Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd₂(dba)₃, Pd(PhCN)₂Cl₂Bromo: Standard palladium(II) precursors are effective. Chloro: More reactive Pd(0) sources or precursors that readily reduce to Pd(0) are preferred.
Cu Co-catalyst CuI (often required)CuI (often required but copper-free conditions are sought)The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. For challenging chlorides, copper-free conditions using highly active Pd/ligand systems are sometimes developed to avoid side reactions.[16]
Ligand PPh₃P(t-Bu)₃, NHC Ligands (e.g., IPr)Bromo: Triphenylphosphine is the classic ligand. Chloro: Requires very electron-rich and bulky ligands like tri-tert-butylphosphine or N-heterocyclic carbenes (NHCs) to promote the very difficult oxidative addition.[4]
Base Et₃N, i-Pr₂NH (often as solvent)Cs₂CO₃, K₂CO₃ in a solvent like DioxaneA strong amine base is needed to deprotonate the alkyne and act as a scavenger for the generated HX. For chlorides, which require higher temperatures, less volatile bases are often used in a separate solvent.
Temperature Room Temp. to 80 °C80 - 120 °CThe reactivity gap is particularly pronounced in Sonogashira couplings. Aryl bromides can often react at or near room temperature, while aryl chlorides require significant heating.[14][16]
Typical Yield Good to ExcellentPoor to ModerateSonogashira coupling of heteroaryl chlorides is notoriously difficult and often gives low yields unless highly specialized catalyst systems are employed.

Experimental Protocols: A Practical Workflow

The following protocols provide representative, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, highlighting the key differences in execution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vessel 1. Select & Dry Reaction Vessel Reagents 2. Weigh Reagents (Halide, Boronic Acid, Base) Vessel->Reagents Catalyst 3. Add Catalyst/Ligand (Under Inert Atmosphere) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heat 5. Heat to Target Temp (e.g., 90°C for Bromo, 110°C for Chloro) Solvent->Heat Monitor 6. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 7. Cool & Quench Reaction Monitor->Cool Extract 8. Aqueous Work-up & Extraction Cool->Extract Purify 9. Column Chromatography Extract->Purify Characterize 10. Characterize Product Purify->Characterize caption Fig 2. General Experimental Workflow for Suzuki Coupling

Caption: Fig 2. General Experimental Workflow for Suzuki Coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
  • Rationale: This protocol uses standard, robust conditions suitable for a relatively reactive aryl bromide.[10][11]

  • Reagents:

    • 3-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water (solvent)

  • Procedure:

    • To an oven-dried reaction flask, add the 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of ~0.1 M.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validating System: The disappearance of the starting bromo-derivative (monitored by LC-MS) and the appearance of a new, less polar product spot (by TLC) confirms reaction progress. Complete consumption of the starting material validates the protocol's efficacy.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
  • Rationale: This protocol employs a modern, highly active catalyst system and more forcing conditions required to activate the inert C-Cl bond.[6][9]

  • Reagents:

    • 3-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G3 Precatalyst (0.02 equiv)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • Anhydrous 1,4-Dioxane or tert-Butanol (solvent)

  • Procedure:

    • Inside a glovebox, add the 3-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a dry reaction vial or flask.

    • Seal the vessel, remove from the glovebox, and add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.1 M.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. Reaction times can be longer, ranging from 12-24 hours.

    • Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and perform a standard aqueous work-up.

    • Purify the crude product by flash column chromatography.

  • Self-Validating System: Given the more challenging nature of the reaction, monitoring by LC-MS is critical. The protocol is validated by observing >80% conversion of the starting chloro-derivative to the desired product, with minimal formation of the hydrodechlorinated byproduct.

Strategic Implications for Drug Development

FactorBromo-DerivativeChloro-DerivativeRecommendation
Early Discovery (Library Synthesis) Preferred. Less Preferred.The high reactivity and reliability of bromides allow for rapid synthesis of diverse analogs under mild, predictable conditions, accelerating SAR studies.
Process Development & Scale-up Viable, but potentially costly.Often Preferred. The lower cost of chloro-starting materials is a major driver for large-scale synthesis. The initial investment in process optimization to find robust conditions for the C-Cl activation often pays off in reduced raw material costs.
Atom Economy Lower.Higher.Chlorine has a lower atomic weight than bromine, leading to better atom economy, a key principle of green chemistry.
Functional Group Tolerance Generally high due to milder conditions.Can be lower.The higher temperatures and sometimes stronger bases required for chloro-couplings may not be compatible with sensitive functional groups (e.g., esters, nitro groups) elsewhere in the molecule.[17]

Conclusion

The reactivity of halogenated 2-methyl-1H-pyrrolo[3,2-b]pyridines follows a well-established trend: the bromo-derivative is significantly more reactive than its chloro counterpart in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the C-Cl bond's greater strength, which imposes a higher activation energy for the rate-limiting oxidative addition step.

For the medicinal chemist, bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is the superior choice for initial, discovery-phase synthesis. Its use allows for milder conditions, broader substrate scope with standard catalysts, and more reliable outcomes. Conversely, chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine represents a more economical, albeit challenging, alternative. Its successful implementation hinges on the use of advanced, highly active catalyst systems featuring bulky, electron-rich ligands and requires more rigorous process optimization. This makes it a strategic option for second-generation syntheses and large-scale manufacturing where cost of goods is a primary consideration.

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Daïch, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Moody, C. J., et al. (1998). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

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  • Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

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biological activity of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine derivatives compared to other scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Biological Activity of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives and Comparative Scaffolds for Drug Discovery Professionals.

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, the protein kinase family remains a paramount target. Their integral role in cellular signaling, and subsequent dysregulation in diseases like cancer and inflammatory disorders, has made the development of specific kinase inhibitors a cornerstone of targeted therapy. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of kinases.

This guide provides an in-depth comparison of the biological activity of derivatives based on the 1H-pyrrolo[3,2-b]pyridine core, with a particular focus on the synthetic intermediate This compound . We will objectively evaluate its performance as a kinase inhibitor scaffold against other prominent heterocyclic systems, supported by experimental data, detailed protocols, and mechanistic insights to inform and empower researchers in the field.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Profile of a Promising Kinase Inhibitor

The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the well-known 7-azaindole, presents a unique electronic and structural architecture. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a dipole moment and opportunities for diverse molecular interactions. The this compound intermediate, in particular, is a versatile starting point for chemical elaboration. The bromine at the 6-position is ripe for cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups, while the methyl group at the 2-position can influence solubility and steric interactions.

While extensive public data on the specific 6-bromo-2-methyl derivative is limited, related pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against key oncogenic kinases like FMS (CSF-1R), a critical driver in various cancers and inflammatory diseases.[1][2] This positions the broader pyrrolo[3,2-b]pyridine class as a scaffold of significant interest for developing targeted therapeutics.

Comparative Scaffolds: Alternative Architectures for Kinase Targeting

To contextualize the potential of the 1H-pyrrolo[3,2-b]pyridine core, we will compare it against two other well-established kinase inhibitor scaffolds:

  • Pyrrolo[2,3-d]pyrimidines: Often called 7-deazapurines, these are bioisosteres of adenine, the core of ATP.[3] This inherent structural mimicry provides a strong foundation for competitive inhibition of the kinase ATP-binding site. This scaffold is the basis for approved drugs and numerous clinical candidates targeting Janus kinases (JAKs), which are crucial in cytokine signaling pathways.

  • Pyrazolo[3,4-b]pyridines: This scaffold has also emerged as a potent platform for kinase inhibition. Derivatives have shown exceptional, nanomolar potency against targets like TANK-binding kinase 1 (TBK1), a key regulator in innate immunity and oncogenesis.[4]

Head-to-Head Comparison of Biological Activity

The true measure of a scaffold's utility lies in the potency, selectivity, and cellular activity of its derivatives. Below, we compare the performance of these three scaffolds based on published experimental data.

Potency and Efficacy: A Quantitative Look at Kinase Inhibition

The inhibitory concentration (IC50) is a critical metric for potency. Lower values indicate that less of the compound is needed to inhibit the target kinase's activity by 50%.

Scaffold ClassTarget KinaseLead Compound ExampleIC50 (nM)Source
Pyrrolo[3,2-c]pyridine FMS (CSF-1R)Compound 1r 30 nM[1]
Pyrrolo[3,2-c]pyridine FMS (CSF-1R)KIST101029 (Lead Compound)96 nM[1]
Pyrazolo[3,4-b]pyridine TBK1Compound 15y 0.2 nM[4]
Pyrazolo[3,4-b]pyridine TBK1BX795 (Reference)7.1 nM[4]

This table clearly demonstrates the high potency achievable with both pyrrolopyridine and pyrazolopyridine scaffolds, with derivatives reaching the low nanomolar and even sub-nanomolar range. The pyrrolo[3,2-c]pyridine derivative 1r shows a 3.2-fold improvement over its lead compound, highlighting the potential for optimization on this scaffold.[1]

Cellular Activity and Selectivity

Potent enzyme inhibition must translate to activity in a cellular context. Furthermore, selectivity is paramount to minimize off-target effects and potential toxicity.

  • Pyrrolo[3,2-c]pyridine derivative 1r not only showed potent FMS kinase inhibition but was also effective against bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM.[1] It also exhibited anti-proliferative activity against a panel of breast, ovarian, and prostate cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[1] Crucially, it showed greater selectivity for cancer cells over normal fibroblasts, a desirable characteristic for a therapeutic candidate.[1]

  • Pyrazolo[3,4-b]pyridine derivative 15y demonstrated its cellular mechanism by effectively inhibiting the TBK1 downstream IFN signaling pathway in stimulated immune cells.[4]

  • Pyrrolo[2,3-d]pyrimidine derivatives have been optimized to achieve high selectivity for specific JAK family members, which is critical as indiscriminate JAK inhibition can lead to unwanted side effects.

Mechanism of Action: Targeting the MAP Kinase Pathway

Many pyrrolopyridine derivatives function as ATP-competitive inhibitors. Given their frequent evaluation against oncogenic kinases, a common target pathway is the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Constitutive activation of this pathway, often through mutations in genes like BRAF, is a driver of uncontrolled cell proliferation in many cancers.[5]

Below is a diagram illustrating the MAPK pathway and the point of intervention for a hypothetical 1H-pyrrolo[3,2-b]pyridine-based kinase inhibitor.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->RAF ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: The MAPK signaling pathway with targeted inhibition of RAF kinase.

Experimental Protocols in Detail

Reproducibility and methodological rigor are the bedrocks of scientific integrity. Here, we provide detailed, step-by-step protocols for two key assays used to evaluate the compounds discussed.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Rationale: This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. It directly measures the catalytic activity of the kinase.

Caption: Workflow for a luminescence-based in vitro kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 10 µL of the specific kinase enzyme, and 10 µL of the peptide substrate. Add 5 µL of the diluted test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation: Start the kinase reaction by adding 10 µL of a 10 µM ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the remaining ATP by adding 40 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Measurement: Incubate for a further 10 minutes in the dark and measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[6]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale: The MTT assay is a reliable and widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. It provides a quantitative measure of how a compound affects cell survival.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1][6]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Conclusion and Future Perspectives

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising framework for the development of novel kinase inhibitors. Data from its isomers, such as the pyrrolo[3,2-c]pyridines, demonstrate that derivatives can achieve potent, low-nanomolar inhibition of clinically relevant kinases like FMS and exhibit favorable selectivity profiles.[1] When compared to other established scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, it stands as a competitive and valuable tool in the medicinal chemist's arsenal.

The true potential of the specific This compound intermediate lies in its synthetic tractability. The 6-bromo position is a key handle for introducing chemical diversity through modern cross-coupling chemistry, enabling the exploration of structure-activity relationships and the fine-tuning of potency and selectivity. Future research should focus on synthesizing and screening libraries based on this specific scaffold against a broad panel of kinases to uncover novel inhibitors for targets in oncology, immunology, and beyond. The robust and reproducible assays detailed in this guide provide a clear path for such investigations, paving the way for the next generation of targeted therapies.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a substituted 4-azaindole, is a crucial heterocyclic scaffold in modern drug discovery. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of this building block is, therefore, of significant interest to researchers in medicinal chemistry and process development. This guide provides a comprehensive cost-benefit analysis of a plausible and scalable synthetic route to this compound, focusing on the well-established Fischer indole synthesis. While other theoretical routes may exist, the Fischer indole synthesis offers a reliable and adaptable method utilizing readily available starting materials.

Proposed Synthetic Pathway: The Fischer Indole Synthesis

The most logical and widely applicable approach to the synthesis of the 2-methyl-1H-pyrrolo[3,2-b]pyridine core is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound. For the synthesis of this compound, the key intermediate is 5-bromo-3-hydrazinopyridine.

The overall proposed synthetic sequence is a three-step process starting from the commercially available 5-bromo-3-aminopyridine:

  • Diazotization: Conversion of the amino group of 5-bromo-3-aminopyridine to a diazonium salt.

  • Reduction: Reduction of the diazonium salt to the corresponding hydrazine, 5-bromo-3-hydrazinopyridine.

  • Fischer Indole Synthesis: Condensation of 5-bromo-3-hydrazinopyridine with acetone to form the hydrazone, followed by acid-catalyzed cyclization to yield the final product.

Synthetic_Pathway A 5-Bromo-3-aminopyridine B 5-Bromo-3-diazoniopyridine A->B Diazotization (NaNO₂, HCl, 0-5 °C) C 5-Bromo-3-hydrazinopyridine B->C Reduction (e.g., SnCl₂, HCl) E Intermediate Hydrazone C->E Condensation D Acetone D->E F This compound E->F Fischer Indole Synthesis (Polyphosphoric Acid, Heat) Comparison_Overview cluster_pros Advantages cluster_cons Disadvantages A Fischer Indole Synthesis P1 Convergent Readily Available Starting Materials A->P1 C1 Harsh Reaction Conditions Safety Concerns (Diazotization) A->C1 B Palladium-Catalyzed Cross-Coupling P2 High Regiocontrol B->P2 C2 Expensive Catalysts and Ligands Metal Contamination B->C2 C Linear Synthesis from Acyclic Precursors P3 Potentially Fewer Steps C->P3 C3 Longer Synthetic Route Lower Overall Yield C->C3

A Comparative Guide to the Validation of Analytical Methods for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical development. The objective is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, a mandate outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Section 1: Method Selection Rationale: HPLC vs. GC

The initial and most critical decision in method development is the choice of analytical technique. The molecular structure of this compound—a substituted pyrrolopyridine—guides this selection. Its aromaticity and polar functional groups suggest that High-Performance Liquid Chromatography (HPLC) is the most versatile and appropriate primary technique.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile or thermally sensitive compounds like many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the pyrrolopyridine core provides a strong chromophore, making UV detection a straightforward and sensitive choice. Reversed-phase HPLC, in particular, offers excellent resolving power for the API and potential impurities.[3][4]

  • Gas Chromatography (GC): While a powerful tool for volatile compounds, GC requires the analyte to be thermally stable and sufficiently volatile for transfer into the gas phase.[5] For this compound, there is a risk of thermal degradation in the injector port. However, GC excels in the analysis of residual solvents, which are critical process-related impurities that must be controlled according to ICH Q3C guidelines.[6][7][8][9]

Therefore, a comprehensive analytical strategy for this compound involves a primary HPLC method for assay, impurity profiling, and stability testing, complemented by a GC method specifically for residual solvent analysis.

Method Selection Workflow

Caption: Logical workflow for selecting analytical methods.

Section 2: Development and Validation of the Primary HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the API while separating it from any degradation products or process-related impurities.[10][11] The development and validation process follows the principles laid out in the ICH Q2(R1) guideline.[1][12][13]

Proposed HPLC Method Parameters

This protocol serves as a robust starting point for the analysis of this compound.

ParameterConditionRationale
Instrumentation HPLC with UV/PDA DetectorStandard for pharmaceutical analysis; PDA allows for peak purity assessment.
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Excellent retention and separation for moderately polar heterocyclic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS coupling.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient Program 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% BA gradient is necessary to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or as determined by UV scan)Wavelength should be at the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Validation Protocol & Experimental Data

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are the cornerstone of developing a stability-indicating method.[10][15][16][17]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte (1 mg/mL) in 50:50 Acetonitrile/Water and add an equal volume of 0.1 N HCl. Heat at 60°C.[15]

  • Base Hydrolysis: Use 0.1 N NaOH instead of HCl and keep at room temperature.[15]

  • Oxidation: Use 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

  • Thermal Degradation: Expose solid API to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 1.2 million lux hours).

Results Summary:

Stress Condition% DegradationNo. of DegradantsObservations
0.1 N HCl, 60°C, 8h12.5%2Major degradant at RRT 0.85.
0.1 N NaOH, RT, 4h8.2%1Degradant at RRT 1.15.
3% H₂O₂, RT, 24h5.5%1Minor degradant at RRT 0.92.
Thermal (105°C), 24h< 1.0%0Compound is thermally stable.
Photolytic3.1%1Minor degradant at RRT 1.08.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks with a resolution (Rs) > 2.0. Peak purity analysis (via PDA detector) should confirm no co-eluting peaks.

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[18]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five dilutions covering 80% to 120% of the nominal assay concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).[18]

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Data Summary:

ParameterResultAcceptance Criteria
Range 0.08 - 0.12 mg/mL80-120% of nominal concentration[18]
Correlation Coefficient (R²) 0.9995R² ≥ 0.999
Y-intercept Minimal, passes significance testIntercept not significantly different from zero

Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[19]

Experimental Protocol:

  • Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Concentration LevelMean Recovery (%)% RSD
80% (0.08 mg/mL)99.5%0.8%
100% (0.10 mg/mL)100.2%0.6%
120% (0.12 mg/mL)100.8%0.7%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% with a relative standard deviation (RSD) of ≤ 2.0%.

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol:

  • Repeatability (System Precision): Perform six replicate injections of a single standard solution (100% level).

  • Intermediate Precision (Method Precision): Have two different analysts, using different instruments on different days, prepare and analyze six individual samples from the same homogenous batch.

Data Summary:

Precision LevelParameterResult (% RSD)Acceptance Criteria (% RSD)
Repeatability Peak Area0.45%≤ 1.0%
Intermediate Precision Assay (%)0.92%≤ 2.0%[20]

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ concentration by injecting six replicates and ensuring the %RSD is acceptable (typically ≤ 10%).

Data Summary:

ParameterResult
LOD 0.05 µg/mL (S/N = 3.2)
LOQ 0.15 µg/mL (S/N = 10.5)
Precision at LOQ %RSD = 6.8%

Section 3: Comparison with GC for Residual Solvent Analysis

While HPLC is superior for the main compound, GC is the regulatory-accepted technique for monitoring residual solvents.[6][7] Solvents are classified based on their toxicity, with strict limits for Class 1 (to be avoided) and Class 2 (to be limited) solvents.[8][9][21]

Proposed GC-HS/FID Method

Headspace (HS) sampling is used to introduce volatile solvents into the GC system without injecting the non-volatile API. A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents.

ParameterConditionRationale
Instrumentation GC with Headspace Autosampler and FIDStandard for USP <467> residual solvent testing.[8]
Column G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)A standard, USP-recommended phase for solvent separation.[8]
Carrier Gas Helium or NitrogenInert carrier gas.
Injector Temperature 200 °CEnsures rapid volatilization of solvents.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/minSeparates a wide range of solvents with varying boiling points.
Detector Temperature 250 °CStandard for FID.
HS Vial Temperature 80 °CBalances efficient volatilization with analyte stability.
Performance Comparison: HPLC vs. GC
FeatureHPLC-UV (for Assay/Impurities)GC-HS/FID (for Residual Solvents)
Applicability to Analyte Excellent. Ideal for non-volatile, UV-active API and related impurities.Poor. Not suitable for the primary analyte due to low volatility and thermal stability risk.
Applicability to Test Unsuitable for volatile residual solvents which may co-elute with the solvent front.Excellent. The gold standard for separating and quantifying volatile organic compounds.[6]
Sensitivity High (ng level) for UV-active compounds.Very high (pg level) for hydrocarbons.
Resolution High resolving power for structurally similar compounds using gradient elution.High resolving power for volatile compounds with different boiling points.
Validation Complexity Extensive validation required (Specificity, Linearity, Accuracy, Precision, etc.).Validation follows similar principles but focuses on solvent-specific parameters.
Validation Workflow Diagram

Caption: Parallel validation streams for HPLC and GC methods.

Section 4: Conclusion and Recommendations

For the comprehensive quality control of this compound, a dual-methodology approach is scientifically required.

  • Primary Method: A validated, stability-indicating Reversed-Phase HPLC method with UV detection is the superior choice for assay, purity, and stability testing. The validation data presented demonstrates that the proposed method is specific, linear, accurate, and precise for its intended purpose.

  • Alternative/Complementary Method: A validated Headspace Gas Chromatography method with FID detection is essential and fit-for-purpose for the quantification of residual solvents, a critical quality attribute that cannot be adequately assessed by HPLC.

This guide underscores that method validation is not a one-size-fits-all process. The selection and validation of analytical techniques must be driven by the physicochemical properties of the analyte and the specific questions the method is intended to answer, all within the framework of international regulatory guidelines.[22][23]

References

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The Unseen Targets: A Comparative Guide to the Cross-Reactivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases that drive oncogenesis has revolutionized treatment paradigms for numerous malignancies. The 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, the universal phosphate donor for kinase-catalyzed reactions. However, the clinical success and therapeutic window of any kinase inhibitor are critically dependent not only on its on-target potency but also on its selectivity across the entire human kinome. This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors, with a focus on understanding the off-target effects that can lead to both unforeseen toxicities and potential therapeutic benefits.

The Rationale for Kinase Selectivity Profiling: Why Off-Target Effects Matter

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[1] This inherent similarity presents a formidable challenge in the design of truly selective inhibitors. A lack of selectivity, often termed cross-reactivity or off-target activity, can lead to a range of adverse effects, as the inhibitor may inadvertently modulate the activity of kinases essential for normal physiological processes.[2] Conversely, in some instances, this polypharmacology can be advantageous, with the inhibition of multiple oncogenic kinases by a single agent leading to enhanced anti-cancer efficacy.[3] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is paramount for predicting its clinical behavior and for guiding medicinal chemistry efforts toward optimizing its therapeutic index.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

A variety of powerful techniques are employed to elucidate the selectivity of kinase inhibitors. These can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of the interaction between an inhibitor and a purified kinase. One of the most widely used platforms is KINOMEscan™ , a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[4][5] This high-throughput method provides a broad overview of the inhibitor's kinome-wide interactions.

Experimental Protocol: KINOMEscan™ Profiling
  • Kinase-tagged Phage Construction: Kinases of interest are fused to T7 bacteriophage.

  • Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Binding: The kinase-tagged phages are incubated with the immobilized ligand and the test compound at a defined concentration (e.g., 1 µM).

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR). A lower signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger inhibition.

Cell-Based Assays: Target Engagement in a Physiological Context

While biochemical assays are invaluable for determining direct binding interactions, they do not always reflect the inhibitor's behavior in a cellular environment. Cell-based assays, such as the Cellular Thermal Shift Assay (CETSA®) , provide crucial information on target engagement within intact cells.[6][7][8] CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9]

Comparative Cross-Reactivity Profiles of Kinase Inhibitors

To illustrate the diversity in kinase inhibitor selectivity, we will compare the cross-reactivity profiles of several well-characterized inhibitors, including the multi-kinase inhibitor Sunitinib, the promiscuous inhibitor Staurosporine, and a hypothetical pyrrolopyridine-based inhibitor, "Pyrrolo-inib," based on published data for structurally related compounds.

Table 1: Comparative Kinome Selectivity of Representative Kinase Inhibitors
Kinase InhibitorPrimary Target(s)Number of Off-Targets (at 1 µM)Selectivity Score (S-score at 1 µM)Key Off-TargetsReference
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R>80~0.18Multiple tyrosine and serine/threonine kinases[6]
Staurosporine Broad Spectrum (PKC, PKA, etc.)>200>0.45Most of the kinome[10][11]
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRB>50~0.12Numerous tyrosine and serine/threonine kinases[3][12]
"Pyrrolo-inib" (Hypothetical) e.g., VEGFR2, EGFR~15-30~0.03-0.07e.g., Other RTKs, CDKsBased on[2][13][14]

Note: The data for "Pyrrolo-inib" is an estimation based on published data for pyrrolopyrimidine and pyrrolopyridine derivatives to provide a conceptual comparison.

Visualizing Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor can be visualized using a kinome tree map, where inhibited kinases are highlighted. This provides an intuitive representation of the inhibitor's cross-reactivity profile.

Caption: A simplified kinome tree illustrating different kinase families.

The following diagram illustrates a hypothetical cross-reactivity profile for "Pyrrolo-inib," highlighting its primary targets and key off-targets.

Caption: Hypothetical kinome selectivity of "Pyrrolo-inib".

Functional Consequences of Cross-Reactivity: A Signaling Pathway Perspective

The off-target inhibition of kinases can have significant biological consequences by perturbing critical signaling pathways. For example, an inhibitor designed to target VEGFR2 in tumor angiogenesis might also inhibit other receptor tyrosine kinases (RTKs) involved in cell proliferation and survival, such as EGFR or PDGFR.

G Impact of 'Pyrrolo-inib' on RTK Signaling cluster_membrane cluster_cytoplasm cluster_downstream cluster_nucleus VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS PDGFRB PDGFRB PDGFRB->PI3K PDGFRB->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis PKC->Angiogenesis Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrrolo_inib Pyrrolo_inib->VEGFR2 Pyrrolo_inib->EGFR Pyrrolo_inib->PDGFRB

Caption: Off-target effects of a hypothetical inhibitor.

Conclusion

The development of kinase inhibitors based on the this compound scaffold holds significant promise for advancing cancer therapy. However, a thorough characterization of their cross-reactivity profiles is essential for their successful clinical translation. By employing a combination of biochemical and cell-based profiling methodologies, researchers can gain a comprehensive understanding of an inhibitor's selectivity, enabling the rational design of more effective and safer therapeutic agents. The comparative analysis presented in this guide underscores the importance of considering the entire kinome as the target landscape for any new kinase inhibitor, a critical step in the journey from a promising chemical scaffold to a life-saving medicine.

References

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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, the 1H-pyrrolo[3,2-b]pyridine core, often referred to as 7-azaindole, is a privileged structure found in numerous biologically active compounds. The strategic modification of this core at the 6-position, starting from 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, opens a gateway to a vast chemical space of potential therapeutic agents. This guide provides a comprehensive comparison of palladium-catalyzed cross-coupling reactions for this versatile building block, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols.

The Strategic Importance of this compound

The this compound scaffold is a key intermediate in the synthesis of a wide array of compounds with significant therapeutic potential. Its derivatization through palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, leading to the rapid construction of complex molecular architectures.[1] This efficiency is paramount in the fast-paced environment of drug discovery.

Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds. For N-heterocyclic substrates, the choice of palladium catalyst and ligand is critical to overcome challenges such as catalyst inhibition by the nitrogen-containing substrate.

While specific comparative data for this compound is not extensively published, valuable insights can be drawn from the successful coupling of the structurally similar methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, which has been shown to produce high to excellent yields (65-91%).[2]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Brominated N-Heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O901285-91Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012~853-Bromo-2-methylpyridine
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016~923-Bromo-2-methylpyridine
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃THF8018~883-Bromo-2-methylpyridine

Note: Yields for 3-bromo-2-methylpyridine are representative and may vary depending on the specific boronic acid used.

Mechanistic Considerations for Catalyst Selection

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the subsequent reductive elimination to form the desired product. The choice of base is also crucial, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being commonly used to facilitate the transmetalation step.

Benchmarking Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] For heterocyclic substrates, careful selection of the catalyst system is necessary to achieve high yields and avoid side reactions.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Brominated N-Heterocycles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃ / (±)-BINAP(±)-BINAPNaOtBuToluene804602-Bromo-6-methylpyridine[4]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene11018High6-Bromoflavones[5]
RuPhos G2RuPhosLHMDSToluene9016Moderate3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione[6]
Rationale for Experimental Choices

The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is common in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex. The selection of bulky and electron-rich ligands, such as BINAP and Xantphos, is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Benchmarking Palladium Catalysts for Sonogashira Coupling

The Sonogashira coupling provides a direct route to the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[7] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Brominated N-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-962-Amino-3-bromopyridines[8]
PdCl₂(PPh₃)₂CuIEt₃NDMF6012Good4-Amino-2-bromo-5-iodopyridine
Pd(PPh₃)₄CuIi-Pr₂NHToluene8016Good3-Bromo-2-methylpyridine
Key Factors for Success

In the Sonogashira coupling, the amine base, often triethylamine or diisopropylamine, serves both as a base and as a solvent. The copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. The choice of palladium catalyst often involves phosphine-based ligands, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the successful coupling of a closely related thieno[3,2-b]pyridine derivative.[2]

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol is based on the amination of 2-bromo-6-methylpyridine.[4]

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and (±)-BINAP (0.04 mmol, 4 mol%).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 4 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (15 mL).

  • Filter the mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Representative Sonogashira Coupling Protocol

This protocol is adapted from the coupling of 2-amino-3-bromopyridines.[8]

  • To a flame-dried round-bottom flask, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen.

  • Add anhydrous DMF (3 mL) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Visualization of Catalytic Cycles

To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R'L₂ OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product RedElim Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR'R'')L₂ AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Product Amido->Product RedElim Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(C≡CR')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide R'C≡CH, Base CuAcetylide->Transmetal CuAcetylide->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of diverse and potentially bioactive molecules. While a one-size-fits-all catalyst system does not exist, this guide provides a framework for the rational selection of catalysts, ligands, and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the underlying mechanistic principles and leveraging the provided experimental protocols, researchers can efficiently navigate the synthesis of novel 7-azaindole derivatives for applications in drug discovery and development.

References

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Navigating the Structure-Activity Landscape of Pyrrolopyridines: A Comparative Guide to FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: Our initial investigation into the structure-activity relationship (SAR) of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine analogs revealed a scarcity of publicly available, in-depth studies on this specific scaffold. To provide a comprehensive and data-supported guide in the spirit of rigorous scientific comparison, we have pivoted to a closely related and well-documented series: pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase . This guide will delve into the nuanced interplay between chemical structure and biological activity within this class of compounds, offering valuable insights for researchers in kinase inhibitor design and drug discovery. The this compound scaffold remains a key intermediate in the synthesis of kinase inhibitors, highlighting the therapeutic potential of the broader pyrrolopyridine family.[1]

Introduction: The Therapeutic Promise of FMS Kinase Inhibition

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of FMS kinase signaling is implicated in a variety of pathological conditions, including cancer and inflammatory diseases. Consequently, the development of potent and selective FMS kinase inhibitors represents a promising therapeutic strategy. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of such inhibitors.[2]

This guide provides a comparative analysis of a series of pyrrolo[3,2-c]pyridine derivatives, elucidating the key structural modifications that govern their inhibitory potency against FMS kinase. We will explore the rationale behind these modifications and present the corresponding experimental data to guide future drug design efforts.

The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Template for Kinase Inhibition

The pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that serves as an effective scaffold for ATP-competitive kinase inhibitors. Its structure allows for strategic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure and key positions for modification are illustrated below.

Caption: The core 1H-pyrrolo[3,2-c]pyridine scaffold.

Structure-Activity Relationship (SAR) Analysis of Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

A study of eighteen pyrrolo[3,2-c]pyridine derivatives has provided valuable insights into the SAR for FMS kinase inhibition.[2] The lead compound, KIST101029 , served as the starting point for these investigations.

Table 1: Comparative Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogs against FMS Kinase
CompoundR1 SubstituentR2 SubstituentFMS Kinase IC50 (nM)Fold Improvement over Lead
KIST101029 (Lead) --96-
1e H4-Fluorophenyl601.6
1r 3-Trifluoromethyl4-Fluorophenyl303.2
Analog A HPhenyl>1000Inactive
Analog B 3-MethylPhenyl>1000Inactive
Analog C 3-ChloroPhenyl>1000Inactive

Data synthesized from a study on pyrrolo[3,2-c]pyridine derivatives.[2]

Key SAR Insights:
  • The Importance of the Phenyl Group at R2: The initial exploration of substituents at the R2 position revealed that a phenyl group is crucial for activity. Analogs lacking a phenyl group or having simple alkyl substitutions showed significantly reduced or no activity.

  • Impact of Phenyl Ring Substitution at R2: Introduction of a fluorine atom at the para-position of the R2 phenyl ring (as in compound 1e ) led to a 1.6-fold increase in potency compared to the lead compound.[2] This suggests that electron-withdrawing groups at this position are favorable for binding to the FMS kinase active site.

  • Synergistic Effect of R1 and R2 Substitutions: The most potent analog, 1r , features a trifluoromethyl group at the 3-position of the core scaffold (R1) in combination with the 4-fluorophenyl group at R2. This combination resulted in a 3.2-fold improvement in inhibitory activity over the lead compound, indicating a synergistic effect between these two modifications.[2]

  • Selectivity Profile: Compound 1r was further profiled against a panel of 40 kinases and demonstrated good selectivity for FMS kinase.[2] This is a critical attribute for a successful drug candidate, as off-target kinase inhibition can lead to undesirable side effects.

SAR_Summary cluster_scaffold Pyrrolo[3,2-c]pyridine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Core Scaffold R1 R1 Position (e.g., 3-CF3) Core->R1 Substitution R2 R2 Position (e.g., 4-F-Phenyl) Core->R2 Substitution Potency Increased Potency (Lower IC50) R1->Potency Synergistic Effect R2->Potency Selectivity Enhanced Selectivity Potency->Selectivity

Caption: Key SAR trends for pyrrolo[3,2-c]pyridine FMS kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the pyrrolo[3,2-c]pyridine scaffold and the in vitro FMS kinase inhibition assay.

General Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

A common synthetic route to the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate involves a multi-step process starting from commercially available materials.[3] A representative synthesis is outlined below:

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (Fuming HNO3, H2SO4) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with DMF-DMA Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Reductive Cyclization (Fe, Acetic Acid) Intermediate3->Step4 Final 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->Final

Caption: Synthetic workflow for the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[3]

Step-by-Step Protocol:

  • Oxidation: 2-Bromo-5-methylpyridine is reacted with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent to yield 2-bromo-5-methylpyridine-1-oxide.[3]

  • Nitration: The resulting pyridine-N-oxide is then subjected to nitration using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]

  • Intermediate Formation: The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[3]

  • Reductive Cyclization: Finally, the key intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to construct the pyrrole ring, yielding the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

In Vitro FMS Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FMS kinase is typically evaluated using an in vitro kinase assay. A common method is a radiometric filter binding assay or a fluorescence-based assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined.

Step-by-Step Protocol (Radiometric Assay):

  • Reaction Setup: Prepare a reaction mixture containing FMS kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of pyrrolo[3,2-c]pyridine derivatives have identified key structural features that contribute to potent and selective FMS kinase inhibition. The synergistic effect of substitutions at the R1 and R2 positions, particularly the introduction of a 3-trifluoromethyl group and a 4-fluorophenyl moiety, has led to the discovery of a highly potent inhibitor, compound 1r .[2]

Future research in this area could focus on:

  • Exploring a wider range of substituents at the R1 and R2 positions to further optimize potency and selectivity.

  • Investigating modifications at other positions of the pyrrolo[3,2-c]pyridine scaffold to improve pharmacokinetic properties.

  • Conducting in vivo studies with the most promising analogs to evaluate their efficacy and safety in relevant disease models.

The insights gained from this comparative guide provide a solid foundation for the rational design of next-generation FMS kinase inhibitors with improved therapeutic potential.

References

  • MySkinRecipes. 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Available from: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2300438.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3394-3397.

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A Comparative Guide to Assessing the Drug-Likeness of Novel Compounds Synthesized from 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1H-pyrrolo[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful agents, earning them the designation of "privileged scaffolds." The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and its isomers, such as the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) scaffold, are prime examples.[1][2][3] These nitrogen-containing heterocycles are bioisosteres of indole and are integral to a multitude of pharmacologically active compounds, demonstrating activities that span from kinase inhibition to antiviral and anticancer effects.[4][5][6] The strategic importance of the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine starting material lies in its synthetic versatility. The bromine atom at the 6-position serves as a highly effective synthetic handle for introducing molecular diversity through modern cross-coupling reactions, allowing for the systematic exploration of the chemical space to optimize biological activity and pharmacokinetic properties.

This guide presents a holistic and field-proven workflow for assessing the drug-likeness of novel derivatives synthesized from this scaffold. We will objectively compare compounds based on an integrated analysis of computational predictions and pivotal in vitro experimental data, providing a robust framework for identifying candidates with a higher probability of success in later developmental stages.

PART 1: Synthesis of a Focused Derivative Library via Suzuki-Miyaura Coupling

The foundational step in this assessment is the creation of a focused library of compounds. The choice of synthetic methodology is critical for efficiency and diversity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exemplary choice for modifying the 6-bromo position due to its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acids and esters.[7] This enables the rapid generation of a structurally diverse set of analogues for comparative analysis.

Causality Behind Experimental Choices:

The bromine atom at an aromatic position creates an electrophilic center that is highly susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle. The use of a base is crucial for the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. The selection of a specific palladium ligand and base/solvent system is often necessary to optimize yields for different classes of boronic acids (e.g., electron-rich vs. electron-poor).

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the bromo-scaffold).

  • Reaction Execution: Seal the tube and heat the mixture to 90 °C for 6-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

PART 2: Multi-Parametric Drug-Likeness Assessment

Drug-likeness is not a single property but a complex balance of physicochemical and pharmacokinetic characteristics that determine a molecule's suitability for human therapeutic use.[8][9] Our approach integrates early-stage computational filtering with confirmatory in vitro assays.

In Silico Profiling: A First-Pass Filter

Computational, or in silico, methods provide a rapid, cost-effective way to evaluate large numbers of virtual or newly synthesized compounds, prioritizing resources for the most promising candidates.[10][11][12]

One of the most established filters in drug discovery is Lipinski's Rule of Five (Ro5).[13][14][15] It predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons[15][16]

  • Calculated Octanol-Water Partition Coefficient (cLogP) ≤ 5[16][17]

  • Hydrogen Bond Donors (HBD) ≤ 5[15][16]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[15][16]

Table 1: Comparative In Silico Physicochemical Properties of Synthesized Derivatives

Compound IDR-group at C6MW (Da)cLogPHBDHBARo5 Violations
Parent -Br211.062.45120
Cpd-A -Phenyl208.263.01120
Cpd-B -4-methoxyphenyl238.292.99130
Cpd-C -4-carboxyphenyl252.262.78240
Cpd-D -morpholin-4-yl217.281.55130

Data are calculated values from standard cheminformatics software (e.g., ADMET Predictor®, pkCSM).[10][18]

All synthesized compounds in this representative set pass Lipinski's Rule of Five, indicating they possess a favorable physicochemical profile for potential oral administration.

Beyond Ro5, a suite of computational models can predict a compound's ADMET profile.[19] This allows for the early flagging of potential liabilities such as poor absorption, rapid metabolism, or toxicity, which are major causes of late-stage drug development failures.[20][21]

ADMET_Workflow cluster_0 Computational Screening Funnel start Synthesized Derivative Library lipinski Lipinski's Rule of Five (Ro5 Filter) start->lipinski Initial Screen admet In Silico ADMET Prediction lipinski->admet Ro5 Pass prioritize Prioritized Candidates for In Vitro Testing admet->prioritize Favorable Profile

Caption: Workflow for in silico prioritization of synthesized compounds.

In Vitro Validation: Grounding Predictions in Experimental Reality

While predictive models are invaluable, they must be validated by physical experiments.[22][23] Key in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays provide quantitative data on critical drug-like properties.[19][20]

Rationale: Poor solubility is a major impediment to drug absorption and can complicate the interpretation of biological assay data. A kinetic solubility assay provides a high-throughput measure of a compound's solubility in a physiologically relevant buffer.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Assay Plate: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, creating a final concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Quantification: Determine the solubility by comparing the turbidity reading to a standard curve generated with compounds of known solubility.

Rationale: The ability of a compound to passively diffuse across the intestinal epithelium is a key determinant of oral absorption.[20] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models this passive transport.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well PVDF filter plate (donor plate) with 5 µL of a 2% solution of lecithin in dodecane.

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Plate: Add 150 µL of a 50 µM solution of the test compound in PBS (pH 7.4) to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 5 hours.

  • Concentration Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) value.

Table 2: Comparative In Vitro Drug-Likeness Properties of Derivatives

Compound IDR-group at C6Kinetic Solubility (µM) at pH 7.4PAMPA Permeability (Pe, 10⁻⁶ cm/s)Classification
Cpd-A -Phenyl45 ± 59.5 ± 1.1High Permeability, Moderate Solubility
Cpd-B -4-methoxyphenyl60 ± 88.2 ± 0.9High Permeability, Good Solubility
Cpd-C -4-carboxyphenyl> 150< 1.0High Solubility, Low Permeability
Cpd-D -morpholin-4-yl125 ± 143.5 ± 0.4High Solubility, Moderate Permeability

PART 3: Integrated Analysis and Decision-Making

The true power of this approach lies in integrating data from all stages to build a comprehensive profile of each compound. The goal is to find a balance between biological potency (not covered here) and favorable drug-like properties.

Decision_Matrix cluster_1 Property Assessment cluster_2 Compound Profiles cluster_3 Decision & Action Sol High Solubility Perm High Permeability Potency High Potency Safety Good Safety Profile Cpd_A Cpd-A Cpd_A->Perm Optimize Optimize (e.g., improve solubility) Cpd_A->Optimize Solubility Liability Cpd_B Cpd-B Cpd_B->Sol Cpd_B->Perm Advance Advance to In Vivo PK Cpd_B->Advance Balanced Profile Cpd_C Cpd-C Cpd_C->Sol Halt Halt (Poor Profile) Cpd_C->Halt Permeability Barrier Cpd_D Cpd-D Cpd_D->Sol Cpd_D->Advance Good Balance

Caption: Decision-making matrix for lead candidate progression.

Analysis of Comparative Data:

  • Cpd-A & Cpd-B: Both show high permeability, a desirable trait. Cpd-B, with its methoxy group, demonstrates improved solubility over the simple phenyl substituent of Cpd-A, presenting a more balanced profile.

  • Cpd-C: The addition of a carboxylic acid group dramatically increases solubility, as expected. However, this comes at a significant cost to passive permeability, likely due to the ionizable nature of the group at physiological pH. This compound would likely suffer from poor absorption.

  • Cpd-D: The morpholine group provides a significant boost in solubility while maintaining moderate permeability. This compound represents a successful modification, balancing two often-competing properties.

Based on this analysis, Cpd-B and Cpd-D emerge as the most promising candidates to advance to further studies, such as metabolic stability assays and in vivo pharmacokinetic evaluation.

Conclusion

The systematic assessment of drug-likeness is a cornerstone of modern, efficient drug discovery. By employing a tiered approach that begins with computationally-driven prioritization and progresses to targeted in vitro validation, research teams can make data-driven decisions that conserve resources and reduce the risk of late-stage attrition. The this compound scaffold offers a fertile ground for the discovery of novel therapeutics. The comparative framework detailed in this guide provides a robust, logical, and experimentally grounded pathway to identify derivatives of this scaffold that possess not only potent biological activity but also the essential physicochemical properties required to become successful clinical candidates.

References

  • Al-Suwaidan, I. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1). Available at: [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved from [Link]

  • Guan, L., et al. (2023). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?. Journal of Medicinal Chemistry, 66(15), 10293-10306. Available at: [Link]

  • Zhang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(16), 5233. Available at: [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

  • ResearchGate. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Retrieved from [Link]

  • ACS Publications. (2007). Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]

  • Crown Bioscience. (2023). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • Lecture Notes. (2023). lipinski rule of five. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Computational Intelligence Methods for ADMET Prediction. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • BioIVT. (2020). What is DMPK and how does it fit into drug development?. Retrieved from [Link]

  • Ekins, S. (Ed.). (2018). Computational Toxicology: Risk Assessment for Chemicals. John Wiley & Sons, Inc.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Retrieved from [Link]

  • MDPI. (2024). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective | Request PDF. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational procedures for the handling of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Given its classification as a brominated heterocyclic compound, it is prudent to assume it may have other potential health effects, and thus, all handling procedures should be designed to minimize any direct exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended. Aromatic and halogenated hydrocarbons can degrade many common glove materials.[1] Using two different types of gloves provides a broader range of chemical resistance and a fail-safe in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes and fine dust particles. In situations where there is a higher risk of splashing, such as during transfers of larger quantities or when working with solutions, a face shield should be worn in addition to goggles.
Body Protection A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
Respiratory Protection All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or in situations with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.

Decision-Making Flowchart for PPE Selection:

PPE_Selection cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Start Handling this compound Assess_Form Solid or Solution? Start->Assess_Form Assess_Quantity Small (<1g) or Large (>1g) Scale? Assess_Form->Assess_Quantity Fume_Hood Work in a Certified Chemical Fume Hood Assess_Quantity->Fume_Hood Enhanced_PPE Enhanced PPE: - Add Face Shield - Chemically Resistant Apron Assess_Quantity->Enhanced_PPE Large Scale Assess_Aerosol Potential for Aerosolization? Respiratory_Protection Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridge and particulate filter Assess_Aerosol->Respiratory_Protection Yes Base_PPE Standard PPE: - Lab Coat - Safety Goggles - Double Gloves (Nitrile/Neoprene) Fume_Hood->Base_PPE Base_PPE->Assess_Aerosol

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage cabinet should be clearly marked as containing irritant and toxic chemicals. Keep the container tightly sealed.[3]

Handling and Use
  • Preparation: Before handling, ensure that a chemical spill kit is readily available and that you are familiar with its use. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental procedure.

Spill Management and Decontamination

In the event of a spill, a prompt and informed response is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For small spills of the solid, proceed with the following steps. For large spills or spills of solutions, contact your institution's environmental health and safety department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if there is a risk of airborne dust.

  • Contain the Spill: For solid spills, carefully cover the area with a damp paper towel to prevent the dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.[4]

  • Clean the Area: Carefully collect the absorbed material or the damp paper towel using a scoop or other appropriate tools and place it in a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water, and then wipe it down with a suitable solvent (e.g., ethanol), if appropriate for the surface.

  • Dispose of Waste: All contaminated materials, including gloves and cleaning materials, must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste streams.[5]

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste. The label should include "Halogenated Organic Waste" and the chemical name.

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[6][7] This process ensures the complete destruction of the compound.[8] Never dispose of this chemical down the drain or in regular trash.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Oppelt, E. T. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]

  • SHOWA. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • SPILLFIX. (n.d.). SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.